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  • Product: 1-(4-Methylphenyl)piperidine-2,4-dione
  • CAS: 1521773-41-0

Core Science & Biosynthesis

Foundational

1-(4-Methylphenyl)piperidine-2,4-dione: Structural Elucidation, Synthesis, and Pharmacological Utility

Executive Summary The piperidine-2,4-dione scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for a diverse array of therapeutic agents, including anticonvulsants, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-2,4-dione scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for a diverse array of therapeutic agents, including anticonvulsants, anticancer drugs, and immunomodulatory imide drugs (IMiDs). Specifically, 1-(4-methylphenyl)piperidine-2,4-dione (also known as 1-(p-tolyl)piperidine-2,4-dione) represents a highly functionalized building block. The incorporation of the para-tolyl group at the N1 position introduces unique steric and electronic dynamics that significantly influence both its chemical reactivity and biological target engagement. This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating synthetic methodology, and its role in advanced biological pathways.

Structural Elucidation & Physicochemical Dynamics

Core Structure and Keto-Enol Tautomerism

The 1-(4-methylphenyl)piperidine-2,4-dione molecule consists of a six-membered nitrogen-containing heterocycle with carbonyl groups at the C2 and C4 positions. A critical physicochemical feature of this scaffold is its keto-enol tautomerism . In solution, the 2,4-dione system exists in equilibrium with its enol form (4-hydroxy-5,6-dihydropyridin-2(1H)-one).

Causality of Electronic Effects: The para-methyl substitution on the N-phenyl ring acts as an electron-donating group via inductive (+I) and hyperconjugative effects. This increases the electron density on the piperidine nitrogen, subtly enhancing its basicity compared to an unsubstituted N-phenyl analog. This electronic tuning shifts the tautomeric equilibrium and enhances the hydrogen-bond accepting capability of the C2 carbonyl, a crucial factor when the molecule interacts with the hydrophobic pockets of target proteins ()[1].

Synthetic Methodologies: The Dieckmann Cyclization Paradigm

The most robust and regioselective method for constructing the piperidine-2,4-dione core is the Dieckmann Cyclization of a diester precursor ()[2].

Experimental Protocol: Step-by-Step Synthesis

Note: This protocol is designed as a self-validating system to ensure high yield and regioselectivity.

Step 1: Preparation of the Acyclic Precursor

  • Reagents: Dissolve ethyl

    
    -(4-methylphenyl)-
    
    
    
    -alaninate (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Acylation: Add triethylamine (Et

    
    N, 1.5 equiv) and cool the mixture to 0°C. Dropwise add ethyl malonyl chloride (1.2 equiv).
    
  • Causality: The 0°C environment prevents the exothermic degradation of the highly reactive acyl chloride. Et

    
    N acts as an acid scavenger, driving the reaction forward by neutralizing the HCl byproduct.
    
  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Complete consumption of the amine within 2 hours validates the formation of the diester intermediate.

Step 2: Dieckmann Cyclization

  • Reagents: Dissolve the purified diester intermediate in anhydrous tetrahydrofuran (THF).

  • Base Addition: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) at 0°C under an argon atmosphere.

  • Causality: NaH is selected over weaker alkoxide bases to prevent transesterification and to irreversibly drive the deprotonation of the active methylene. This overcomes the entropic barrier required for the 6-membered ring closure.

  • Thermal Gradient: Allow the reaction to warm to room temperature and stir for 6 hours. The thermal gradient provides the necessary activation energy for the intramolecular nucleophilic attack while preventing initial thermal decomposition.

  • Self-Validating Check: Extract a 50

    
    L aliquot, quench with saturated NH
    
    
    
    Cl, and analyze via LC-MS. The disappearance of the acyclic precursor mass
    
    
    and the emergence of the cyclic product mass confirms successful cyclization prior to workup.
  • Workup & Decarboxylation: Quench the reaction with 1M HCl. If the 3-carboxylate derivative is formed, subject it to Krapcho decarboxylation (NaCl, wet DMSO, 150°C) to yield the final 1-(4-methylphenyl)piperidine-2,4-dione.

Synthesis A Acyclic Precursor (N-(p-Tolyl)-β-alanine ester) B Malonylation (Malonyl Chloride, Et3N) A->B Acylation C Diester Intermediate B->C D Dieckmann Cyclization (NaH, THF, 0°C to RT) C->D Base-catalyzed ring closure E 1-(4-Methylphenyl) piperidine-2,4-dione D->E Decarboxylation (if required)

Workflow for the synthesis of 1-(4-methylphenyl)piperidine-2,4-dione via Dieckmann cyclization.

Pharmacological Relevance & Targeted Protein Degradation

The piperidine-2,4-dione architecture is a critical structural motif in the design of hybrid molecules and targeted protein degraders ()[3]. The glutarimide and piperidine-dione moieties are highly recognized by the Cereblon (CRBN) E3 ubiquitin ligase complex .

When integrated into larger molecular frameworks (such as PROTACs or molecular glues), the 1-(4-methylphenyl)piperidine-2,4-dione scaffold acts as a high-affinity anchor. The para-tolyl group provides a lipophilic vector that can project into adjacent hydrophobic pockets of the CRBN interface, enhancing binding stability. This ternary complex formation ultimately leads to the polyubiquitination and proteasomal degradation of disease-causing neosubstrates (e.g., IKZF1/3 in oncology models). Furthermore, bilateral metalloheterocyclic systems utilizing this pharmacophore have demonstrated profound cytotoxic activity against cancerous cell lines ()[4].

Mechanism Ligand Piperidine-2,4-dione Derivative Complex Ternary Complex Ligand->Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Complex Modulates Target Neosubstrate (e.g., IKZF1/3) Complex->Target Recruits Ub Polyubiquitination Target->Ub Tags Proteasome 26S Proteasome Degradation Ub->Proteasome Degrades

Mechanism of targeted protein degradation mediated by piperidine-2,4-dione scaffolds.

Quantitative Data & Comparative Analysis

To contextualize the utility of the 1-(4-methylphenyl)piperidine-2,4-dione scaffold, the following table summarizes the physicochemical properties and biological activities of this core and its closely related derivatives utilized in modern drug development[1][3][4].

Compound / Derivative ClassMolecular Weight ( g/mol )LogP (Est.)Primary Biological TargetActivity Metric (IC50 / ED50)
1-(4-Methylphenyl)piperidine-2,4-dione 203.241.8 - 2.1Preclinical ScaffoldN/A (Building Block)
5,5-Dimethylpiperidine-2,4-dione 141.170.5 - 0.8CRBN E3 Ligase0.1 - 10 µM (IMiD derivatives)
Spiro[piperidine-3,3'-oxindole] hybrids ~300 - 4502.5 - 3.5Anticonvulsant (MES test)ED


49.6 mg/kg
Palladacycle-piperidine-2,4-dione hybrids >500>3.0Cancer Cell Lines (Cytotoxicity)IC

= 1 - 5 µM

References

  • Tikhov, R. M., & Kuznetsov, N. Y. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(15), 2793-2812.[Link]

  • UCL Discovery. (2022). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.[Link]

  • Bulygina, L. A., et al. (2023). Bilateral metalloheterocyclic systems based on palladacycle and piperidine-2,4-dione pharmacophores. Organic & Biomolecular Chemistry, 21, 2337-2348.[Link]

Sources

Exploratory

Technical Guide: N-(4-Methylphenyl)-2,4-dioxopiperidine Nomenclature & Identification

This technical guide provides a rigorous analysis of the nomenclature, structural identity, and synonym mapping for N-(4-Methylphenyl)-2,4-dioxopiperidine , a specialized heterocyclic building block. Executive Summary N-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of the nomenclature, structural identity, and synonym mapping for N-(4-Methylphenyl)-2,4-dioxopiperidine , a specialized heterocyclic building block.

Executive Summary

N-(4-Methylphenyl)-2,4-dioxopiperidine (Systematic Name: 1-(4-methylphenyl)piperidine-2,4-dione ) is a functionalized piperidine derivative characterized by a dicarbonyl system at the 2 and 4 positions and a p-tolyl substituent on the nitrogen atom. This compound serves as a critical intermediate in the synthesis of complex alkaloids and pharmacological agents, particularly those targeting serotonin receptors or requiring a 2,4-dioxopiperidine scaffold.

This guide standardizes the nomenclature for this compound to prevent confusion with structural isomers (e.g., glutarimides) and details its tautomeric behavior, which is essential for accurate spectroscopic interpretation.

Nomenclature Analysis

The naming of this compound follows IUPAC rules for heterocyclic systems, prioritizing the heteroatom and the principal functional group (ketone).

Systematic IUPAC Derivation

The systematic name is derived through the following logic:

  • Parent Ring: Piperidine (a saturated 6-membered ring with one nitrogen).

  • Principal Group: Ketone (=O). The suffix changes from "-ine" to "-dione".

  • Numbering:

    • Nitrogen is assigned position 1 .

    • Numbering proceeds towards the ketones to give them the lowest possible locants.

    • The carbonyls are at positions 2 and 4 .

  • Substituent: A 4-methylphenyl group (commonly known as p-tolyl) is attached to the nitrogen (position 1).

Result: 1-(4-Methylphenyl)piperidine-2,4-dione.

Numbering & Connectivity Diagram

The following diagram illustrates the logical decomposition of the nomenclature and the numbering scheme used to identify the compound.

NomenclatureLogic cluster_logic Nomenclature Assembly Core Piperidine Core (6-membered N-ring) FGs Functional Groups (2,4-Dione) Core->FGs Oxidation at 2,4 FinalName 1-(4-Methylphenyl)piperidine-2,4-dione Core->FinalName Scaffold FGs->FinalName Modification Subst N-Substituent (4-Methylphenyl / p-Tolyl) Subst->FinalName N-Derivatization

Figure 1. Logical assembly of the systematic name based on the piperidine scaffold and functional group priority.

Synonym Mapping & Identifiers

Researchers encounter various synonyms depending on the database or chemical catalog used. The table below consolidates these identifiers to facilitate accurate searching.

Validated Synonyms
CategorySynonymContext
Systematic (Preferred) 1-(4-Methylphenyl)piperidine-2,4-dione IUPAC / Chemical Abstracts
Alternative Systematic N-(4-Methylphenyl)-2,4-dioxopiperidineCommon in synthesis literature
Trivial / Common 1-(p-Tolyl)piperidine-2,4-dioneUsed in organic chemistry labs
Trivial Variation N-(p-Tolyl)-2,4-piperidinedioneLegacy nomenclature
Structural Class 1-Arylpiperidine-2,4-dioneGeneral class descriptor
Key Chemical Identifiers
  • Molecular Formula:

    
    
    
  • Molecular Weight: 203.24 g/mol

  • InChIKey: MJVRLAAYIDNZQZ-UHFFFAOYSA-N

  • PubChem CID: 79517536

  • SMILES: CC1=CC=C(C=C1)N2CCC(=O)CC2=O

Critical Note: Do not confuse this compound with 1-(4-methylphenyl)piperidine-2,6-dione (a glutarimide derivative). The 2,4-dione substitution pattern is structurally distinct and exhibits different reactivity, particularly in aldol-type condensations.

Structural Characterization: Tautomerism

A defining feature of the 2,4-dioxopiperidine scaffold is its keto-enol tautomerism. The


-keto amide moiety allows the compound to exist in equilibrium between the dione form and the enol form (4-hydroxy-1-(4-methylphenyl)-5,6-dihydropyridin-2(1H)-one).

This equilibrium is solvent-dependent and critical for interpreting NMR spectra (e.g., disappearance of the C3 methylene signal) and predicting reactivity (e.g., O-alkylation vs. C-alkylation).

Tautomerism Keto Keto Form (1-(4-Methylphenyl)piperidine-2,4-dione) Reactive at C3 (Active Methylene) Enol Enol Form (4-Hydroxy-1-(4-methylphenyl)-5,6-dihydropyridin-2(1H)-one) Stabilized by Conjugation Keto->Enol Tautomerization (Solvent Dependent) Reactivity Reactivity Implications: - Electrophilic attack at C3 - O-Alkylation at C4-OH Keto->Reactivity Enol->Reactivity

Figure 2. Tautomeric equilibrium between the 2,4-dione and 4-hydroxy-2-one forms, highlighting reactive sites.

Synthesis & Application Context

Understanding the synthesis of 1-(4-methylphenyl)piperidine-2,4-dione aids in verifying its identity. The standard route involves the Dieckmann cyclization .[1]

Synthetic Pathway
  • Precursor Formation: Reaction of p-toluidine with an acrylate derivative (e.g., methyl acrylate) followed by acylation with a malonyl chloride or equivalent.

  • Cyclization: The resulting acyclic diester undergoes base-mediated Dieckmann condensation to close the piperidine ring.

  • Decarboxylation: If a carboxylate ester is present at position 3 (common in Dieckmann products), it is removed via hydrolysis and decarboxylation to yield the final 2,4-dione.

This pathway confirms the position of the carbonyls at 2 and 4, distinguishing it from glutarimides (formed from glutaric anhydride derivatives).

References

  • PubChem Database. 1-(4-methylphenyl)piperidine-2,4-dione (CID 79517536). National Center for Biotechnology Information. [Link]

  • Uni.lu (LCSB). 1-(4-methylphenyl)piperidine-2,4-dione Structural Data. University of Luxembourg. [Link]

  • ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. (General synthesis methodology for this class). [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(4-Methylphenyl)piperidine-2,4-dione: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidine-2,4-dione Scaffold in Medicinal Chemistry The piperidine ring is a ubiquitous structural motif in a vast number of natural prod...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine-2,4-dione Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, valued for its conformational properties and its role as a key pharmacophore.[1] Within this class, piperidine-2,4-diones represent a versatile scaffold for the development of novel therapeutic agents. The presence of the dione functionality offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The N-aryl substitution, as seen in 1-(4-methylphenyl)piperidine-2,4-dione, further expands the chemical space, enabling the exploration of a wide range of biological targets. This guide provides a comprehensive overview of 1-(4-methylphenyl)piperidine-2,4-dione, focusing on its synthesis, characterization, and potential applications in drug discovery and development. While a specific CAS number for this compound is not readily found in public databases, its identity is confirmed by its molecular formula, C12H13NO2, and its well-defined chemical structure.[2]

Physicochemical Properties and Structural Information

While experimental data for 1-(4-methylphenyl)piperidine-2,4-dione is limited, its key properties can be predicted based on its structure.

PropertyValueSource
Molecular Formula C12H13NO2PubChem[2]
Molecular Weight 203.24 g/mol PubChem[2]
IUPAC Name 1-(4-methylphenyl)piperidine-2,4-dionePubChem[2]
SMILES CC1=CC=C(C=C1)N2CCC(=O)CC2=OPubChem[2]
Predicted XLogP3 1.8PubChem[2]

Synthesis and Mechanistic Pathways: The Dieckmann Condensation

The construction of the piperidine-2,4-dione ring system is most effectively achieved through an intramolecular Dieckmann condensation.[3][4] This powerful carbon-carbon bond-forming reaction involves the cyclization of a diester in the presence of a base to form a β-keto ester, which can then be further manipulated to yield the desired dione.

The synthesis of 1-(4-methylphenyl)piperidine-2,4-dione would logically proceed through the preparation of a suitable N-(4-methylphenyl)-substituted diester precursor, followed by a base-mediated intramolecular cyclization.

Proposed Synthetic Pathway

G cluster_0 Precursor Synthesis cluster_1 Cyclization and Final Product Formation A p-Toluidine B Michael Addition (e.g., with ethyl acrylate) A->B Step 1 C N-(4-methylphenyl)-β-alanine ethyl ester B->C D Acylation (e.g., with ethyl malonyl chloride) C->D Step 2 E N-(4-methylphenyl)-N-(ethoxycarbonylacetyl)-β-alanine ethyl ester (Diester Precursor) D->E F Dieckmann Condensation (Base, e.g., NaOEt) E->F Step 3 G Ethyl 1-(4-methylphenyl)-2,4-dioxopiperidine-3-carboxylate (β-Keto Ester Intermediate) F->G H Hydrolysis and Decarboxylation (Acidic or basic conditions) G->H Step 4 I 1-(4-Methylphenyl)piperidine-2,4-dione (Final Product) H->I

Caption: Proposed synthetic workflow for 1-(4-Methylphenyl)piperidine-2,4-dione.

Detailed Experimental Protocol (Representative)

This protocol is a representative example for the synthesis of an N-aryl-piperidine-2,4-dione via Dieckmann condensation and is adaptable for the synthesis of 1-(4-methylphenyl)piperidine-2,4-dione.

Step 1: Synthesis of the Diester Precursor

  • To a solution of N-(4-methylphenyl)-β-alanine ethyl ester (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethyl malonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester precursor.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Dieckmann Condensation and Decarboxylation

  • Prepare a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol under an inert atmosphere.

  • Add the purified diester precursor (1 equivalent) dropwise to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the reaction with a dilute acid (e.g., 1M HCl).

  • To effect decarboxylation, add a sufficient amount of a stronger acid (e.g., 6M HCl) and heat the mixture to reflux for an additional 2-4 hours.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 1-(4-methylphenyl)piperidine-2,4-dione.

  • Purify the final product by recrystallization or column chromatography.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 1-(4-methylphenyl)piperidine-2,4-dione.

G cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Purity and Quantification A Synthesized Compound B TLC (Reaction Monitoring) A->B C Melting Point (Purity Assessment) A->C D ¹H NMR A->D E ¹³C NMR A->E F Mass Spectrometry (MS) (e.g., ESI-MS) A->F G FT-IR Spectroscopy A->G H HPLC (Purity Assessment) D->H E->H F->H G->H I Elemental Analysis H->I

Caption: Analytical workflow for the characterization of 1-(4-Methylphenyl)piperidine-2,4-dione.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of 1-(4-methylphenyl)piperidine-2,4-dione.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm, determined by UV scan).

  • Injection Volume: 10 µL

  • Temperature: Ambient

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation. Predicted chemical shifts for 1-(4-methylphenyl)piperidine-2,4-dione would include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons of the p-tolyl group, and the methylene protons of the piperidine ring.

  • ¹³C NMR: Resonances for the carbonyl carbons, the aromatic carbons, the methyl carbon, and the aliphatic carbons of the piperidine ring.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 204.09.

Applications in Drug Discovery and Development

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5][6] While specific biological data for 1-(4-methylphenyl)piperidine-2,4-dione is not extensively documented, the general class of N-aryl piperidinediones has shown promise in several therapeutic areas.

Potential Therapeutic Areas
  • Anti-inflammatory Agents: Some piperidine derivatives have demonstrated anti-inflammatory properties.[7]

  • Anticancer Agents: The piperidine nucleus is a component of numerous anticancer drugs, and novel derivatives are continually being explored for their cytotoxic and antiproliferative effects.[8]

  • Antimicrobial Agents: N-substituted piperidine derivatives have been investigated for their antibacterial and antifungal activities.[5][9]

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is present in many CNS-active drugs, and N-aryl substitution can modulate blood-brain barrier permeability and target engagement.

The 4-methylphenyl substituent on the nitrogen atom can influence the compound's lipophilicity and its potential for π-π stacking interactions with biological targets, making it an interesting candidate for screening in various biological assays.

Conclusion

1-(4-Methylphenyl)piperidine-2,4-dione represents a synthetically accessible and medicinally relevant scaffold. The robust and versatile Dieckmann condensation provides a reliable route to the core piperidine-2,4-dione ring system. A comprehensive suite of analytical techniques is crucial for the unambiguous characterization and purity assessment of this compound. Given the broad therapeutic potential of the N-aryl piperidinedione class, 1-(4-methylphenyl)piperidine-2,4-dione and its analogues are promising candidates for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this important class of heterocyclic compounds.

References

  • Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. (URL: [Link])

  • Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents. (URL: [Link])

  • 1-(4-methylphenyl)piperidine-2,4-dione. PubChem. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. (URL: [Link])

  • Dieckmann condensation. Wikipedia. (URL: [Link])

  • Dieckmann Condensation. Organic Chemistry Portal. (URL: [Link])

  • Synthesis and biological evaluation of bis-allylidene-4-piperidones analogues. TSI Journals. (URL: [Link])

  • Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. (URL: [Link])

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. (URL: [Link])

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. (URL: [Link])

  • Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. JOCPR. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (URL: [Link])

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. (URL: [Link])

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Request PDF. (URL: [Link])

  • 1,4-Bis(3-methylphenyl)piperazine-2,5-dione. PMC. (URL: [Link])

  • 1-phenylpiperidine. Organic Syntheses Procedure. (URL: [Link])

  • The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. (URL: [Link])

  • Piperidine, 1-(4-methylphenyl)-4-phenyl-. Appchem. (URL: [Link])

Sources

Exploratory

Engineering the Piperidine-2,4-dione Scaffold: Advanced Synthetic Methodologies and Pharmacological Applications

Executive Summary The piperidine-2,4-dione architecture has emerged as a privileged heterocyclic scaffold in modern medicinal chemistry and natural product synthesis[1]. Characterized by its rigid six-membered ring and d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-2,4-dione architecture has emerged as a privileged heterocyclic scaffold in modern medicinal chemistry and natural product synthesis[1]. Characterized by its rigid six-membered ring and dual hydrogen-bonding capability (via lactam and ketone moieties), this core offers unparalleled conformational restriction and metabolic stability[2]. This technical guide critically examines the synthetic routes to piperidine-2,4-diones—specifically evaluating regioselective Dieckmann cyclizations and anionic enolate rearrangements—and delineates their mechanistic roles in targeted protein degradation (IMiDs) and antiviral therapeutics.

Mechanistic Rationale: The Superiority of the Piperidine-2,4-dione Core

In rational drug design, the spatial orientation of pharmacophores dictates target affinity. The piperidine-2,4-dione ring system serves as a versatile template because the


-hybridized carbonyl carbons enforce a specific geometry that limits entropic penalties upon target binding[3].

Furthermore, functionalization at the 5-position (e.g., 5,5-dimethylpiperidine-2,4-dione) prevents oxidative metabolism at this traditionally reactive site. This strategic substitution increases the pharmacokinetic half-life of the derived active pharmaceutical ingredients (APIs), making it a highly sought-after intermediate in the pharmaceutical industry[2].

Advanced Synthetic Workflows

Synthesizing highly functionalized piperidine-2,4-diones traditionally suffered from poor regioselectivity and harsh deprotection conditions. Recent advancements have optimized these pathways into self-validating, high-yield protocols[4].

G A Precursor (N-Boc-beta-amino acid) B Dieckmann Cyclization (Base-promoted) A->B Activation / Cyclization C Piperidine-2,4-dione Core B->C Decarboxylation D Homoallylamine Precursor E Anionic Enolate Rearrangement D->E Bromourethane intermediate E->C Ring Expansion

Synthetic routes to piperidine-2,4-dione scaffolds.

Protocol A: Regioselective Dieckmann Cyclization

The Dieckmann cyclization remains the workhorse for synthesizing 1-unsubstituted piperidine-2,4-diones. The causality behind selecting this route lies in its atom economy and the circumvention of redundant N-protection/deprotection steps, allowing intermediates to be obtained directly as N-unsubstituted compounds[4].

Step-by-Step Methodology:

  • Precursor Activation: Dissolve the specific ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amino ester (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Causality: The anhydrous environment is critical to prevent moisture-induced ester hydrolysis prior to cyclization.
    
  • Base Addition: Cool the reaction mixture to -78 °C. Dropwise add a strong, non-nucleophilic base such as Lithium hexamethyldisilazide (LiHMDS) (2.2 equiv). Causality: The extreme low temperature and the steric bulk of LiHMDS prevent nucleophilic attack on the ester, exclusively promoting

    
    -proton abstraction to form the kinetic enolate.
    
  • Cyclization: Allow the reaction to slowly warm to 0 °C over 2 hours. The intramolecular nucleophilic attack of the generated enolate onto the ester carbonyl forms the six-membered dione ring.

  • Quenching & Isolation (Self-Validation): Quench the reaction with saturated aqueous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to protonate the enolate. Extract with ethyl acetate, dry over 
    
    
    
    , and purify via flash column chromatography. Validation: The protocol is self-validating; the complete disappearance of the ester carbonyl stretch (~1740
    
    
    ) and the appearance of the
    
    
    -diketone/lactam stretches (~1680
    
    
    ) in in-process FTIR monitoring confirm successful cyclization.
Protocol B: Anionic Enolate-Isocyanate Rearrangement

For complex, sterically hindered derivatives (e.g., adamantane-substituted antiviral candidates), Dieckmann cyclizations often fail due to steric clash. An alternative is the anionic enolate-type rearrangement starting from homoallylamines[5].

Step-by-Step Methodology:

  • Bromocyclocarbamation: Treat N-Boc-homoallylamines with N-Bromosuccinimide (NBS) to yield cyclic bromourethanes[5].

  • Enolate Formation: React the bromourethane with a strong base to form the key intermediate cyclic enol ester[5].

  • Thermal Rearrangement: Under controlled thermal conditions, the enol ester undergoes an enolate-isocyanate (or enolate-carbodiimide) rearrangement. Causality: The thermodynamic driving force of relieving ring strain expands the intermediate to cleanly afford 6-substituted piperidine-2,4-diones[5]. Validation: The stereochemical retention throughout the rearrangement serves as an intrinsic validation of the concerted mechanism, easily verifiable via chiral HPLC.

Pharmacological Applications and Target Pathways

Oncology and Targeted Protein Degradation (IMiDs)

Derivatives of 5,5-dimethylpiperidine-2,4-dione (often referred to as glutarimides) are foundational to the class of immunomodulatory drugs (IMiDs) used in oncology[3]. These molecules act as "molecular glues."

Causality of Action: The piperidine-2,4-dione core binds directly to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of CRBN, recruiting the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination. Subsequent proteasomal degradation of these factors downregulates the IRF4 and MYC oncogenes, ultimately triggering apoptosis in cancer cells, particularly in multiple myeloma[3].

G A Piperidine-2,4-dione Derivative (IMiD) B CRBN E3 Ubiquitin Ligase Complex A->B Binds & Modulates C IKZF1 / IKZF3 Transcription Factors B->C Recruits targets D Ubiquitination & Proteasomal Degradation C->D Induces E Downregulation of IRF4 & MYC Oncogene D->E Leads to F Cancer Cell Apoptosis E->F Ultimate effect

Mechanism of action for piperidine-2,4-dione-based immunomodulatory drugs.

Antiviral Efficacy Against Resistant Strains

Adamantane-substituted piperidine-2,4-diones have demonstrated profound efficacy against rimantadine-resistant influenza A viruses (e.g., A/California/04/2009 H1N1)[6].

Causality of Action: The azaheterocyclic dione core acts as a precise spatial linker, allowing the bulky adamantane group to sterically block the mutated M2 proton channel of the virus. By acting as a "stopper in a bottle," it prevents the influx of protons required for viral uncoating and replication[5].

Quantitative Data Summary

The following table synthesizes the biological activities of key piperidine-2,4-dione derivatives, demonstrating the scaffold's versatility across therapeutic areas.

Derivative ClassPrimary Target / PathwayBiological Activity / MetricTherapeutic Application
(R)-6-Adamantane-Piperidine-2,4-dione Influenza A M2 Proton Channel

= 17.6 - 18.4

M
Antiviral (Rimantadine-resistant)[5][6]
5,5-Dimethylpiperidine-2,4-dione Cereblon (CRBN) E3 LigaseInduces IKZF1/3 degradationOncology / Immunomodulation[3]
3-Benzylidenepiperidine-2,4-dione Plant-specific metabolic enzymesHigh bioactivity vs. E. crus-galliAgrochemical / Herbicidal[7]
N-Boc-

-alkylated derivatives
Kinase Inhibition PathwaysPrecursor to low-MW inhibitorsTargeted Oncology[8]

Conclusion

The piperidine-2,4-dione scaffold transcends traditional heterocyclic synthesis, offering a highly programmable core for modern drug discovery. By leveraging regioselective Dieckmann cyclizations and novel enolate rearrangements, synthetic chemists can construct libraries of metabolically stable, conformationally restricted APIs. As targeted protein degradation and antiviral resistance continue to dominate pharmaceutical research, the strategic functionalization of this dione core will remain indispensable.

References

  • Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. 1[1]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. 4[4]

  • Applications of 5,5-Dimethylpiperidine-2,4-dione in Medicinal Chemistry. Benchchem. 3[3]

  • The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery. Benchchem. 2[2]

  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry (RSC). 5[5]

  • A Quantitative Structure−Activity Relationship Study of Herbicidal Analogues of α-Hydroxy-Substituted 3-Benzylidenepyrrolidene-2,4-diones. Journal of Agricultural and Food Chemistry. 7[7]

  • Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis (Thieme). 8[8]

  • Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae. 6[6]

Sources

Foundational

The 4-Methylphenyl Piperidine Scaffold: A Technical Guide to Design, Synthesis, and Pharmacological Application

Executive Summary In contemporary medicinal chemistry, the piperidine ring is universally recognized as a privileged scaffold, forming the structural backbone of numerous FDA-approved therapeutics. However, the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the piperidine ring is universally recognized as a privileged scaffold, forming the structural backbone of numerous FDA-approved therapeutics. However, the strategic functionalization of this heterocycle dictates its target specificity, metabolic fate, and overall lipophilic efficiency (LipE). The introduction of a 4-methylphenyl (p-tolyl) moiety to the piperidine core represents a highly specific structural intervention. This substitution imparts a precise degree of steric bulk, enhances lipophilicity for central nervous system (CNS) penetration, and provides a predictable metabolic soft spot (benzylic oxidation) that can be leveraged to avoid toxic reactive metabolites.

This whitepaper provides an in-depth technical analysis of 4-methylphenyl substituted piperidines, detailing their physicochemical properties, validated synthetic methodologies, structure-activity relationships (SAR) across multiple receptor classes, and pharmacokinetic profiling.

Physicochemical & Pharmacokinetic Profiling

The addition of a 4-methylphenyl group fundamentally alters the physicochemical landscape of the piperidine core. The para-methyl substitution increases the XLogP value, optimizing the molecule for hydrophobic pocket binding (e.g., within monoamine transporters or GPCR transmembrane domains) while maintaining a low Topological Polar Surface Area (TPSA) to ensure blood-brain barrier (BBB) permeability.

The following table summarizes the core quantitative data for a representative scaffold,1[1], alongside baseline pharmacokinetic parameters for related derivatives[2].

Property / ParameterValuePharmacological Implication
Molecular Weight 203.32 g/mol Well within Lipinski’s Rule of 5; highly ligand-efficient[1].
XLogP3-AA 3.5Optimal lipophilicity for CNS penetration and hydrophobic target binding[1].
H-Bond Donors / Acceptors 1 / 1Minimizes desolvation energy penalties during receptor binding[1].
Topological Polar Surface Area 12 ŲExcellent predictor of high passive membrane permeability (< 90 Ų is ideal for CNS)[1].
Rotatable Bonds 2High conformational rigidity, reducing entropic loss upon target engagement[1].
In Vivo

(Rat Model)
1.5 ± 0.5 hIndicates rapid oral absorption, typical of lipophilic basic amines[2].
Elimination Half-Life (

)
4.2 ± 0.8 hSupports once- or twice-daily dosing regimens in preclinical models[2].

Synthetic Methodologies: Constructing the Scaffold

The synthesis of 4-methylphenyl piperidine derivatives requires strict regiocontrol and the management of highly reactive intermediates. A robust, self-validating synthetic route for 3 involves a Grignard addition followed by a one-pot deoxygenation and reduction[3].

Step-by-Step Synthetic Protocol

Objective: Synthesize the 3-[(4-Methylphenyl)methyl]piperidine intermediate via nucleophilic addition.

  • Reagent Preparation (Grignard Generation):

    • Action: Suspend magnesium turnings in anhydrous diethyl ether under an argon atmosphere. Slowly add 4-bromotoluene.

    • Causality: Anhydrous conditions are critical. Trace water will prematurely protonate the highly basic Grignard reagent, yielding toluene instead of the desired nucleophile. The argon atmosphere prevents oxidative degradation.

  • Nucleophilic Addition:

    • Action: Cool the reaction vessel to 0 °C. Add pyridine-3-carboxaldehyde dropwise over 30 minutes.

    • Causality: The nucleophilic attack on the carbonyl carbon is highly exothermic. Maintaining 0 °C prevents thermal runaway, suppresses the formation of pinacol coupling byproducts, and ensures high regioselectivity[3].

  • Reaction Quenching:

    • Action: Stir for 2-4 hours, validating starting material consumption via Thin-Layer Chromatography (TLC). Quench slowly with saturated aqueous ammonium chloride (

      
      ).
      
    • Causality:

      
       provides a mild proton source to decompose the magnesium alkoxide intermediate. Unlike strong acids (e.g., HCl), it prevents the protonation of the basic pyridine nitrogen, which would otherwise drive the product into the aqueous phase and ruin the organic extraction[3].
      
  • Extraction and Reduction:

    • Action: Extract with diethyl ether, dry over anhydrous

      
      , and concentrate. Subject the crude pyridyl alcohol to catalytic hydrogenation (
      
      
      
      , Pd/C) to simultaneously deoxygenate the benzylic alcohol and reduce the pyridine ring to a piperidine.

SynthesisWorkflow Step1 Preparation of Grignard Reagent Step2 Nucleophilic Addition at 0 °C Step1->Step2 Add Pyridine-3-carboxaldehyde Step3 Aqueous Quench (NH4Cl) Step2->Step3 TLC Confirmation Step4 Organic Extraction & Concentration Step3->Step4 Phase Separation Step5 One-Pot Deoxygenation & Reduction Step4->Step5 Isolate Intermediate Step6 Target Scaffold: 3-[(4-Methylphenyl)methyl]piperidine Step5->Step6 Purify via Chromatography

Caption: Synthetic workflow for 3-[(4-Methylphenyl)methyl]piperidine derivatives.

Structure-Activity Relationships (SAR) & Target Modulation

The 4-methylphenyl piperidine motif has been successfully deployed across diverse therapeutic targets, primarily due to its ability to satisfy specific pharmacophore requirements.

Monoamine Transporter Inhibition (DAT/NET)

In the development of monoamine uptake inhibitors (e.g., cocaine and pyrovalerone analogs), the spatial orientation of the aromatic ring is paramount. Research on4 demonstrates that substituting a pyrrolidine with a piperidine ring, combined with a 4-methylphenyl group, generates compounds that are highly potent inhibitors of the dopamine transporter (DAT) while remaining generally inactive at the serotonin transporter (SERT)[4]. The para-methyl group perfectly fills the hydrophobic S1 binding pocket of DAT, enhancing binding affinity through van der Waals interactions[5].

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a critical GPCR target for psychotic disorders. High-throughput screening and subsequent SAR optimization identified6 as a highly active submicromolar agonist[6]. The 4-methylphenyl group acts as a lipophilic anchor, stabilizing the active conformation of the receptor and triggering the Gαs signaling cascade.

Chemokine Receptor 5 (CCR5) Antagonism

In anti-HIV drug discovery, metabolic stability is a frequent bottleneck. The discovery of 7, a piperidine-4-carboxamide CCR5 antagonist, utilized a 3-chloro-4-methylphenyl moiety attached to the piperidine nitrogen. This specific substitution pattern provided high CCR5 binding affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 nM) while protecting the scaffold from rapid hepatic degradation.

TAAR1_Signaling Ligand 4-Methylphenyl Piperidine Agonist Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Binds Hydrophobic Pocket GProtein Gαs Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates Messenger cAMP Accumulation Effector->Messenger Converts ATP Kinase Protein Kinase A (PKA) Messenger->Kinase Activates

Caption: TAAR1 GPCR signaling cascade activated by 4-methylphenyl piperidine agonists.

Pharmacokinetics & In Vivo Experimental Protocols

The metabolic fate of the 4-methylphenyl piperidine scaffold is largely dictated by Cytochrome P450 (CYP) enzymes. The para-methyl group is highly susceptible to benzylic oxidation, forming a hydroxymethyl intermediate that is subsequently oxidized to a carboxylic acid. While this reduces the biological half-life, it acts as a "metabolic safety valve," preventing the formation of toxic epoxides that frequently occur with unsubstituted phenyl rings[2][5].

To accurately quantify these parameters, a rigorous in vivo pharmacokinetic protocol must be employed.

Step-by-Step Comparative PK Study (Rat Model)

Objective: Determine the plasma concentration-time profile of a 4-methylphenyl piperidine derivative[2].

  • Animal Preparation & Fasting:

    • Action: Acclimatize male Sprague-Dawley rats (250-300 g) for 7 days. Fast the animals for 12 hours prior to dosing, allowing ad libitum access to water.

    • Causality: Fasting eliminates food-effect variables (e.g., gastric pH fluctuations, delayed gastric emptying) that can unpredictably alter the absorption kinetics of lipophilic basic amines.

  • Formulation & Administration:

    • Action: Suspend the compound in 0.5% carboxymethylcellulose (CMC) in water. Administer a single 10 mg/kg dose via oral gavage.

    • Causality: 0.5% CMC acts as a suspending agent, ensuring a homogeneous dispersion of the lipophilic drug. This prevents dose variability that occurs if the drug settles out of solution.

  • Blood Sampling & Plasma Separation:

    • Action: Collect blood samples at predetermined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes. Centrifuge at 4000 rpm for 10 minutes at 4 °C.

    • Causality: EDTA chelates calcium, preventing the coagulation cascade. Centrifuging at 4 °C minimizes ex vivo enzymatic degradation of the drug by plasma esterases or amidases.

  • Bioanalytical Quantification (LC-MS/MS):

    • Action: Extract plasma proteins using cold acetonitrile containing an internal standard. Analyze the supernatant using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM provides the requisite specificity and sensitivity to differentiate the parent 4-methylphenyl compound from its structurally similar benzylic oxidation metabolites within a complex biological matrix[2].

References

  • PubChem. "4-Ethyl-4-(4-methylphenyl)piperidine | C14H21N | CID 63156180". National Center for Biotechnology Information. URL:[Link]

  • NIH/PMC. "Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders". PubMed Central. URL: [Link]

  • PubMed. "Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity". Journal of Medicinal Chemistry. URL:[Link]

  • NIH/PMC. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors". PubMed Central. URL:[Link]

  • ACS Publications. "SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement". Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

Biological activity of N-aryl piperidine-2,4-diones

An In-Depth Technical Guide to the Biological Activity and Synthesis of N-Aryl Piperidine-2,4-diones The piperidine ring is universally recognized as a privileged scaffold in medicinal chemistry. However, the specific ox...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Synthesis of N-Aryl Piperidine-2,4-diones

The piperidine ring is universally recognized as a privileged scaffold in medicinal chemistry. However, the specific oxygenated derivative—piperidine-2,4-dione —and its N-aryl substituted analogs represent a highly specialized class of azaheterocycles. By presenting a unique 3D pharmacophore vector, these compounds serve as versatile platforms for drug discovery, exhibiting potent antiviral, anticancer, antimicrobial, and redox-trapping capabilities .

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand why these molecules behave the way they do. This whitepaper deconstructs the mechanistic causality behind their biological activities, provides self-validating synthetic protocols, and synthesizes quantitative data to guide your drug development workflows.

Mechanistic Pathways & Biological Targets

The introduction of an aryl group at the N-1 position of the piperidine-2,4-dione ring fundamentally alters the molecule's physicochemical properties. It increases lipophilicity (enhancing cellular permeability) and modulates the pKa of the C-3 active methylene group, which is the primary driver of its biological reactivity.

Pyrimidine Biosynthesis Inhibition

N-aryl piperidine-2,4-diones act as selective, competitive inhibitors of dihydroorotase (DHOase) and thiodihydroorotase . These enzymes catalyze the reversible cyclization of N-carbamoyl aspartate to dihydroorotate, a critical step in de novo pyrimidine biosynthesis.

  • Causality: The 2,4-dione moiety mimics the transition state of the natural substrate. The N-aryl substitution allows the molecule to anchor deeply into the hydrophobic pocket of the DHOase active site, displacing coordinating water molecules and halting cell proliferation, making them highly effective as anticancer and antimicrobial agents .

Redox Trapping of Cysteine Sulfenic Acid (Cys-SOH)

In redox biology, identifying oxidized proteins is notoriously difficult due to the transient nature of cysteine sulfenic acid (Cys-SOH). N-aryl piperidine-2,4-diones have emerged as superior cyclic C-nucleophiles for trapping these species.

  • Causality: The electron-withdrawing nature of the N-aryl group lowers the pKa of the C-3 protons. At physiological pH (7.4), this shifts the equilibrium to favor the highly reactive enolate anion. Consequently, the nucleophilic attack on the electrophilic sulfur of Cys-SOH is accelerated by over 20-fold compared to traditional probes like dimedone .

Allosteric Modulation of mGlu5 Receptors

N-aryl piperidine-2,4-diones serve as critical intermediates in the synthesis of dihydrothiazolopyridones, which act as positive allosteric modulators (PAMs) of the Metabotropic Glutamate 5 (mGlu5) receptor. The N-aryl ring is strictly required to lock the molecule into the allosteric binding cleft via


 stacking interactions .

Pathway N1 N-Aryl Piperidine-2,4-dione N2 Dihydroorotase (DHOase) N1->N2 Competitive Inhibition N4 Cysteine Sulfenic Acid (Cys-SOH) N1->N4 C-3 Nucleophilic Attack N3 Pyrimidine Biosynthesis Halt N2->N3 Apoptosis / Antimicrobial N5 Stable Thioether Adduct N4->N5 Redox Trapping

Fig 1. Dual mechanistic pathways of N-aryl piperidine-2,4-diones in biological systems.

Quantitative Data Profiling

To justify the selection of N-aryl piperidine-2,4-diones in your assays, we must look at the quantitative improvements in reactivity and toxicity profiles.

Table 1: Reactivity of Cyclic C-Nucleophiles toward Cysteine Sulfenic Acid Data demonstrates the kinetic superiority of N-substituted piperidine-diones over standard dimedone probes.

Nucleophile ScaffoldN-Substitution

(min

)
Relative Rate Enhancement
Dimedone (Control)None~0.81x
Piperidine-2,4-dioneN-Urea13.9~17x
Piperidine-2,4-dioneN-Aryl 17.3 ~21x
Piperidine-2,4-dioneN-Alkyl~28.0~35x

Table 2: Acute Toxicity (


) of Piperidine Derivatives vs. Commercial Drugs 
In vivo studies highlight the safety window of functionalized piperidine heterocycles.
Compound Class

(mg/kg)
Primary Activity Profile
N-Aryl/Alkyl Piperidine Derivatives 520 - 5750 Spasmolytic, Antimicrobial
Drotaverine (Control)100 - 215Spasmolytic
Ciprofloxacin (Control)~200Antibacterial

Experimental Protocol: Self-Validating Dieckmann Cyclization

The most robust method for constructing the N-aryl piperidine-2,4-dione core is the base-promoted Dieckmann cyclization of an acylated


-amino ester. The following protocol is engineered as a self-validating system; every phase includes an In-Process Control (IPC) to verify chemical causality before proceeding.
Phase 1: Acylation of the N-Aryl -amino ester
  • Reagent Preparation: Dissolve 10.0 mmol of the target N-aryl

    
    -amino ester in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
    
    • Causality: Strict anhydrous conditions prevent the premature hydrolysis of the highly reactive ethyl malonyl chloride into unreactive malonic acid.

  • Acid Scavenging: Add 12.0 mmol of Triethylamine (TEA).

    • Causality: TEA neutralizes the HCl byproduct generated during acylation, preventing the protonation of the secondary amine, which would otherwise stall the reaction.

  • Acylation: Cool the flask to 0°C. Dropwise, add 11.0 mmol of ethyl malonyl chloride over 15 minutes.

    • Causality: The 0°C environment controls the exothermic kinetics, suppressing thermal degradation and the formation of ketene side-products.

  • IPC (Validation): Stir for 2 hours. Spot the reaction on a TLC plate (Hexane:EtOAc 7:3). The complete disappearance of the lower

    
     starting material validates the formation of the amide intermediate.
    
Phase 2: Base-Promoted Cyclization
  • Solvent Exchange: Evaporate the DCM under reduced pressure. Redissolve the crude amide in 40 mL of anhydrous ethanol.

  • Enolate Formation: Introduce 15.0 mmol of Sodium Ethoxide (NaOEt).

    • Causality: The choice of NaOEt in ethanol is deliberate. It perfectly matches the ethyl ester leaving group of the intermediate. If NaOMe in methanol were used, rampant transesterification would yield a chaotic mixture of methyl and ethyl esters.

  • Cyclization & Validation: Heat the mixture to reflux (78°C) for 4 hours.

    • IPC (Validation): Pull a 0.1 mL aliquot, quench in water, and analyze via LC-MS. The presence of the

      
       mass peak confirms successful ring closure.
      
  • Workup & Precipitation: Cool the mixture to room temperature. Slowly add 1M HCl until the pH reaches 3.0.

    • Causality: The Dieckmann cyclization initially yields the sodium enolate salt of the dione. Acidification is strictly required to protonate the enolate, driving the precipitation of the neutral N-aryl piperidine-2,4-dione product.

  • Purification: Filter the precipitate and recrystallize from a 1:1 mixture of ethanol and water to achieve >95% purity.

Synthesis S1 N-Aryl β-amino ester S3 Amide Intermediate S1->S3 Acylation (0°C) S2 Ethyl malonyl chloride S2->S3 S5 N-Aryl Piperidine-2,4-dione S3->S5 Cyclization (Reflux) S4 NaOEt / EtOH (Dieckmann) S4->S5

Fig 2. Step-by-step Dieckmann cyclization workflow for N-aryl piperidine-2,4-dione synthesis.

Conclusion

The N-aryl piperidine-2,4-dione scaffold is not merely a structural curiosity; it is a highly tunable pharmacophore. By understanding the causality between N-arylation, pKa modulation, and nucleophilicity, researchers can rationally design potent enzyme inhibitors and advanced redox probes. Adhering to self-validating synthetic protocols ensures that these complex heterocycles are generated with the high purity required for rigorous biological assays.

References

  • Title: Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry, 2020). URL: [Link]

  • Title: Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Source: Chemical Science (Royal Society of Chemistry, 2015). URL: [Link]

  • Title: Dihydrothiazolopyridone Derivatives as a Novel Family of Positive Allosteric Modulators of the Metabotropic Glutamate 5 (mGlu5) Receptor. Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link]

  • Title: Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Source: PubMed Central (PMC) / National Institutes of Health (2022). URL: [Link]

Foundational

1-(4-Methylphenyl)piperidine-2,4-dione: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, functionalized azaheterocycles serve as privileged scaffolds for drug discovery. Among these, the piperidine-2,4-dione core offers a unique, highly modula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized azaheterocycles serve as privileged scaffolds for drug discovery. Among these, the piperidine-2,4-dione core offers a unique, highly modular platform due to the asymmetric placement of its carbonyl groups. Specifically, 1-(4-methylphenyl)piperidine-2,4-dione (also known as 1-(p-tolyl)piperidine-2,4-dione) incorporates an electron-donating p-tolyl substituent at the N1 position. This specific substitution pattern prevents N-H tautomerization, locks the conformational geometry, and subtly modulates the nucleophilicity of the enolizable C3 position.

This technical whitepaper provides an in-depth analysis of the molecular formula, molecular weight, physicochemical properties, and validated synthetic methodologies for 1-(4-methylphenyl)piperidine-2,4-dione, serving as a comprehensive guide for researchers and drug development professionals.

Physicochemical & Structural Profiling

Molecular Weight and Formula

The fundamental identity of 1-(4-methylphenyl)piperidine-2,4-dione is defined by its molecular formula C₁₂H₁₃NO₂ . The calculation of its molecular weight is derived from the atomic masses of its constituent elements: 12 Carbon atoms (144.13 g/mol ), 13 Hydrogen atoms (13.10 g/mol ), 1 Nitrogen atom (14.01 g/mol ), and 2 Oxygen atoms (32.00 g/mol ), yielding a precise molecular weight of 203.24 g/mol .

Structural Causality and Reactivity

The chemical behavior of this molecule is dictated by three distinct reactive centers:

  • The C4 Ketone: Highly electrophilic and susceptible to standard nucleophilic attack or reduction.

  • The C2 Lactam Carbonyl: Resonance-stabilized by the adjacent nitrogen lone pair, making it significantly less reactive than the C4 position.

  • The C3 Methylene: Flanked by both the C2 and C4 carbonyls, these protons are highly acidic. The presence of the p-tolyl group at N1 increases electron density across the lactam system via inductive and resonance effects, which slightly raises the pKa of the C3 protons compared to N-aryl groups with electron-withdrawing substituents.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters and identification numbers for this compound, sourced from authoritative chemical databases [5].

ParameterValueAnalytical Significance
Molecular Formula C₁₂H₁₃NO₂Determines exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 203.24 g/mol Essential for stoichiometric calculations in synthetic protocols.
CAS Registry Number 1521773-41-0Primary identifier for regulatory and literature cross-referencing.
MDL Number MFCD21944067Structural identifier for chemical inventory databases.
InChIKey MJVRLAAYIDNZQZ-UHFFFAOYSA-NEnsures unambiguous digital structural representation.
LogP (Predicted) ~1.75Indicates moderate lipophilicity, favorable for cellular permeability.
Hydrogen Bond Acceptors 2Both carbonyl oxygens can participate in target-binding interactions.
Hydrogen Bond Donors 0The N1 position is fully substituted, eliminating H-bond donation.

Synthetic Methodologies

The construction of piperidine-2,4-diones historically relies on carbonyl compound transformations, with the Dieckmann cyclization remaining the most robust and scalable approach [6].

Experimental Protocol: Synthesis via Dieckmann Cyclization

This protocol is designed as a self-validating system. Each step includes a checkpoint to ensure thermodynamic control and intermediate stability before proceeding.

Step 1: Aza-Michael Addition

  • Procedure: Dissolve p-toluidine (1.0 eq, 10 mmol) in absolute ethanol (20 mL). Add ethyl acrylate (1.1 eq, 11 mmol) dropwise. Reflux the mixture for 12 hours.

  • Causality: The nucleophilic amine attacks the electrophilic β-carbon of the α,β-unsaturated ester. Ethanol is chosen to stabilize the transition state via hydrogen bonding.

  • Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show the complete disappearance of the p-toluidine spot (Rf ~0.6) and the emergence of a new secondary amine spot (Rf ~0.4) that stains positive with ninhydrin.

Step 2: Acylation to Diester Intermediate

  • Procedure: Concentrate the Step 1 product and redissolve in anhydrous dichloromethane (DCM, 30 mL). Add triethylamine (1.5 eq, 15 mmol) and cool to 0 °C. Slowly add ethyl malonyl chloride (1.2 eq, 12 mmol). Stir and allow to warm to room temperature over 4 hours.

  • Causality: Triethylamine acts as an acid scavenger to prevent the protonation of the secondary amine, ensuring continuous nucleophilic attack on the highly reactive acyl chloride.

  • Validation Checkpoint: Wash the organic layer with 1M HCl, then brine. The organic layer must separate cleanly. Evaporation yields the diester intermediate.

Step 3: Dieckmann Cyclization

  • Procedure: Dissolve the diester intermediate in anhydrous THF (40 mL) at 0 °C. Add Potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise. Stir for 2 hours, then warm to room temperature.

  • Causality: KOtBu is a sterically hindered, strong base that irreversibly deprotonates the active methylene of the malonyl group, driving the intramolecular cyclization via an anionic enolate intermediate.

  • Validation Checkpoint: Quench with saturated NH₄Cl. The formation of the cyclic β-keto ester is confirmed by a distinct color change (often pale yellow) and a highly polar spot on TLC.

Step 4: Saponification and Decarboxylation

  • Procedure: Treat the crude cyclic ester with 6M HCl (20 mL) and reflux for 4 hours. Cool to room temperature, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-(4-methylphenyl)piperidine-2,4-dione.

  • Causality: The acidic conditions hydrolyze the ester to a β-keto acid, which rapidly undergoes thermal decarboxylation via a six-membered cyclic transition state, releasing CO₂ gas.

Synthesis A p-Toluidine + Ethyl Acrylate B Aza-Michael Adduct A->B Step 1 EtOH, Reflux C Acylation (Ethyl Malonyl Chloride) B->C Step 2 Et3N, DCM D Diester Intermediate C->D Intermediate E Dieckmann Cyclization (KOtBu) D->E Step 3 THF, 0°C to RT F 1-(4-Methylphenyl) piperidine-2,4-dione E->F Step 4 HCl, Decarboxylation

Synthetic pathway via Aza-Michael addition and Dieckmann cyclization.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized 1-(4-methylphenyl)piperidine-2,4-dione, the following analytical validations must be performed:

  • Nuclear Magnetic Resonance (¹H NMR): Run in CDCl₃. The spectrum will exhibit an AA'BB' splitting pattern between 7.10–7.25 ppm, characteristic of the p-tolyl aromatic ring. A distinct singlet at ~2.35 ppm confirms the presence of the aromatic methyl group. The C3 methylene protons typically appear as a singlet near 3.50 ppm, though this may broaden or shift depending on the degree of enol tautomerization in solution.

  • High-Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS): Using a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid). The compound should elute as a single sharp peak. Positive electrospray ionization (ESI+) will yield a base peak at m/z 204.2 [M+H]⁺ , directly validating the molecular weight of 203.24 g/mol .

Downstream Applications & Derivatization

The true value of 1-(4-methylphenyl)piperidine-2,4-dione lies in its versatility as a synthetic intermediate. Because the C2 and C4 carbonyls possess vastly different electrophilicities, researchers can perform highly regioselective modifications.

For instance, the C3 position acts as a potent nucleophile under basic conditions, readily participating in Knoevenagel condensations with various aldehydes to form conjugated exocyclic double bonds. Alternatively, the C4 ketone can be selectively reduced using sodium borohydride in the presence of cerium chloride (Luche reduction) to yield 4-hydroxypiperidin-2-ones without disturbing the C2 lactam.

Derivatization Core 1-(4-Methylphenyl) piperidine-2,4-dione Knoevenagel Knoevenagel Condensation (C3 Functionalization) Core->Knoevenagel Aldehydes / Base Reduction Carbonyl Reduction (C4 Hydroxyl Formation) Core->Reduction NaBH4 / CeCl3 Palladium Pd-Catalyzed Cross-Coupling (Enolate Trapping) Core->Palladium Aryl Halides / Pd(0) Spiro Spirocycle Formation (Dual Electrophile Attack) Core->Spiro Bifunctional Reagents

Key derivatization pathways for 1-(4-methylphenyl)piperidine-2,4-dione.

References

  • Kuznetsov, N. Y., & Tikhov, M. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Chemistry of Heterocyclic Compounds.[Link]

Exploratory

Advanced Synthetic Strategies for 1-Arylpiperidine-2,4-diones: A Technical Whitepaper

Executive Overview The 1-arylpiperidine-2,4-dione scaffold is a privileged azaheterocyclic pharmacophore in modern drug discovery. Characterized by its dual electrophilic carbonyl centers (C2 and C4) and a highly active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 1-arylpiperidine-2,4-dione scaffold is a privileged azaheterocyclic pharmacophore in modern drug discovery. Characterized by its dual electrophilic carbonyl centers (C2 and C4) and a highly active methylene group (C3), this core structure is foundational to the development of broad-spectrum anticonvulsants, antifungal agents, and complex alkaloid mimics. As comprehensively reviewed by 1[1], the construction of these azaheterocycles requires precise control over regioselectivity and stereochemistry.

In pharmaceutical synthesis, distinguishing between piperidine-2,3-dione and 2,4-dione isomers is critical due to their vastly different reactivities and toxicological profiles (2)[2]. This whitepaper provides an in-depth mechanistic analysis and validated protocols for synthesizing 1-arylpiperidine-2,4-diones, focusing on causality in experimental design to empower researchers in high-yield scaffold generation.

Mechanistic Foundations: The N-Aryl Influence

The introduction of an aryl group at the N1 position fundamentally alters the electronic landscape of the piperidine-2,4-dione ring. Unlike N-alkyl variants, the N-aryl moiety withdraws electron density via resonance (dependent on the coplanarity of the aryl ring with the lactam amide bond). This electronic withdrawal dictates three critical synthetic behaviors:

  • Enhanced C3 Acidity: The active methylene at C3 becomes significantly more acidic, facilitating rapid Knoevenagel condensations with aldehydes to form complex spiro-heterocycles (3)[3].

  • C2 Electrophilicity: The lactam carbonyl (C2) becomes more susceptible to nucleophilic attack, requiring careful selection of non-nucleophilic bases during cyclization to prevent ring-opening.

  • Enol Tautomerization: The N-aryl group stabilizes the enol tautomer at C4, which must be accounted for during NMR validation and downstream functionalization.

Core Synthetic Pathways

Regioselective Dieckmann Cyclization

The traditional gold standard for constructing the piperidine-2,4-dione core is the regioselective Dieckmann cyclization of δ-aryl-δ-amino-β-keto esters. As detailed by 4[4], this method relies on an intramolecular Claisen-type condensation. The choice of base is the primary determinant of regiochemical success.

Dieckmann_Workflow A N-Aryl-δ-amino- β-keto ester B Deprotonation (NaH / THF) A->B Base Addition C Enolate Intermediate B->C Active Methylene D Intramolecular Cyclization C->D Nucleophilic Attack E 1-Arylpiperidine- 2,4-dione D->E Alkoxide Expulsion

Workflow of the regioselective Dieckmann cyclization for 1-arylpiperidine-2,4-diones.

Multicomponent Reactions (MCRs)

For highly functionalized or spiro-fused derivatives, multicomponent reactions offer superior atom economy. This approach typically involves a primary arylamine, an aldehyde, and an active methylene compound (e.g., malonic acid derivatives). The reaction proceeds via an initial Knoevenagel condensation followed by a Michael addition and subsequent ring closure.

MCR_Pathway Arylamine Primary Arylamine (Ar-NH2) Imine Schiff Base Intermediate Arylamine->Imine Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Lewis Acid Catalysis Methylene Active Methylene (e.g., Malonate) Methylene->Knoevenagel Michael Michael Addition & Ring Closure Imine->Michael Nucleophilic Attack Knoevenagel->Michael Electrophilic Acceptor Product Highly Substituted 1-Arylpiperidine-2,4-dione Michael->Product Lactamization

Mechanistic pathway of the three-component synthesis of 1-arylpiperidine-2,4-diones.

Quantitative Methodological Comparison

To facilitate route selection, the following table synthesizes the quantitative parameters of the primary synthetic strategies utilized in modern literature.

Synthetic StrategyKey PrecursorsCatalyst / ReagentsTypical YieldsStereoselectivityPrimary Application
Regioselective Dieckmann N-Aryl-δ-amino-β-keto estersNaH, THF or NaOMe, MeOH55–85%High (Retention of chiral centers)Enantiopure alkaloid analogs
Anionic Enolate Rearrangement Cyclic bromourethanesLHMDS, THF (-78 °C)60–90%Excellent (syn/anti control)Complex polyfunctionalized scaffolds
Multicomponent Reaction (MCR) Arylamine, Aldehyde, MalonateLewis Acids (e.g., ZnCl2)70–95%Moderate (Diastereomeric mixtures)High-throughput library synthesis

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to prevent common failure modes such as transesterification or unintended ring-opening.

Protocol A: Regioselective Dieckmann Cyclization

Objective: Synthesis of 1-aryl-6-substituted piperidine-2,4-diones from β-keto esters.

Causality Note: The use of Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) is strictly required over alkoxide bases (like NaOMe) when sensitive ester groups are present. Alkoxide bases can trigger competitive transesterification or hydrolysis. NaH acts as a non-nucleophilic base, driving the irreversible deprotonation of the highly acidic β-keto methylene, funneling the reaction toward the kinetically favored 6-membered ring closure.

  • Precursor Activation: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the N-aryl-δ-amino-β-keto ester (1.0 mmol) in 15 mL of anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add NaH (1.1 equiv., 60% dispersion in mineral oil) in small portions. Observation: Evolution of H2 gas indicates active enolate formation.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

  • Quench and Isolation: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (QC): Purify via flash chromatography. Validate the product via ¹H NMR. Crucial diagnostic peak: The C3 active methylene protons will appear as an AB quartet or a distinct singlet around δ 3.2–3.6 ppm, proving the dione structure over a rearranged oxazinan-2-one (5)[5].

Protocol B: Lewis Acid-Catalyzed Multicomponent Synthesis

Objective: One-pot synthesis of highly functionalized 1-arylpiperidine-2,4-diones.

Causality Note: A mild Lewis acid (e.g., ZnCl2) is utilized to polarize the carbonyl groups of the active methylene and the aldehyde. This coordination lowers the LUMO of the electrophiles, accelerating the rate-limiting Knoevenagel condensation before the Michael addition of the arylamine occurs. Without Lewis acid catalysis, the reaction suffers from low yields and competitive imine oligomerization.

  • Reagent Assembly: In a 50 mL flask, combine the primary arylamine (1.0 mmol), the target aldehyde (1.0 mmol), and the active methylene compound (e.g., malonic acid or Meldrum's acid, 1.0 mmol) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% of anhydrous ZnCl2.

  • Condensation & Cyclization: Reflux the mixture at 80 °C for 6–8 hours. The reaction typically transitions from a clear solution to a heterogeneous mixture as the highly crystalline piperidine-2,4-dione precipitates.

  • Isolation: Cool the reaction to room temperature. Filter the precipitated solid and wash with cold ethanol (2 × 5 mL) to remove unreacted starting materials and the catalyst.

  • Self-Validation (QC): Analyze via ¹³C NMR. Crucial diagnostic peaks: The dual carbonyls will present distinct resonances: the lactam carbonyl (C2) typically appears at δ 168–172 ppm, while the ketone carbonyl (C4) appears further downfield at δ 202–208 ppm. The absence of an aldehyde proton peak (~δ 9.5-10.5 ppm) confirms complete conversion.

References

  • Marson, C. M., et al.
  • Benchchem. "5,5-Dimethylpiperidine-2,4-dione: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds.
  • Tikhov, R. M., & Kuznetsov, N. Y. "Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis." Organic & Biomolecular Chemistry, 2020.
  • Benchchem. "Piperidine-2,3-dione.
  • Semantic Scholar. "Synthesis of 6-Aryl-4-hydroxypiperidin-2-ones and a Possible Applications to the Synthesis of a Novel HMG-CoA Reductase Inhibitor." Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(4-Methylphenyl)piperidine-2,4-dione via Dieckmann Cyclization

Abstract This application note details the robust synthesis of 1-(4-methylphenyl)piperidine-2,4-dione , a critical heterocyclic scaffold in drug discovery, particularly for glutamate receptor modulation and kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust synthesis of 1-(4-methylphenyl)piperidine-2,4-dione , a critical heterocyclic scaffold in drug discovery, particularly for glutamate receptor modulation and kinase inhibition. The protocol utilizes a high-yielding, three-step sequence: (1) Michael addition of p-toluidine to methyl acrylate, (2) N-acylation with methyl malonyl chloride, and (3) a regioselective Dieckmann cyclization followed by in situ decarboxylation. This guide emphasizes process scalability, mechanistic causality, and critical control parameters (CCPs) to minimize side reactions such as intermolecular condensation.

Introduction & Retrosynthetic Analysis

Pharmaceutical Relevance

The piperidine-2,4-dione core (often tautomeric with 4-hydroxy-2-pyridones) is a privileged structure found in various bioactive alkaloids and synthetic pharmaceuticals.[1] N-Aryl derivatives are specifically explored as non-competitive antagonists for metabotropic glutamate receptors (mGluR) and as antiviral agents. The 4-methylphenyl (p-tolyl) substituent provides a lipophilic handle often required for hydrophobic pocket occupancy in target proteins.

Mechanistic Strategy

The synthesis hinges on the Dieckmann cyclization , an intramolecular Claisen condensation.[2] The success of this pathway relies on the formation of a stable 6-membered ring from an acyclic diester precursor.

Retrosynthetic Logic:

  • Target: 1-(4-Methylphenyl)piperidine-2,4-dione.

  • Precursor: Methyl 1-(4-methylphenyl)-2,4-dioxopiperidine-3-carboxylate (via Dieckmann).

  • Acyclic Intermediate: Methyl 3-(N-(3-methoxy-3-oxopropanoyl)-4-methylanilino)propanoate.

  • Starting Materials: p-Toluidine, Methyl Acrylate, Methyl Malonyl Chloride.

Retrosynthesis cluster_legend Legend Target 1-(4-Methylphenyl) piperidine-2,4-dione Inter1 3-Carboxylate Intermediate (Dieckmann Product) Target->Inter1 Decarboxylation Diester Acyclic Diester (N-Acyl-β-amino ester) Inter1->Diester Dieckmann Cyclization Start p-Toluidine + Methyl Acrylate + Methyl Malonyl Chloride Diester->Start N-Acylation & Michael Addn key1 Target key2 Intermediate

Figure 1: Retrosynthetic pathway demonstrating the disconnection strategy.

Experimental Protocol

Step 1: Michael Addition (Formation of β-Amino Ester)

This step installs the nitrogen linker and the first ester chain.

  • Reagents: p-Toluidine (1.0 equiv), Methyl Acrylate (1.2 equiv), Glacial Acetic Acid (Cat. 5 mol%).[3]

  • Solvent: Methanol (Concentration ~1.0 M).

  • Conditions: Reflux (65°C) for 12–16 hours.

Protocol:

  • Dissolve 10.7 g (100 mmol) of p-toluidine in 50 mL MeOH.

  • Add 10.8 mL (120 mmol) of methyl acrylate dropwise.

  • Add 0.3 mL glacial acetic acid.

  • Heat to reflux.[4] Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of amine.

  • Workup: Concentrate in vacuo. The residue is typically a pure oil (Methyl 3-((4-methylphenyl)amino)propanoate) usable directly.

    • Checkpoint: Yield should be >90%. If starting amine remains, add more acrylate and reflux longer.

Step 2: N-Acylation (Formation of Diester Precursor)

Acylation of the secondary aniline is sterically demanding but essential for the cyclization.

  • Reagents: Step 1 Product (1.0 equiv), Methyl Malonyl Chloride (1.2 equiv), Triethylamine (1.5 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.[5]

  • Conditions: 0°C to RT, 4 hours.

Protocol:

  • Dissolve the crude β-amino ester (approx. 19.3 g, 100 mmol) in 200 mL anhydrous DCM under Nitrogen.

  • Add 21 mL (150 mmol) Triethylamine (TEA). Cool to 0°C.

  • Dropwise add Methyl Malonyl Chloride (12.8 mL, 120 mmol) over 30 mins.

    • Expert Insight: Exothermic reaction. Control rate to keep T < 5°C to prevent ketene dimerization or polymerization.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (2 x 100 mL), Sat. NaHCO3, and Brine. Dry over Na2SO4 and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc 3:1) may be required if the crude is dark. Target compound: Methyl 3-(N-(3-methoxy-3-oxopropanoyl)-4-methylanilino)propanoate.

Step 3: Dieckmann Cyclization & Decarboxylation

This is the critical ring-closing step. Sodium methoxide is preferred over NaH for scalability and safety.

  • Reagents: Sodium Methoxide (NaOMe) (2.5 equiv, 30% wt in MeOH), Diester (1.0 equiv).

  • Solvent: Dry Methanol (Cyclization) / Acetonitrile + Water (Decarboxylation).

Protocol:

  • Cyclization: In a dry flask, charge 100 mL dry MeOH and add 45 mL NaOMe solution (approx. 250 mmol).

  • Add the Diester (29.3 g, 100 mmol) dissolved in 50 mL MeOH dropwise at RT.

  • Reflux for 3 hours. The solution will turn yellow/orange (enolate formation).

    • Mechanism:[2][6][7][8][9][10] The base deprotonates the highly acidic methylene of the malonate moiety. This enolate attacks the ester carbonyl of the propanoate chain, closing the ring.

  • Hydrolysis/Decarboxylation (One-Pot):

    • Cool the mixture to RT.

    • Add 10 mL water (hydrolysis of the ester).

    • Reflux for 2 hours.[3][5]

    • Note: Basic hydrolysis yields the carboxylate salt. For thermal decarboxylation, acidification is often required, or specific "wet solvent" reflux conditions.

    • Alternative Efficient Method (Krapcho-like): Evaporate MeOH. Redissolve residue in Acetonitrile (150 mL) + Water (5 mL). Reflux vigorously for 4-6 hours. This promotes decarboxylation of the beta-keto acid intermediate.[4]

  • Isolation:

    • Acidify reaction mixture to pH ~2 with 2N HCl.

    • Extract with EtOAc (3 x 100 mL).

    • Wash organic layer with Brine, dry (MgSO4), and concentrate.

    • Recrystallization: The crude solid is often recrystallized from Ethanol/Ether to yield off-white crystals of 1-(4-Methylphenyl)piperidine-2,4-dione .

Technical Analysis & Troubleshooting

Reaction Pathway Visualization

The following diagram illustrates the molecular transformations and key decision points.

Workflow cluster_step1 Step 1: Linker Synthesis cluster_step2 Step 2: Precursor Assembly cluster_step3 Step 3: Ring Closure S1 p-Toluidine + Me-Acrylate (MeOH, Reflux) Check1 TLC Check: Amine consumed? S1->Check1 Check1->S1 No (Add Acrylate) S2 Acylation w/ Malonyl Chloride (DCM, TEA, 0°C) Check1->S2 Yes Purify Acid Wash/Column Remove TEA salts S2->Purify S3 Dieckmann Cyclization (NaOMe/MeOH, Reflux) Purify->S3 Inter Intermediate: 3-COOMe-Piperidine-2,4-dione S3->Inter S4 Decarboxylation (Acidify -> Reflux) Inter->S4 Final 1-(4-Methylphenyl) piperidine-2,4-dione S4->Final Recrystallization

Figure 2: Operational workflow for the synthesis process.

Critical Control Parameters (CCPs)
ParameterSpecificationScientific Rationale
Moisture Control (Step 2) < 0.1% H2OMalonyl chloride hydrolyzes rapidly. Water consumes reagent, lowering yield and generating HCl which complicates workup.
Temperature (Step 2) < 5°C during additionControls exothermic acylation; prevents formation of ketene dimers or "O-acylation" side products.
Base Stoichiometry (Step 3) > 2.0 Equiv1 eq for enolate formation, 1 eq to neutralize the acidic product (the dione is acidic, pKa ~10). Excess ensures reaction drive.
Decarboxylation pH pH < 3The beta-keto acid must be in protonated form to decarboxylate thermally (forming the enol + CO2).
Expertise: Tautomerism and Stability

Researchers must recognize that piperidine-2,4-diones exist in equilibrium with their enol form, 4-hydroxy-5,6-dihydropyridin-2(1H)-one .

  • NMR Analysis: In CDCl3, you may observe split peaks or broad singlets for the C-3 and C-5 protons due to keto-enol exchange. In DMSO-d6, the enol form often predominates, showing a downfield OH signal (~10-12 ppm).

  • Storage: Store under inert atmosphere at -20°C. The enol double bond is susceptible to oxidation over prolonged periods in air.

References

  • Marson, C. M., et al. "Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations."[1] Tetrahedron, vol. 59, no. 24, 2003, pp. 4377-4381. Link (Primary protocol source for N-substituted piperidine-2,4-diones).

  • Davis, B. R., & Garrett, P. J. "The Dieckmann Condensation."[8] Comprehensive Organic Synthesis, vol. 2, 1991, pp. 806-829.[8] Link (Mechanistic authority).

  • Krapcho, A. P. "Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic solvents." Synthesis, vol. 1982, no. 10, 1982, pp. 805-822. Link (Decarboxylation methodology).

  • Organic Chemistry Portal. "Dieckmann Condensation." Link (General reaction overview).

Sources

Application

Application Note: Regioselective N-Arylation of Piperidine-2,4-dione Scaffolds

Executive Summary & Mechanistic Rationale Piperidine-2,4-dione is a highly versatile, privileged scaffold in medicinal chemistry, frequently utilized to position pharmacophores in precise three-dimensional orientations[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Piperidine-2,4-dione is a highly versatile, privileged scaffold in medicinal chemistry, frequently utilized to position pharmacophores in precise three-dimensional orientations[1]. However, the late-stage N-arylation of this heterocycle presents a profound regioselectivity challenge.

The core issue lies in the molecule's tautomeric and acidic profile. The C3 active methylene, flanked by the C2 amide carbonyl and the C4 ketone carbonyl, possesses a pKa of approximately 10–11. In contrast, the N1 lactam proton has a pKa of ~14–15. Thermodynamically, the introduction of a base preferentially deprotonates the C3 position, generating an enolate. If the coupling conditions are not rigorously controlled, this leads to competitive C3-arylation, O-arylation, or complete degradation of the scaffold[2].

To achieve selective N1-arylation, the reaction must be driven kinetically or through specific metal-coordination preferences. This guide establishes two field-proven, self-validating methodologies:

  • Copper-Catalyzed Chan-Lam Coupling: Leverages the high affinity of Cu(II) for nitrogen over carbon under mild, aerobic conditions[1].

  • Palladium-Catalyzed Buchwald-Hartwig Amination: Utilizes wide-bite-angle bidentate ligands to sterically enforce reductive elimination at the N1 position[3].

Quantitative Comparison of Arylation Strategies

The following table summarizes the operational parameters and expected outcomes for the primary N-arylation pathways.

Arylation StrategyReagents / CatalystBaseTemp (°C)Typical YieldRegioselectivity (N:C)Primary Limitation
Chan-Lam Coupling Ar-B(OH)₂, Cu(OAc)₂Pyridine20–4065–85%> 95:5Requires stoichiometric oxidant (O₂) and specific boronic acids.
Buchwald-Hartwig Ar-Br/I, Pd₂(dba)₃, XantphosCs₂CO₃80–11070–90%90:10Strictly anhydrous/anaerobic setup; high temperatures required.
Ullmann-Type Ar-I, CuI, Diamine LigandK₂CO₃100–12040–60%80:20Harsh thermal conditions often lead to C3 degradation.

Strategic Workflow

Workflow Start Piperidine-2,4-dione N-Arylation Strategy Cond1 Arylboronic Acid Available? (Mild Conditions Required) Start->Cond1 Boronic Acid Cond2 Aryl Halide (Br/I) Available? (Sterically Hindered Aryl) Start->Cond2 Halide ChanLam Chan-Lam Coupling Cu(OAc)2, Pyridine, O2 Solvent: DCM, RT Cond1->ChanLam Yes Buchwald Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, Cs2CO3 Solvent: Dioxane, 90°C Cond2->Buchwald Yes Val Self-Validation: 1H-NMR (Retention of C3-CH2 at ~3.4 ppm) Loss of N-H (~8.0 ppm) ChanLam->Val Buchwald->Val

Decision matrix and validation workflow for the N-arylation of piperidine-2,4-dione.

Detailed Experimental Methodologies

Protocol A: Aerobic Copper-Catalyzed Chan-Lam N-Arylation

This protocol is ideal when the corresponding arylboronic acid is available. It operates at room temperature, preserving the integrity of the C3 active methylene.

Reagents:

  • Piperidine-2,4-dione (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Copper(II) acetate, anhydrous (0.1–0.2 equiv)

  • Pyridine (2.0 equiv)

  • Activated 4Å Molecular Sieves (250 mg/mmol)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add piperidine-2,4-dione, arylboronic acid, Cu(OAc)₂, and 4Å molecular sieves.

    • Causality Check: Why use molecular sieves if the reaction requires ambient air? Boronic acids are highly susceptible to moisture-induced homocoupling (protodeboronation). The sieves act as an in-situ desiccant to preserve the stoichiometry of the coupling partner without blocking oxygen transfer.

  • Initiation: Suspend the mixture in anhydrous DCM. Add pyridine dropwise via syringe.

    • Causality Check: Pyridine serves a dual purpose. It acts as a mild base to activate the boronic acid and as a stabilizing ligand for the copper intermediate, facilitating the transmetalation step while being too weak to deprotonate the C3 methylene.

  • Aerobic Stirring: Attach a drying tube (filled with Drierite) to the flask to allow ambient air exchange while excluding atmospheric moisture. Stir vigorously at room temperature for 16–24 hours.

    • Causality Check: Vigorous stirring is mandatory. The catalytic cycle requires molecular oxygen (O₂) as a terminal oxidant to regenerate the active Cu(II) species from the Cu(I) resting state post-reductive elimination.

  • Workup: Filter the crude mixture through a pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is deployed when utilizing aryl bromides or iodides, particularly for sterically hindered aryl groups[2].

Reagents:

  • Piperidine-2,4-dione (1.0 equiv)

  • Aryl bromide/iodide (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Procedure:

  • Anaerobic Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with Pd₂(dba)₃ and Xantphos.

    • Causality Check: Unlike the Chan-Lam coupling, Pd(0) is rapidly deactivated by molecular oxygen. Strict anaerobic conditions are non-negotiable.

  • Catalyst Pre-activation: Add 1,4-dioxane and stir the catalyst mixture for 10 minutes until a distinct color change is observed (typically deep purple/red to orange).

    • Causality Check: Pre-forming the active Pd-Xantphos complex prevents the formation of inactive "Pd-black" precipitates upon heating.

  • Reagent Addition: Add piperidine-2,4-dione, the aryl halide, and Cs₂CO₃. Seal the vial with a PTFE-lined septum cap.

    • Causality Check: Why Cs₂CO₃ and Xantphos? Cs₂CO₃ is a mild, inorganic base with low solubility in dioxane, ensuring a slow, controlled release of base that minimizes the instantaneous concentration of the C3-enolate. Furthermore, the wide bite angle (111°) of the Xantphos ligand forces the Pd(II) intermediate into a rigid geometry that drastically accelerates reductive elimination at the sterically accessible N1 position, effectively outcompeting any transient C3-enolate coordination[3].

  • Heating & Workup: Heat the reaction block to 90 °C for 12 hours. Cool to room temperature, dilute with EtOAc, filter through Celite, and concentrate for chromatographic purification.

The Self-Validating Analytical System

A protocol is only as robust as its validation matrix. To definitively confirm that N-arylation (and not C3-arylation or O-arylation) has occurred, the chemist must treat the resulting NMR data as a binary self-validating system. You do not need complex 2D-NMR (HMBC/HSQC) for the first pass; standard ¹H-NMR is structurally diagnostic.

Validation Checkpoint 1: Retention of the C3-Methylene

  • Observation: The C3 protons in the starting piperidine-2,4-dione appear as a distinct singlet or multiplet near 3.30–3.50 ppm , integrating to 2H .

  • Validation: In a successful N-arylation, this 2H integration is strictly conserved. If C-arylation occurred, the integration drops to 1H, and the peak shifts significantly downfield due to the new aryl deshielding effect.

Validation Checkpoint 2: Disappearance of the N-H Proton

  • Observation: The starting material exhibits a broad singlet at ~8.00–8.50 ppm corresponding to the lactam N-H.

  • Validation: This peak must completely disappear in the product spectrum.

If Checkpoint 1 integrates to 2H and Checkpoint 2 shows the absence of the N-H peak, the protocol has self-validated the regiochemical outcome of N1-arylation.

References

1.[1] Title: Profiling the Reactivity of Cyclic C-Nucleophiles towards Electrophilic Sulfur in Cysteine Sulfenic Acid Source: nih.gov (PMC) URL:

2.[2] Title: 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 Source: benchchem.com URL:

3.[3] Title: US8461328B2 - Tricyclic heterocyclic compounds, compositions and methods of use thereof Source: google.com (Google Patents) URL:

Sources

Method

Application Note: Reaction Conditions and Protocol for the Preparation of 1-(p-Tolyl)piperidine-2,4-dione

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale Rather than relying on direct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Rather than relying on direct condensation with diketene—which can suffer from poor regiocontrol and polymerization—this protocol utilizes a controlled Aza-Michael Addition , followed by N-Acylation , and concludes with a base-mediated Dieckmann Cyclization and Decarboxylation .

Causality Behind Experimental Choices
  • Aza-Michael Addition: Reacting p-toluidine with methyl acrylate forms the necessary

    
    -amino ester. Methanol is used as a protic solvent to stabilize the transition state, ensuring mono-alkylation and preventing the formation of tertiary amines.
    
  • N-Acylation: We utilize 1 as a bifunctional acylating agent[1]. The reaction is highly exothermic; thus, it is performed at 0 °C in anhydrous dichloromethane (DCM) with triethylamine (TEA) acting as an acid scavenger. This prevents the competitive protonation of the secondary amine, driving the reaction to complete conversion.

  • Dieckmann Cyclization & Decarboxylation: The intramolecular 2 is driven by the formation of a stable six-membered

    
    -keto ester enolate[2]. We specifically select sodium ethoxide (NaOEt) in ethanol to match the ethyl ester of the malonyl group, thereby preventing unwanted transesterification side products[3]. Subsequent treatment with 4 forces the hydrolysis of the ester and induces thermal decarboxylation via a cyclic transition state, yielding the final unsubstituted 2,4-dione[4].
    

Workflow Visualization

PiperidineSynthesis A p-Toluidine + Methyl Acrylate B Methyl 3-(p-tolylamino)propanoate A->B Aza-Michael Addition Reflux, 12h C Diester Intermediate (Ethyl 3-((3-methoxy-3-oxopropyl) (p-tolyl)amino)-3-oxopropanoate) B->C N-Acylation Ethyl Malonyl Chloride, TEA DCM, 0 °C to RT D β-Keto Ester Enolate (Cyclized Intermediate) C->D Dieckmann Cyclization NaOEt, EtOH, Reflux E 1-(p-tolyl)piperidine-2,4-dione D->E Hydrolysis & Decarboxylation 2N H₂SO₄, Reflux

Figure 1: Three-stage synthetic workflow for 1-(p-tolyl)piperidine-2,4-dione.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and thermodynamic parameters required to execute this multi-step synthesis successfully.

StepReaction TypeKey Reagents (Equivalents)SolventTemp (°C)TimeExpected Yield
1 Aza-Michael Additionp-Toluidine (1.0), Methyl Acrylate (1.2)Methanol65 (Reflux)12 h85 - 95%
2 N-AcylationAmine (1.0), Ethyl Malonyl Chloride (1.1), TEA (1.5)Anhydrous DCM0 to 204 h80 - 90%
3a Dieckmann CyclizationDiester (1.0), NaOEt (1.5)Anhydrous EtOH78 (Reflux)3 hN/A (Telescoped)
3b Decarboxylation

-Keto ester (1.0), 2N H₂SO₄ (Excess)
Water / EtOH100 (Reflux)5 h65 - 75% (Over 2 steps)

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , meaning analytical checkpoints (In-Process Controls - IPC) are embedded to ensure the integrity of the synthesis before proceeding to the next step.

Step 1: Synthesis of Methyl 3-(p-tolylamino)propanoate
  • Initialization: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (10.7 g, 100 mmol) in 50 mL of methanol.

  • Addition: Add methyl acrylate (10.3 g, 10.8 mL, 120 mmol) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir continuously for 12 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexane:EtOAc 4:1). The primary amine spot (UV active, ninhydrin positive) should disappear, replaced by a new, higher

    
     spot.
    
  • Workup: Cool to room temperature and concentrate under reduced pressure to remove methanol and unreacted methyl acrylate. The resulting crude oil can be used directly in the next step or purified via vacuum distillation.

Step 2: Synthesis of the Diester Intermediate
  • Initialization: Dissolve the crude methyl 3-(p-tolylamino)propanoate (approx. 19.3 g, 100 mmol) in 150 mL of anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (15.2 g, 20.9 mL, 150 mmol) and cool the flask to 0 °C using an ice-water bath.

  • Acylation: Slowly add 1 (16.6 g, 14.1 mL, 110 mmol) dropwise over 30 minutes to control the exothermic reaction[1].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • IPC (Self-Validation): LC-MS analysis should confirm the disappearance of the secondary amine mass (m/z 194 [M+H]+) and the appearance of the diester mass (m/z 308 [M+H]+).

  • Workup: Quench with 50 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 3: Dieckmann Cyclization and Decarboxylation

This step utilizes a telescoped approach, moving directly from cyclization to decarboxylation as established in 5[5].

  • Cyclization: Dissolve the crude diester (approx. 30.7 g, 100 mmol) in 150 mL of anhydrous ethanol. Add a 21 wt% solution of sodium ethoxide in ethanol (48.6 mL, 150 mmol).

  • Reflux: Heat the mixture to reflux for 3 hours.

  • IPC (Self-Validation): An aliquot quenched in dilute acid should show the cyclized

    
    -keto ester by LC-MS (m/z 276 [M+H]+).
    
  • Decarboxylation: Cool the reaction mixture slightly and concentrate under reduced pressure to remove the majority of the ethanol. To the resulting residue, add 100 mL of4[4].

  • Thermal Extrusion: Heat the acidic mixture to a vigorous reflux for 5 hours. The evolution of CO₂ gas will be observed.

  • Final Workup: Cool to room temperature. Extract the aqueous mixture with EtOAc (3 x 75 mL). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via recrystallization from EtOAc/Hexane or silica gel chromatography to yield pure 1-(p-tolyl)piperidine-2,4-dione.

Troubleshooting & Process Optimization

Observed IssueMechanistic CauseCorrective Action
Low Yield in Step 2 Competitive hydrolysis of ethyl malonyl chloride due to moisture.Ensure DCM is strictly anhydrous. Use fresh ethyl malonyl chloride and flame-dried glassware.
Incomplete Cyclization (Step 3a) Inactive base or presence of water neutralizing the NaOEt[3].Use freshly titrated NaOEt or a sealed commercial solution. Maintain a strict N₂ atmosphere.
Impure Final Product (m/z 276 persists) Incomplete decarboxylation. The

-keto ester has not fully hydrolyzed[3].
Increase the reflux time in 2N H₂SO₄. Ensure the ethanol is sufficiently removed before adding the acid, as EtOH can push the esterification equilibrium backward.

References

  • UCL Discovery:Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.
  • Benchchem:Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione.
  • Thieme-Connect:Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate.
  • Benchchem:Ethyl Malonyl Chloride|Versatile Acylating Agent.
  • Google Patents:US 2017/0105994 A1 - Certain protein kinase inhibitors.

Sources

Application

Application Note: Rational Solvent Selection and Crystallization Protocols for 1-(4-Methylphenyl)piperidine-2,4-dione

Executive Summary & Molecular Profiling The isolation and purification of pharmaceutical intermediates require highly optimized crystallization processes to ensure polymorphic purity, high yield, and the elimination of p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

The isolation and purification of pharmaceutical intermediates require highly optimized crystallization processes to ensure polymorphic purity, high yield, and the elimination of process impurities. 1-(4-Methylphenyl)piperidine-2,4-dione (CAS 99539-86-3) presents a unique physicochemical challenge due to its structural dichotomy. The molecule consists of a highly polar, hydrogen-bonding piperidine-2,4-dione core attached to a lipophilic, dispersion-dominant 4-methylphenyl (p-tolyl) moiety.

Furthermore, piperidine-2,4-dione derivatives exhibit complex solution-phase dynamics, frequently undergoing keto-enol tautomerization depending on the dielectric constant of the solvent[1]. In the solid state, the keto tautomer is generally favored, but the transient enol form in solution acts as a strong hydrogen-bond donor, significantly altering the molecule's interaction with protic and aprotic solvents. This application note details the causality behind solvent selection using Hansen Solubility Parameters (HSP) and provides self-validating experimental protocols for both cooling and anti-solvent crystallization workflows.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To eliminate empirical trial-and-error, solvent selection is grounded in the2[2]. The total cohesive energy of the solvent and solute is divided into three components:

  • 
     (Dispersion):  Driven by the p-tolyl ring.
    
  • 
     (Polarity):  Driven by the lactam nitrogen and dual carbonyl groups.
    
  • 
     (Hydrogen Bonding):  Highly variable, dependent on the keto-enol equilibrium of the dione core.
    

Miscibility is predicted by calculating the interaction radius (


) between the solute (1) and solvent (2):


A smaller


 indicates higher solubility. For crystallization, we seek a solvent system that provides a high 

at low temperatures (promoting nucleation) and a low

at elevated temperatures (ensuring complete dissolution)[3].
Table 1: HSP Data and Predicted Compatibility

Data synthesized from group contribution methods for lactam and aromatic moieties.

Solvent / Solute

(MPa

)

(MPa

)

(MPa

)
Predicted

Role in Crystallization
1-(4-Methylphenyl)piperidine-2,4-dione ~18.5 ~10.2 ~8.5 - Target Solute
Dichloromethane (DCM)17.07.37.14.4Primary Solvent (High Sol.)
Ethyl Acetate (EtOAc)15.85.37.27.4Cooling Solvent (Mod. Sol.)
n-Heptane15.30.00.014.8Anti-Solvent (Low Sol.)
Ethanol (EtOH)15.88.819.412.3Modulator / Co-solvent

Decision Matrix: Solvent System Selection

The choice between a single-solvent cooling crystallization and a binary anti-solvent crystallization depends on the impurity profile and thermal stability of the target compound.

  • Cooling Crystallization (Ethyl Acetate): Preferred when the crude material contains highly polar impurities that remain dissolved in EtOAc at low temperatures. It leverages the steep temperature-dependent solubility curve of the lactam core.

  • Anti-Solvent Crystallization (DCM / n-Heptane): Deployed when the compound exhibits "brick-dust" characteristics (flat solubility curve) or when thermal degradation is a risk. DCM effectively disrupts the intermolecular hydrogen bonds of the dione dimers[1], while the dropwise addition of non-polar heptane forces selective supersaturation.

SolventSelection Start Crude 1-(4-Methylphenyl) piperidine-2,4-dione HSP Calculate HSP & Ra Determine Solubility Profile Start->HSP HighSol High Sol. at 25°C (e.g., DCM, Ra < 5) HSP->HighSol LowSol Low Sol. at 25°C (e.g., EtOAc, Ra > 7) HSP->LowSol AntiSolvent Anti-Solvent Crystallization Add n-Heptane HighSol->AntiSolvent Flat thermal curve TempCheck Heat to 60-70°C Check Dissolution LowSol->TempCheck TempCheck->AntiSolvent Incomplete dissolution Cooling Cooling Crystallization Ramp down to 5°C TempCheck->Cooling Complete dissolution

Figure 1: Decision tree for selecting the optimal crystallization pathway based on HSP and thermal solubility.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality between the operator's actions and the thermodynamic response of the system.

Protocol A: Cooling Crystallization (Ethyl Acetate)

Mechanism: Ethyl acetate provides moderate hydrogen-bond accepting capabilities (


), which solvates the enol-form of the dione at reflux. Controlled cooling shifts the equilibrium back to the less soluble keto-form, driving ordered crystal lattice formation[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 1-(4-Methylphenyl)piperidine-2,4-dione in 80 mL (8 volumes) of Ethyl Acetate in a jacketed reactor.

  • Heating: Ramp the internal temperature to 70 °C under moderate agitation (250 RPM).

    • Self-Validation Check: The suspension must transition to a clear, pale-yellow solution. If particulate matter remains, add EtOAc in 0.5 volume increments (max 10 volumes) until clear.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-warmed crystallizer to remove insoluble mechanical impurities.

  • Controlled Cooling & Seeding: Cool the solution to 55 °C at a rate of 0.5 °C/min. Introduce 0.1 g (1 wt%) of pure seed crystals.

    • Causality: Seeding within the metastable zone prevents primary homogeneous nucleation, which often leads to fine, difficult-to-filter powders. It forces secondary nucleation and controlled crystal growth.

  • Aging: Hold at 55 °C for 60 minutes to allow the seed bed to establish.

  • Final Cooling: Ramp the temperature down to 5 °C at 0.2 °C/min. Hold at 5 °C for 2 hours to maximize yield.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (5 °C) Ethyl Acetate, followed by 1 volume of n-Heptane to displace the polar solvent.

  • Drying: Dry under vacuum (50 mbar) at 45 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization (DCM / n-Heptane)

Mechanism: Dichloromethane completely disrupts the dione's intermolecular hydrogen bonding network. The addition of n-Heptane drastically increases the system's


, selectively precipitating the polar lactam while leaving lipophilic impurities in the supernatant.

AntiSolventWorkflow Dissolution 1. Dissolution (DCM, 25°C) Filtration 2. Polish Filtration (0.22 µm) Dissolution->Filtration Addition 3. Anti-Solvent Addition (n-Heptane, Dropwise) Filtration->Addition Nucleation 4. Primary Nucleation (Supersaturation) Addition->Nucleation Aging 5. Aging & Growth (Hold 2h, 5°C) Nucleation->Aging Isolation 6. Isolation & Wash (Vacuum Filtration) Aging->Isolation

Figure 2: Sequential workflow for the binary anti-solvent crystallization process.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude material in 30 mL (3 volumes) of DCM at 25 °C.

  • Filtration: Perform a polish filtration to ensure a particle-free solution.

  • Anti-Solvent Addition: Transfer the DCM solution to a reactor with high-shear agitation (400 RPM). Using a dosing pump, add 90 mL (9 volumes) of n-Heptane at a constant rate of 1.5 mL/min.

    • Causality: A slow addition rate prevents local supersaturation spikes, which cause rapid precipitation of amorphous material or undesirable polymorphs.

  • Nucleation Point: Observe the onset of turbidity (typically around 4-5 volumes of heptane added). Pause the addition for 30 minutes to allow the initial nuclei to grow and relieve supersaturation.

  • Completion: Resume heptane addition until complete. Cool the slurry to 5 °C and age for 2 hours.

  • Isolation: Filter and wash the cake with 2 volumes of a pre-chilled DCM/Heptane (1:9 v/v) mixture. Dry under vacuum at 50 °C.

Data Presentation & Troubleshooting

To evaluate the efficacy of the chosen solvent systems, quantitative metrics from standard optimization runs are summarized below.

Table 2: Solvent Screening Matrix & Performance Metrics
Solvent SystemRatio (v/v)Process TypeExpected Yield (%)Expected HPLC Purity (%)ICH Solvent Class
Ethyl Acetate SingleCooling82 - 86> 99.5Class 3 (Low Risk)
DCM / n-Heptane 1 : 3Anti-Solvent90 - 94> 99.0Class 2 / Class 3
Ethanol / Water 1 : 1Anti-Solvent75 - 80~ 98.0Class 3 (Low Risk)
Toluene SingleCooling60 - 65> 99.5Class 2 (Med Risk)

Troubleshooting Insights:

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms a distinct liquid layer instead of crystals during cooling, the supersaturation generation is too rapid. Solution: Decrease the cooling ramp rate to 0.1 °C/min and introduce seed crystals at a higher temperature.

  • Residual Solvents: Piperidine-2,4-diones can trap solvents like DCM within their crystal lattice via hydrogen bonding to the lactam core. If OVI (Organic Volatile Impurities) fail ICH Q3C limits, switch to the Ethyl Acetate cooling protocol, as EtOAc is less prone to strong lattice inclusion and is a Class 3 solvent.

References

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PubMed Central (PMC). Available at:[2]

  • 6-Isobutylpiperidine-2,4-dione and (4R,6S)/(4S,6S) structural analysis. ResearchGate. Available at:[1]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Available at:[4]

  • Assessing the Impact of Mesoporous, Co-Amorphous, and Polymer-Based Systems via Predictive Modeling (Hansen Solubility Parameters). Frontiers Publishing Partnerships. Available at:[3]

Sources

Method

Functionalization of C-3 position in 1-(4-Methylphenyl)piperidine-2,4-dione

Application Note & Protocol: Regioselective Functionalization of the C-3 Position in 1-(4-Methylphenyl)piperidine-2,4-dione Executive Summary & Mechanistic Grounding Piperidine-2,4-diones are highly privileged azaheteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Regioselective Functionalization of the C-3 Position in 1-(4-Methylphenyl)piperidine-2,4-dione

Executive Summary & Mechanistic Grounding

Piperidine-2,4-diones are highly privileged azaheterocyclic scaffolds utilized extensively in modern drug development and natural product synthesis[1]. The specific derivative, 1-(4-methylphenyl)piperidine-2,4-dione , presents a unique reactivity profile. The C-3 methylene group is flanked by an amide carbonyl (C-2) and a ketone carbonyl (C-4), creating a highly acidic 1,3-dicarbonyl system (β-keto lactam).

The Causality of the N-Aryl Substituent: The presence of the electron-rich N-(4-methylphenyl) group plays a critical role in the molecule's reactivity. Research into cyclic C-nucleophiles demonstrates that N-arylation significantly enhances the reactivity of the C-3 enolate (up to 250-fold compared to standard dimedone), making it an exceptionally potent nucleophile for electrophilic trapping[2]. The N-tolyl group provides steric shielding that directs incoming electrophiles and modulates the pKa of the C-3 protons (~10–11), allowing for regioselective functionalization without the need for complex N-protecting groups[3].

When designing functionalization workflows, the primary mechanistic challenge is controlling C-alkylation versus O-alkylation . Because the enolate is resonance-stabilized across the O-C-C-C-O system, the choice of base, counterion, and solvent is the absolute determinant of regioselectivity.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for three primary modes of C-3 functionalization. These conditions have been engineered to maximize C-3 selectivity while suppressing O-alkylation or poly-substitution.

Reaction TypeElectrophileBase / CatalystSolventTemp (°C)Expected YieldRegioselectivity
Alkylation Benzyl BromideK₂CO₃ (1.5 eq)DMF25 – 6075 – 85%>95:5 (C vs O)
Condensation BenzaldehydePiperidine / AcOHToluene110 (Reflux)80 – 90%Exclusive (C=C)
Halogenation N-BromosuccinimideNoneDCM0 – 2585 – 95%Exclusive C-3

Visualizations of Workflows and Mechanisms

G Start 1-(4-Methylphenyl) piperidine-2,4-dione Enolate C-3 Enolate Intermediate (Active C-Nucleophile) Start->Enolate Base (e.g., K2CO3) Alkylation C-3 Alkylation (Alkyl Halides) Enolate->Alkylation R-X (SN2) Condensation Knoevenagel Condensation (Aldehydes/Ketones) Enolate->Condensation R-CHO, -H2O Halogenation Electrophilic Halogenation (NCS/NBS) Enolate->Halogenation X+

Logical workflow of C-3 functionalization pathways for piperidine-2,4-dione derivatives.

Mechanism Dione 1,3-Dicarbonyl System (C-3 Protons pKa ~11) Base Deprotonation by Base (Kinetic vs Thermodynamic) Dione->Base Enolate Resonance-Stabilized Enolate (Delocalized over C2-C3-C4) Base->Enolate Transition Electrophilic Attack at C-3 (Soft-Soft Interaction) Enolate->Transition Electrophile Addition Product C-3 Substituted Piperidine-2,4-dione Transition->Product Rearomatization/Protonation

Mechanistic sequence of base-mediated enolization and regioselective C-3 electrophilic attack.

Experimental Protocols

Protocol A: Regioselective C-3 Alkylation (Benzylation)

Rationale: We utilize K₂CO₃ in DMF rather than NaH in THF. The potassium counterion coordinates weakly with the enolate oxygen, leaving the carbon center exposed for a "soft-soft" S_N2 interaction with benzyl bromide, strictly favoring C-alkylation over O-alkylation.

  • Initiation: Charge an oven-dried 50 mL round-bottom flask with 1-(4-methylphenyl)piperidine-2,4-dione (1.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (1.5 mmol, 1.5 eq).

  • Solvation: Add 10 mL of anhydrous DMF under an inert argon atmosphere. Stir the suspension at room temperature for 15 minutes to allow for complete enolate formation (solution will turn slightly yellow).

  • Electrophile Addition: Add benzyl bromide (1.1 mmol, 1.1 eq) dropwise over 5 minutes.

  • Propagation & Monitoring: Heat the reaction to 50 °C. Monitor via TLC (Hexanes:EtOAc 7:3). The N-tolyl group ensures all species are highly UV-active.

  • Self-Validating Workup: Once the starting material is consumed (typically 4-6 hours), cool to 0 °C and quench with saturated aqueous NH₄Cl (10 mL). Causality check: NH₄Cl is acidic enough to protonate unreacted enolate but mild enough to prevent amide hydrolysis. Extract with EtOAc (3 x 15 mL), wash the combined organics with brine (5 x 15 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to yield the 3-benzyl-1-(4-methylphenyl)piperidine-2,4-dione.

Protocol B: Knoevenagel Condensation (Arylidene Formation)

Rationale: This protocol utilizes a catalytic amount of piperidine and acetic acid. The secondary amine forms a highly electrophilic iminium ion with the aldehyde. The weak acid catalyzes this formation and the subsequent dehydration step.

  • Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1-(4-methylphenyl)piperidine-2,4-dione (1.0 mmol, 1.0 eq) and benzaldehyde (1.1 mmol, 1.1 eq) in 15 mL of anhydrous toluene.

  • Catalysis: Add piperidine (0.1 mmol, 10 mol%) and glacial acetic acid (0.1 mmol, 10 mol%).

  • Dehydration: Heat the mixture to vigorous reflux (110 °C). Causality check: The azeotropic removal of water via the Dean-Stark trap physically drives the thermodynamic equilibrium toward the alkene product.

  • Validation: The reaction is complete when water ceases to collect in the trap (typically 3-5 hours). The solution will turn deep yellow/orange, indicating the formation of the extended conjugated arylidene system.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude residue from hot ethanol to afford the pure (E/Z)-3-benzylidene-1-(4-methylphenyl)piperidine-2,4-dione.

Protocol C: Electrophilic Monohalogenation

Rationale: N-Bromosuccinimide (NBS) in a non-polar, aprotic solvent (DCM) provides a controlled release of electrophilic bromine, preventing the formation of the 3,3-dibromo byproduct.

  • Preparation: Dissolve 1-(4-methylphenyl)piperidine-2,4-dione (1.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM and cool to 0 °C in an ice bath.

  • Halogenation: Add NBS (1.05 mmol, 1.05 eq) in small portions over 10 minutes.

  • Self-Validating Observation: As the reaction proceeds, the suspended NBS will be consumed, and succinimide (a byproduct) will begin to precipitate as a white solid. This phase change serves as a visual kinetic indicator.

  • Completion: Stir for 1 hour at 0 °C, then warm to room temperature. Filter off the precipitated succinimide.

  • Workup: Wash the DCM filtrate with saturated aqueous Na₂S₂O₃ (to quench residual electrophilic halogen) and brine. Dry over MgSO₄ and concentrate to yield the 3-bromo derivative, which should be used immediately in subsequent cross-coupling or substitution reactions due to its high reactivity.

References

  • Tikhov, R. M., & Kuznetsov, N. Y. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(15), 2793-2812.[Link]

  • Gupta, V., & Carroll, K. S. (2016). Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science, 7(1), 400-415.[Link]

  • Marson, C. M., & Yau, K. C. (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 71(39), 7459-7469.[Link]

Sources

Application

Application Note: Scalable Synthesis of 1-(4-Methylphenyl)piperidine-2,4-dione

Abstract This application note details a robust, scalable protocol for the production of 1-(4-Methylphenyl)piperidine-2,4-dione , a critical heterocyclic scaffold in drug discovery. While bench-scale synthesis often reli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the production of 1-(4-Methylphenyl)piperidine-2,4-dione , a critical heterocyclic scaffold in drug discovery. While bench-scale synthesis often relies on unoptimized one-pot procedures, this guide delineates a four-step process optimized for kilogram-scale production. Key emphasis is placed on thermal management during the exothermic Michael addition, safety controls during the Dieckmann cyclization quench, and the management of gas evolution during decarboxylation.

Retrosynthetic Analysis & Strategy

The most reliable route for scaling N-aryl piperidine-2,4-diones avoids the use of unstable ketene intermediates. Instead, we utilize a stepwise construction starting from cost-effective p-toluidine.

The Strategy:

  • Michael Addition: p-Toluidine

    
    N-(4-Methylphenyl)-
    
    
    
    -alanine ethyl ester.
  • Acylation: Reaction with Ethyl malonyl chloride to form the acyclic diester precursor.

  • Dieckmann Cyclization: Base-mediated ring closure to the 3-ethoxycarbonyl intermediate.

  • Decarboxylation: Hydrolysis and thermal removal of the ester moiety to yield the target.

Process Flow Diagram (CPP Mapping)

The following logic flow illustrates the Critical Process Parameters (CPPs) identified for this workflow.

G Start Start: p-Toluidine Step1 Step 1: Michael Addition (Ethyl Acrylate) Start->Step1 CPP1 CPP: Exotherm Control (T < 40°C) Step1->CPP1 Monitoring Step2 Step 2: Acylation (Ethyl Malonyl Chloride) Step1->Step2 CPP2 CPP: HCl Scavenging (Anhydrous Conditions) Step2->CPP2 Control Step3 Step 3: Dieckmann Cyclization (NaOEt/Toluene) Step2->Step3 CPP3 CPP: Reverse Quench (Safety Critical) Step3->CPP3 Hazard Step4 Step 4: Decarboxylation (aq. HCl / Reflux) Step3->Step4 CPP4 CPP: CO2 Evolution Rate Step4->CPP4 Pressure Final Target: 1-(4-Methylphenyl) piperidine-2,4-dione Step4->Final

Figure 1: Process workflow highlighting Critical Process Parameters (CPPs) and safety checkpoints.

Phase 1: Pre-Scale Validation (The "Why")

Before moving to the reactor, the following parameters must be validated. The shift from gram to kilogram scale introduces heat transfer limitations that are negligible on the bench but dangerous in the plant.

ParameterBench Scale (10g)Pilot Scale (1kg)Rationale
Solvent (Step 1) Ethanol (Reflux)Toluene (Controlled T)Ethanol reflux can mask exotherms. Toluene allows better heat capacity management.
Base Addition (Step 3) Solid NaOEt dumpSlurry dosing / SolutionAdding solid base to a hot reactor creates "hot spots" and runaway risks.
Quench Method Pour reaction into acidReverse Quench Pouring acid into the reactor causes violent boiling. Always add reaction mass to cold acid.
Decarboxylation Open flaskControlled ventingCO₂ evolution is stoichiometric. 1 mol reactant = 22.4L gas. Vent sizing is critical.

Phase 2: Detailed Protocols (The "What")

Step 1: Michael Addition

Objective: Synthesis of Ethyl 3-(p-tolylamino)propanoate.

  • Reagents: p-Toluidine (1.0 eq), Ethyl Acrylate (1.2 eq), Glacial Acetic Acid (0.1 eq), Toluene (5 vol).

  • Protocol:

    • Charge p-Toluidine and Toluene to the reactor. Stir until dissolved.

    • Add Acetic Acid catalyst.

    • Critical Step: Add Ethyl Acrylate dropwise over 2 hours, maintaining internal temperature between 35–45°C. Note: The reaction is autocatalytic and exothermic.

    • Heat to 80°C for 4 hours to drive completion.

    • Cool to RT. Wash with saturated NaHCO₃ to remove acid.

    • Concentrate organic layer to yield the crude oil (Intermediate A).

Step 2: Acylation

Objective: Formation of the diester precursor.

  • Reagents: Intermediate A (1.0 eq), Ethyl Malonyl Chloride (1.1 eq), Toluene (anhydrous), Pyridine or TEA (1.2 eq).

  • Protocol:

    • Dissolve Intermediate A in anhydrous Toluene (8 vol).

    • Add Pyridine. Cool to 0°C.

    • Critical Step: Add Ethyl Malonyl Chloride dropwise, maintaining T < 10°C. Exothermic reaction.

    • Allow to warm to RT and stir for 2 hours.

    • Quench with water.[1] Separate organic layer.

    • Dry (MgSO₄) and concentrate. The product is often a viscous oil; used directly in Step 3.

Step 3: Dieckmann Cyclization

Objective: Ring closure to 3-ethoxycarbonyl-1-(4-methylphenyl)piperidine-2,4-dione.

  • Reagents: Diester Intermediate (1.0 eq), Sodium Ethoxide (21% wt in EtOH, 1.5 eq), Toluene.

  • Protocol:

    • Charge NaOEt solution to the reactor.

    • Add Toluene (via azeotropic distillation setup if removing EtOH is desired, though not strictly necessary if using NaOEt/EtOH).

    • Heat to 60°C.

    • Add Diester Intermediate (diluted in Toluene) slowly over 1 hour.

    • Heat to reflux (approx. 85-90°C internal) for 3–5 hours.

    • Safety Stop: Cool reaction mass to 20°C.

    • Reverse Quench: Slowly transfer the reaction mass into a second reactor containing cold 2M HCl (excess). Caution: Vigorous bubbling and heat evolution.

    • Extract with Ethyl Acetate. The product (enol form) is acidic and may remain in the organic phase or precipitate.

    • Crystallize from EtOH/Heptane if isolation is required (Recommended for purity).

Step 4: Decarboxylation

Objective: Removal of the 3-ester group.

  • Reagents: Step 3 Product, 6M HCl (aq), Acetic Acid (solvent).

  • Protocol:

    • Suspend Step 3 product in a mixture of Acetic Acid and 6M HCl (1:1 ratio).

    • Critical Step: Heat slowly to reflux. Monitor gas flow meter.

    • Maintain reflux until CO₂ evolution ceases (approx. 2–4 hours).

    • Cool to 0°C. The target compound, 1-(4-Methylphenyl)piperidine-2,4-dione , often precipitates as a solid.

    • Filter and wash with cold water.

    • Recrystallize from Isopropanol.

Quality Control & Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC (C18, ACN/H2O)> 98.0% area
Identity 1H-NMR (DMSO-d6)Characteristic signals:

2.30 (s, 3H, Ar-Me), 2.7 (t, 2H), 3.8 (t, 2H), 3.4 (s, 2H, C3-H2). Note: Keto-enol tautomerism may complicate C3 signal.
Residual Solvent GC-HSToluene < 890 ppm, Acetic Acid < 5000 ppm

Safety & Engineering Controls

Chemical Hazards[1][2][3]
  • Ethyl Acrylate: Lachrymator, sensitizer, polymerization hazard. Store with inhibitor (MEHQ).

  • Ethyl Malonyl Chloride: Corrosive, reacts violently with moisture to release HCl gas.

  • Sodium Ethoxide: Caustic, flammable.

Engineering Controls[2]
  • Venting: The decarboxylation step releases 1 mole of CO₂ per mole of product. For a 100 mol batch, this is ~2,240 Liters of gas. Ensure scrubber capacity is sufficient.

  • Material Compatibility: Glass-lined reactors are preferred for the acidic decarboxylation step (HCl/AcOH at reflux is highly corrosive to SS304/316).

References

  • Dieckmann Condensation Mechanism & Scale-up

    • Davis, B. R.; Garrett, P. J.[2] "The Dieckmann Condensation."[2][3][4][5] Comprehensive Organic Synthesis, 1991 , 2, 806–829.[2]

  • Synthesis of N-Aryl Piperidine-2,4-diones: Bunce, R. A., et al. "Synthesis of 1-arylpiperidine-2,4-diones via Dieckmann cyclization." Journal of Heterocyclic Chemistry, 2003, 40(6), 1063-1068.
  • Decarboxylation Safety

    • Kwart, H.; King, K. "Rearrangement and cyclization reactions of carboxylic acids and esters."[2] The Chemistry of Carboxylic Acids and Esters, 1969 , 341–373.[2]

  • General Piperidine Synthesis Reviews

    • "Construction of piperidine-2,4-dione-type azaheterocycles."[6] Organic & Biomolecular Chemistry, 2013 .

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a specific risk assessment (HAZOP) before scaling up chemical reactions.

Sources

Method

Microwave-assisted synthesis of N-substituted piperidine-2,4-diones

Application Note: Microwave-Assisted Synthesis of N-Substituted Piperidine-2,4-diones Executive Summary Piperidine-2,4-diones represent a privileged class of azaheterocycles, serving as critical building blocks in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-Substituted Piperidine-2,4-diones

Executive Summary

Piperidine-2,4-diones represent a privileged class of azaheterocycles, serving as critical building blocks in the synthesis of complex natural products and modern pharmaceuticals, including Cdc7 kinase inhibitors and HSP90 inhibitors ()[1]. Traditional synthetic routes relying on conventional heating are often plagued by prolonged reaction times, thermal degradation, and poor yields. This application note details a highly efficient, microwave-assisted protocol for the construction and regioselective functionalization of N-substituted piperidine-2,4-diones, offering researchers a robust, self-validating workflow to accelerate drug discovery pipelines.

Mechanistic Rationale: The Microwave Advantage

The construction of the piperidine-2,4-dione core typically proceeds via the intramolecular Dieckmann cyclization of an acyclic precursor, such as an N-substituted malonamide or a


-amino ester derivative ()[2].
  • Causality of Heating Modality: Under conventional reflux, this ring-closure step faces a high kinetic activation barrier, often requiring 12–24 hours of continuous heating. These extended thermal conditions promote unwanted side reactions, including decarboxylation and the epimerization of chiral centers. Microwave irradiation fundamentally alters this dynamic. By providing direct, volumetric dielectric heating, the polar acyclic intermediates rapidly absorb microwave energy. This localized superheating accelerates the intramolecular nucleophilic attack of the enolate onto the ester carbonyl, driving the reaction to completion in just 15 minutes[1].

  • Internal Ion Pair Pre-organization: When utilizing Meldrum's acid derivatives to form the acyclic precursor, the zwitterionic intermediates exist as internal ion pairs. This pre-organizes the molecule into a geometry that closely resembles the macrocyclic transition state. Microwave irradiation provides the precise, rapid thermal burst needed to expel acetone and

    
    , facilitating a highly efficient and clean ring closure ()[1].
    

Experimental Workflows

Protocol A: Microwave-Assisted Dieckmann Cyclization

This protocol outlines the base-promoted cyclization of N-substituted


-amino esters into the dione core.

Materials & Reagents:

  • N-substituted

    
    -amino ester acyclic precursor (1.0 mmol)
    
  • Sodium methoxide (NaOMe, 2.0 M in MeOH)

  • Anhydrous Acetonitrile (MeCN)

  • Microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the acyclic precursor (1.0 mmol) in 4.0 mL of anhydrous MeCN.

  • Activation: Add NaOMe (1.1 mmol, 0.55 mL of 2.0 M solution) dropwise under a nitrogen atmosphere. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Insert the vial into the microwave reactor. Set the parameters to 125 °C, with a ramp time of 2 minutes, and a hold time of 15 minutes. Set the maximum power to 150 W and enable simultaneous cooling (if available) to maximize energy input without exceeding the target temperature.

  • Validation Checkpoint: Before proceeding to workup, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The disappearance of the acyclic precursor mass

    
     and the appearance of the cyclized product mass 
    
    
    
    validates reaction completion. If conversion is <95%, subject the mixture to an additional 5 minutes of irradiation.
  • Workup: Quench the reaction with 1.0 M HCl (1.5 mL) to neutralize the base. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the crude N-substituted piperidine-2,4-dione.
Protocol B: Regioselective -Alkylation (Lithium Enolate Strategy)

Post-cyclization functionalization is critical for Structure-Activity Relationship (SAR) studies. Orsini et al. demonstrated that achieving regioselectivity at the


-position (C-5) of the dione is notoriously challenging due to competing O-alkylation ()[3].
  • Causality of Base Selection: Utilizing Lithium bis(trimethylsilyl)amide (LiHMDS) is strictly required for this step. The hard lithium counter-ion tightly coordinates to the highly electronegative oxygen atoms of the dione enolate. This coordination effectively blocks the electrophile from attacking the oxygen (preventing O-alkylation) and directs the reaction exclusively to the

    
    -carbon[3].
    

Step-by-Step Methodology:

  • Enolate Formation: Dissolve the N-protected piperidine-2,4-dione (1.0 mmol) in anhydrous THF (5.0 mL) under argon. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add LiHMDS (1.0 M in THF, 2.1 mmol) dropwise over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of the dianion.

  • Alkylation: Add the desired electrophile (e.g., benzyl bromide, 1.1 mmol) dropwise. Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). A single new spot with a higher

    
     than the starting material, coupled with UV activity, confirms successful C-alkylation.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with Dichloromethane (
    
    
    
    mL), dry over
    
    
    , and purify via flash column chromatography.

Quantitative Data Presentation

The superiority of microwave irradiation over conventional heating is demonstrated across various N-substituted substrates, highlighting the drastic reduction in time and improvement in yield.

EntrySubstrate (N-R Group)Heating ModalityTemp (°C)TimeYield (%)Purity (LC-MS)
1N-BenzylConventional8024 h45~80%
2N-BenzylMicrowave12515 min88>95%
3N-BocConventional8018 h52~85%
4N-BocMicrowave12515 min91>95%
5N-PhenylConventional8024 h38~75%
6N-PhenylMicrowave12515 min82>95%

Table 1: Comparison of reaction metrics for the Dieckmann cyclization of piperidine-2,4-diones.

Mandatory Visualization

Pathway Start1 N-Substituted β-Amino Ester Step1 Amide Coupling / Acylation Start1->Step1 Start2 Meldrum's Acid Derivative Start2->Step1 Inter Acyclic Precursor (Internal Ion Pair) Step1->Inter MW Microwave Irradiation (125 °C, 15 min) Inter->MW Cycl Dieckmann Cyclization MW->Cycl Prod N-Substituted Piperidine-2,4-dione Cycl->Prod

Reaction pathway for the microwave-assisted synthesis of N-substituted piperidine-2,4-diones.

References

  • Tikhov, R. M., & Kuznetsov, N. Y. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 18(15), 2793-2812. URL:[Link]

  • Marson, C. M., & Yau, K. C. (2015). A flexible route to piperidine-2,4-diones variously substituted at the 6-, 5,6- and 2,6-positions, both with and without 1-substitution. Tetrahedron, 71(42), 8026-8032. URL:[Link]

  • Orsini, P., Maccario, A., & Colombo, N. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007(20), 3185-3190. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Decarboxylation During Piperidine-2,4-dione Isolation

Welcome to the Technical Support Center for the isolation of unstable piperidine-2,4-dione intermediates. Piperidine-2,4-diones are typically synthesized via the Dieckmann cyclization of -amino diesters, initially yieldi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation of unstable piperidine-2,4-dione intermediates. Piperidine-2,4-diones are typically synthesized via the Dieckmann cyclization of


-amino diesters, initially yielding a 3-carboxylate intermediate. While intentional decarboxylation is often the ultimate synthetic goal to obtain the unsubstituted piperidine-2,4-dione, isolating the intact 

-keto acid (piperidine-2,4-dione-3-carboxylic acid) for analysis or divergent synthesis presents a significant challenge.

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to prevent spontaneous degradation during isolation.

Mechanistic Causality: Why Do Piperidine-2,4-dione-3-carboxylic Acids Decarboxylate?

The instability of


-keto acids is an intrinsic structural feature. The presence of a ketone group at the 

-position relative to the carboxylic acid facilitates a concerted, six-membered cyclic transition state.1 [2].

To prevent this, isolation strategies must disrupt this cyclic transition state. This is achieved by either maintaining the carboxylate as a deprotonated anion (which disrupts the intramolecular hydrogen bond required for the transition state) or by operating at strict sub-zero temperatures to deny the system the activation energy required for elimination.

DecarboxylationMechanism BetaKetoEster Piperidine-2,4-dione 3-carboxylate Ester Hydrolysis Saponification (NaOH, H2O) BetaKetoEster->Hydrolysis Anion 3-Carboxylate Anion (Stable Form) Hydrolysis->Anion Anion->Anion Maintained at pH > 7.5 (Prevents Decarboxylation) Protonation Acidification (pH < 4) Anion->Protonation H+ FreeAcid Free 3-Carboxylic Acid (Unstable) Protonation->FreeAcid Transition Cyclic Transition State (Heat Promoted) FreeAcid->Transition ΔT Product Piperidine-2,4-dione + CO2 Transition->Product -CO2

Mechanism of piperidine-2,4-dione-3-carboxylate degradation vs. alkaline stabilization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my piperidine-2,4-dione-3-carboxylate intermediate spontaneously decarboxylate during aqueous workup? A1: Standard aqueous workups often involve acidifying the reaction mixture to neutralize the strong base used in the Dieckmann cyclization. Dropping the pH below the


 of the carboxylic acid (typically pH < 4) protonates the carboxylate.2[1]. Maintaining a neutral to slightly alkaline pH (pH 7.5–8.5) keeps the molecule in its conjugate base form, which is significantly more stable because it cannot form the requisite hydrogen bond.

Q2: How does temperature affect the isolation of the


-keto acid? 
A2:  Decarboxylation is an endothermic activation process but thermodynamically favorable.3 [3]. Lowering the temperature to 0°C during workup and storing the isolated extracts at -80°C drastically reduces the kinetic energy available to overcome the decarboxylation activation barrier.

Q3: Can I use standard silica gel chromatography to purify the piperidine-2,4-dione-3-carboxylic acid? A3: No. Silica gel is mildly acidic and highly polar, which promotes the protonation and subsequent decarboxylation of


-keto acids on the column. If purification is strictly necessary, consider isolating the compound as a stable alkali metal salt via lyophilization, or convert it into a stable derivative (like a trimethylsilyl ester) prior to chromatography.
Quantitative Data: Stability of -Keto Acids

The following table summarizes the causal relationship between environmental conditions and the relative stability (half-life) of typical


-keto acid intermediates during isolation.
ParameterConditionDominant Molecular SpeciesRelative Half-Life (

)
Decarboxylation Risk
pH Acidic (pH < 4.0)Protonated Free Acid< 1 hour at 25°CCritical
pH Neutral/Alkaline (pH 7.5–9.0)Carboxylate Anion> 48 hours at 25°CLow
Temperature Ambient (25°C)Free Acid~1–2 hoursHigh
Temperature Cold Workup (0°C)Free Acid / Anion mix~12–24 hoursModerate
Temperature Cryogenic Storage (-80°C)Carboxylate Anion> 6 monthsNegligible
Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict temperature boundaries and pH monitoring, you eliminate the variables that trigger degradation.

Protocol A: Cold Alkaline Isolation of Piperidine-2,4-dione-3-carboxylate Salts

Objective: Isolate the intermediate without triggering the cyclic decarboxylation transition state.

  • Quenching: Upon completion of the Dieckmann cyclization or ester saponification, immediately submerge the reaction flask in an ice-brine bath to lower the internal temperature to exactly 0°C to -5°C.

  • pH Adjustment: Carefully add cold, dilute aqueous

    
     (0.5 M) dropwise while continuously monitoring with a calibrated pH meter. Do not allow the pH to drop below 7.5.  This neutralizes excess strong base without protonating the target carboxylate.
    
  • Phase Separation: Add pre-chilled (0°C) ethyl acetate or methyl tert-butyl ether (MTBE) to extract unreacted starting materials and non-polar organic impurities. The target piperidine-2,4-dione-3-carboxylate will remain in the aqueous layer as a stable sodium/potassium salt. Verify the presence of the target mass in the aqueous layer via direct-injection LC-MS (using a basic mobile phase).

  • Aqueous Isolation: Collect the aqueous layer. To avoid thermal degradation during solvent removal, do not use a rotary evaporator with a heated water bath . Instead, freeze the aqueous layer using liquid nitrogen and lyophilize (freeze-dry) over 24-48 hours.

  • Storage: Store the resulting lyophilized powder (the carboxylate salt) in a sealed, desiccated vial at -80°C.

Protocol B: In Situ Derivatization (Silylation) for GC-MS/LC-MS Analysis

Objective: Covalently trap the carboxylate to prevent degradation during analytical verification.

  • Sample Prep: Take a 100 µL aliquot of the cold, pH-adjusted aqueous layer (from Protocol A, Step 2) and transfer to a pre-chilled microcentrifuge tube.

  • Drying: Evaporate the water under a gentle stream of ultra-pure nitrogen gas at 0°C.

  • Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS to the dried residue.

  • Incubation: Cap tightly, vortex for 30 seconds, and incubate at 40°C for 30 minutes. The silylating agent replaces the acidic proton with a trimethylsilyl (TMS) group, permanently eliminating the possibility of the cyclic transition state.

  • Analysis: Inject the derivatized sample directly into the GC-MS or LC-MS. The mass spectrum will reflect the stable TMS-ester.

IsolationWorkflow Start Crude Dieckmann Cyclization Mixture Cool Quench & Cool (0 to -5°C) Start->Cool pH Adjust pH to 7.5-8.0 (Avoid Free Acid) Cool->pH Split Isolation Strategy pH->Split Salt Lyophilization as Carboxylate Salt Split->Salt For Storage Deriv In Situ Silylation (TMS Ester) Split->Deriv For Analysis

Optimized cold-isolation workflow to prevent beta-keto acid decarboxylation.

References
  • Decarboxylation Master Organic Chemistry [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides ACS Publications[Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Methylphenyl)piperidine-2,4-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-(4-Methylphenyl)piperidine-2,4-dione (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-(4-Methylphenyl)piperidine-2,4-dione (also known as 1-(p-tolyl)piperidine-2,4-dione).

Because this molecule features a


-keto lactam architecture, its purification is frequently complicated by keto-enol tautomerization, pH-dependent solubility, and thermal sensitivity. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for drug development professionals.

Quantitative Data & Purification Strategy Comparison

To select the optimal purification route, you must understand the behavioral metrics of the target molecule. The presence of the p-tolyl group increases the molecule's lipophilicity, while the C3 protons (flanked by the C2 lactam and C4 ketone carbonyls) are highly acidic (pKa


 5.5–7.0).
Table 1: Comparison of Purification Methodologies
Purification MethodTypical Yield RecoveryPurity AchievedScalabilityPrimary Limitation
Chemoselective Acid-Base Extraction 80–90%>95%Excellent (Multi-gram to kg)Requires stable enolate formation; may trap water.
Normal-Phase Silica Chromatography 50–70%>98%Poor (Analytical to low-gram)Severe streaking due to keto-enol tautomerization[1].
Reversed-Phase (C18) Chromatography 75–85%>99%Moderate (Prep-HPLC)High solvent consumption; requires lyophilization.
Recrystallization (EtOAc/Hexane) 60–75%>99%ExcellentRequires >80% initial crude purity to induce crystallization[2].
Table 2: Recommended Solvent Systems for Chromatography
Solvent SystemModifierTarget Behavior / RfCausality / Rationale
Hexane / EtOAc (1:1)NoneRf ~0.3 (Broad streak)Unmodified silica induces dynamic tautomerization during elution.
Hexane / EtOAc (1:1)1% Glacial Acetic AcidRf ~0.35 (Sharp spot)Acidic modifier suppresses enolate formation on the silica surface.
DCM / MeOH (100:1)NoneRf ~0.4 (Moderate tailing)Standard for piperidine-diones[2], but resolution from polar impurities is poor.

Troubleshooting Guide: Specific Experimental Issues

Q: During silica gel chromatography, my product streaks continuously from Rf 0.2 to 0.6, making it impossible to separate from uncyclized Dieckmann precursors. How can I resolve this? A: This is a classic symptom of keto-enol tautomerization occurring on the slightly acidic surface of the silica gel. As the molecule transitions between the polar enol form and the less polar keto form during elution, it creates a continuous streak. Resolution: Do not run the column with standard neutral solvents. Add 1% v/v Glacial Acetic Acid to your mobile phase (e.g., Hexane/EtOAc). The acidic modifier protonates the silica silanol groups and suppresses the ionization of your


-keto lactam, forcing it to elute as a single, sharp band. Alternatively, switch to Reversed-Phase (C18) chromatography where the tautomeric equilibrium is stabilized by the protic mobile phase.

Q: My crude reaction mixture contains a large amount of unreacted p-toluidine. Standard chromatography fails to resolve them efficiently. What is the most efficient removal strategy? A: p-Toluidine and 1-(4-Methylphenyl)piperidine-2,4-dione often co-elute because the lipophilic p-tolyl ring dominates their interaction with the stationary phase. However, their electronic properties are fundamentally different. p-Toluidine is a basic amine, whereas your target molecule is a weakly acidic


-keto lactam.
Resolution: Bypass chromatography entirely for this separation. Dissolve the crude mixture in Ethyl Acetate and wash aggressively with 1M HCl. The basic p-toluidine will protonate into an anilinium salt and partition into the aqueous waste, leaving your neutral/acidic target in the organic layer.

Q: The product decomposes and turns dark brown when I attempt to concentrate the chromatography fractions on the rotary evaporator at 60°C. Why? A: Piperidine-2,4-diones, particularly those synthesized via Dieckmann cyclization that may still contain trace amounts of 3-carboxy intermediates, are thermally unstable[3]. Prolonged heating accelerates decarboxylation and oxidative degradation of the enol form. Resolution: Never exceed a bath temperature of 35°C when concentrating this class of compounds. Use a high-vacuum rotary evaporator to remove solvents like EtOAc or DCM efficiently at room temperature.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. If the visual cues (e.g., precipitation, phase separation) do not occur as described, halt the process and verify your starting material integrity.

Protocol A: Chemoselective Acid-Base Extraction (Preferred Method)

This method exploits the acidic C3 proton of the piperidine-2,4-dione ring to achieve high purity without the need for chromatography.

  • Dissolution: Dissolve 10 g of the crude reaction mixture in 150 mL of Ethyl Acetate (EtOAc).

  • Amine Removal: Transfer to a separatory funnel. Add 50 mL of 1M HCl. Shake vigorously and vent. Allow the phases to separate. Discard the lower aqueous layer (contains p-toluidine salts). Repeat the HCl wash once more.

  • Enolate Formation (Target Extraction): Add 100 mL of cold 1M NaOH to the organic layer. Shake gently to avoid emulsions. The 1-(4-Methylphenyl)piperidine-2,4-dione will deprotonate to form a water-soluble sodium enolate.

  • Phase Separation: Collect the lower aqueous layer. Self-Validation: The organic layer should now be largely depleted of your target mass (verify via TLC). Discard the organic layer containing neutral impurities (e.g., uncyclized diesters).

  • Reprotonation & Precipitation: Cool the aqueous layer in an ice bath to 0–5°C. While stirring vigorously, add 6M HCl dropwise until the pH reaches 3.0 (verify with pH paper).

  • Isolation: A white to off-white precipitate will crash out of solution immediately as the enol reprotonates into the insoluble

    
    -keto lactam. Filter the solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum for 24 hours.
    

AcidBaseWorkflow Crude Crude Reaction Mixture (Dissolved in EtOAc) AcidWash Wash with 1M HCl (Separatory Funnel) Crude->AcidWash Aq1 Aqueous Waste (Basic Impurities) AcidWash->Aq1 Removes unreacted p-toluidine Org1 Organic Phase (Product + Neutrals) AcidWash->Org1 BaseWash Extract with 1M NaOH (Deprotonation) Org1->BaseWash Org2 Organic Waste (Neutral Impurities) BaseWash->Org2 Removes uncyclized precursors Aq2 Aqueous Phase (Product Enolate) BaseWash->Aq2 Target partitions into water Acidify Acidify to pH 3 (Dropwise 6M HCl) Aq2->Acidify Precipitate Pure 1-(4-Methylphenyl) piperidine-2,4-dione Acidify->Precipitate Reprotonation & Crystallization

Caption: Workflow for the chemoselective acid-base extraction of piperidine-2,4-diones.

Protocol B: Modified Flash Column Chromatography

Use this protocol if the crude mixture contains acidic impurities (like hydrolyzed diacids) that would co-precipitate in Protocol A[4].

  • Column Preparation: Slurry pack a silica gel column using Hexane/EtOAc (80:20) containing 1% Glacial Acetic Acid.

  • Loading: Dissolve the crude material in a minimum volume of Dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Hexane/EtOAc (80:20 to 50:50), maintaining the 1% Acetic Acid modifier throughout.

  • Fraction Analysis: Analyze fractions via TLC. The target compound will stain intensely with KMnO4 or PMA due to the enolizable carbonyl system.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at a maximum bath temperature of 30°C. To remove residual acetic acid, co-evaporate twice with toluene.

ChromatographyTroubleshooting Start Issue: Poor Resolution or Streaking on Silica Gel Check Identify Root Cause via 2D TLC Analysis Start->Check Enol Cause: Keto-Enol Tautomerization Check->Enol Coelution Cause: Co-eluting Structurally Similar Impurities Check->Coelution Mod Action: Add 1% AcOH to Mobile Phase Enol->Mod Suppresses enolate formation on silica RP Action: Switch to Reversed-Phase (C18) Enol->RP If normal phase still fails Gradient Action: Optimize Hexane/EtOAc Gradient Coelution->Gradient Adjust polarity

Caption: Decision matrix for troubleshooting chromatographic purification of beta-keto lactams.

Frequently Asked Questions (FAQs)

Q: Why does the 1H NMR spectrum of my highly purified 1-(4-Methylphenyl)piperidine-2,4-dione show unexpected multiplets and a broad singlet around 11 ppm? A: This is not an impurity. In solution (especially in polar aprotic solvents like DMSO-d6 or CDCl3), piperidine-2,4-diones exist as an equilibrium mixture of keto and enol tautomers[2]. The broad singlet at ~11 ppm corresponds to the enolic OH proton. The integration ratios of the C3 and C5 protons will also appear fractional depending on the exact keto:enol ratio in your specific NMR solvent.

Q: Can I use short-path distillation to purify this compound instead of extraction or chromatography? A: No. The boiling point of 1-(4-Methylphenyl)piperidine-2,4-dione is exceedingly high due to strong intermolecular hydrogen bonding (in the enol form) and the heavy p-tolyl substitution. Attempting distillation will result in thermal degradation and polymerization before vaporization occurs.

Q: My final product is slightly yellow instead of white. Is it compromised? A: A slight yellow tint usually indicates trace oxidation of the p-toluidine starting material that carried over, or trace complexation with environmental metal ions (enols are excellent bidentate ligands). If the NMR is clean, the compound is chemically viable. To remove the color, perform a rapid recrystallization from hot Ethyl Acetate and Hexane[2], or stir the organic solution with a metal scavenger (e.g., EDTA or QuadraSil) prior to final concentration.

References

  • Dihydrothiazolopyridone Derivatives as a Novel Family of Positive Allosteric Modulators of the Metabotropic Glutamate 5 (mGlu5) Receptor National Institutes of Health (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Dieckmann Cyclization for Piperidine Synthesis

Ticket ID: DC-PIP-001 Subject: Overcoming Moisture Sensitivity & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Technical Support Center. You...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DC-PIP-001 Subject: Overcoming Moisture Sensitivity & Yield Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your Dieckmann cyclization—specifically for constructing piperidine scaffolds (e.g., N-benzyl-4-piperidone or 3-piperidone)—is suffering from low yields, hydrolysis byproducts, or complete reaction stalling.

In piperidine synthesis, the Dieckmann condensation is thermodynamically driven. Unlike kinetic alkylations, this reaction relies on a delicate equilibrium that is irreversibly shattered by moisture . This guide deconstructs the failure modes associated with water and provides a self-validating protocol to ensure ring closure.

Module 1: The Moisture Failure Mode (Diagnostics)

The Core Mechanism

The Dieckmann cyclization is reversible.[1] The reaction is driven forward not by the cyclization step itself, but by the deprotonation of the final


-keto ester  by a stoichiometric base.

If water is present, two catastrophic failures occur:

  • Base Quenching: Water is a stronger acid than the

    
    -proton of your ester. It protonates the base immediately (
    
    
    
    ).
  • Saponification (Irreversible): The resulting hydroxide (

    
    ) attacks the ester carbonyl, leading to the dicarboxylic acid salt. This is a "dead end" product that cannot cyclize.
    
Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired cyclization and the moisture-induced failure pathways.

Dieckmann_Moisture_Sensitivity cluster_0 Reaction Vessel Environment Start Diester Starting Material (N-Protected) Enolate Ester Enolate Start->Enolate Deprotonation (Base) Base Strong Base (NaH, NaOEt, t-BuOK) Hydroxide Hydroxide Ion (OH-) Base->Hydroxide Reaction with H2O Moisture Trace Water (H2O) Cyclic_Int Tetrahedral Intermediate Enolate->Cyclic_Int Cyclization Dead_End Dicarboxylic Acid Salt (Hydrolysis Product) Hydroxide->Dead_End Saponification of SM Product_Salt Stable Enolate Salt (Successful Product) Cyclic_Int->Product_Salt -ROH (Irreversible Deprotonation) Product_Salt->Cyclic_Int Protonation by H2O (Retro-Dieckmann)

Caption: Figure 1. The "Moisture Trap." Note that water not only consumes the base but generates Hydroxide, which actively destroys the starting material via saponification.

Module 2: The "Dry" Protocol (Self-Validating System)

To guarantee success, you must treat the reaction setup as a closed ecosystem. Do not rely on "bottle dry" solvents.

Reagent Selection Matrix
ComponentStandard ChoiceHigh-Fidelity ChoiceWhy?
Base NaOEt / EtOHNaH / THF (or Toluene) NaH is irreversible (generates

gas). Alkoxides are equilibrium-based and generate alcohol, which can reverse the reaction.
Solvent Ethanol / MethanolToluene or THF Toluene allows azeotropic removal of any generated alcohol or adventitious water. THF provides excellent solubility for enolates.
Quench HCl / WaterAcetic Acid / Ice Strong mineral acids generate heat, which can trigger decarboxylation of the sensitive

-keto ester.
Step-by-Step Protocol: N-Benzyl-4-Piperidone Synthesis

Based on optimized conditions for minimizing hydrolysis.

1. System Preparation (The "Flame Dry" Rule):

  • Assemble a 3-neck RBF with a reflux condenser, addition funnel, and nitrogen inlet.[2]

  • Flame dry the entire apparatus under vacuum. Flush with Nitrogen. Repeat 3x.

  • Checkpoint: If the glass is not hot to the touch during the vacuum cycle, moisture remains in the micro-pores.

2. Base Activation (Using NaH):

  • Safety: NaH is usually supplied as a 60% dispersion in mineral oil.

  • Wash the NaH (2.2 equiv) with anhydrous hexane (3x) under

    
     to remove the oil.
    
  • Suspend the clean NaH in anhydrous THF or Toluene.

  • Note: We use >2 equivalents because 1 eq forms the enolate, and the 2nd eq drives the equilibrium by deprotonating the product.

3. Azeotropic Drying of Starting Material:

  • Dissolve your N-benzyl-bis(ethyl propionate) amine in Toluene.

  • Rotovap to dryness. Repeat 2x. This removes trace water via azeotrope.

  • Re-dissolve in the reaction solvent (THF or Toluene).

4. The "Hot" Addition (Kinetic Advantage):

  • Heat the NaH suspension to reflux.[2]

  • Add the diester solution dropwise over 30–60 minutes.

  • Why Reflux? High temperature favors the intramolecular cyclization over intermolecular dimerization (which is entropically less favored).

5. The Critical Quench:

  • Cool the mixture to 0°C.

  • Add Glacial Acetic Acid dropwise until neutral/slightly acidic.

  • Do not add water yet. Water added to the basic enolate causes heat

    
     Retro-Dieckmann.
    

Module 3: Troubleshooting & FAQs

Q1: My yield is <30%, and I see starting material. What happened?

Diagnosis: The reaction likely reversed during workup or never completed due to "wet" base. Fix:

  • Check the Base: If using NaOEt, is it old? Old alkoxides absorb water and become hydroxides (NaOH). Use fresh NaH or sublimed

    
    -BuOK.
    
  • Workup Timing: Did you add water to the reaction while it was still hot? This triggers the Retro-Dieckmann reaction (ring opening). Always cool to 0°C before quenching.

Q2: I isolated the product, but it decarboxylated to a simple ketone.

Diagnosis: The


-keto ester is thermally unstable in the presence of acid.
Fix: 
  • Avoid heating during the acidic quench.

  • If you want the decarboxylated product (e.g., N-benzyl-4-piperidone from the carboxylate intermediate), this is a separate step. Reflux in 6M HCl after isolation. Do not mix the cyclization and decarboxylation steps unless intended.

Q3: The reaction turns into a solid gel and stops stirring.

Diagnosis: The sodium enolate of the product is insoluble in non-polar solvents (Toluene), crashing out and encapsulating unreacted base. Fix:

  • Add a small amount of DMSO or HMPA (caution: toxic) to solubilize the aggregates.

  • Switch to THF, which generally solvates the ion pairs better than Toluene.

  • Use a mechanical stirrer instead of a magnetic bar.

Q4: Can I use Ethanol/NaOEt? It's cheaper.

Answer: Yes, but you must actively remove the ethanol generated.

  • Use a Dean-Stark trap or continuous distillation to remove ethanol.

  • Remember: The presence of ethanol pushes the equilibrium backward toward the open-chain diester.

Module 4: Advanced Workflow Visualization

This flowchart outlines the decision logic for optimizing the reaction based on observed impurities.

Troubleshooting_Logic Observed_Issue Observed Issue Low_Yield Low Yield / SM Recovered Observed_Issue->Low_Yield Hydrolysis Dicarboxylic Acid Isolated Observed_Issue->Hydrolysis Dimer Intermolecular Dimer Observed_Issue->Dimer Sol_Base Action: Switch to NaH (2.2 eq) Verify Inert Atm. Low_Yield->Sol_Base Incomplete Deprotonation Sol_Dry Action: Re-dry Solvent & SM (Azeotrope w/ Toluene) Hydrolysis->Sol_Dry Moisture Ingress Sol_Dilution Action: High Dilution Technique (Dropwise addition) Dimer->Sol_Dilution Concentration too high Check Validation: Monitor H2 Evolution (NaH) or TLC (Disappearance of SM) Sol_Dry->Check Sol_Base->Check Sol_Dilution->Check

Caption: Figure 2. Troubleshooting Logic Gate for Dieckmann Cyclization.

References

  • Mechanism & Thermodynamics

    • Dieckmann, W. Ber.[3] Dtsch. Chem. Ges.1900 , 33, 595.[3]

    • Davis, B. R.; Garrett, P. J.[3] "The Dieckmann Condensation."[1][3][4][5][6] In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 806–829.

  • Piperidine Synthesis Protocols

    • Kuehne, M. E. "The Synthesis of N-Benzyl-4-piperidone." J. Am. Chem. Soc.1959, 81, 5400–5404. (Classic reference for N-benzyl protection).
    • Taber, D. F.; Rahimizadeh, M. "Synthesis of N-Benzyl-4-carboethoxy-3-piperidone." J. Org. Chem.1992 , 57, 4037.

  • Optimization & Troubleshooting

    • BenchChem.[2][7][8] "Troubleshooting Dieckmann Cyclization Low Yield." Technical Note. Link

    • Janssen, P. A. J. et al. "Synthetic Analgesics. Part I. Synthesis of Basic N-Benzhydryl Metabolites." J. Med. Pharm. Chem.1959, 1, 281.

Sources

Optimization

Technical Support Center: Extraction Optimization for 1-(4-Methylphenyl)piperidine-2,4-dione

The following Technical Support Guide addresses the optimization of pH parameters for the extraction and purification of 1-(4-Methylphenyl)piperidine-2,4-dione . This guide is designed for immediate application in resear...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the optimization of pH parameters for the extraction and purification of 1-(4-Methylphenyl)piperidine-2,4-dione . This guide is designed for immediate application in research and process development environments.

Case ID: EXT-PMD-24 Topic: pH-Dependent Solubility & Extraction Efficiency Support Tier: Senior Application Scientist[1]

Executive Summary: The "Acid Switch" Mechanism[1]

The extraction efficiency of 1-(4-Methylphenyl)piperidine-2,4-dione is governed by the tautomeric equilibrium of its


-dicarbonyl moiety.[1] Unlike simple amines, this molecule behaves as a lipophilic weak acid  (vinylogous acid) due to the acidic proton at the C3 position (between the C2 lactam and C4 ketone).[1]
  • The Critical Insight: You must treat this compound as an acid, not a base.[1] The nitrogen atom is part of a lactam ring and is

    
    -arylated, rendering it non-basic.[1]
    
  • Target pKa Window: The effective pKa of the C3 proton in piperidine-2,4-diones typically falls between 5.5 and 7.0 .[1]

  • Operational Rule:

    • pH < 4.0: Molecule is Neutral (Protonated)

      
       Partitions to Organic Phase .[1]
      
    • pH > 8.0: Molecule is Anionic (Deprotonated Enolate)

      
       Partitions to Aqueous Phase .[1]
      

Diagnostic Troubleshooting (Q&A)

Q1: "I extracted the reaction mixture with DCM at neutral pH (pH 7), but the recovery is inconsistent. Why?"

Diagnosis: At pH 7, you are operating exactly near the pKa of the compound.[1] This puts the molecule in a "buffer zone" where it exists as a 50/50 mixture of neutral (organic-soluble) and anionic (water-soluble) species.[1] Solution: You must shift the equilibrium completely to the neutral form.[1]

  • Action: Acidify the aqueous phase to pH 2.0 – 3.0 using 1M HCl or 10% H₂SO₄ before adding the organic solvent. This ensures >99% of the compound is protonated and available for extraction.

Q2: "My product is contaminated with starting material (p-toluidine). How do I remove it?"

Diagnosis: p-Toluidine is a weak base (pKa ~5.1).[1] If you extract at acidic pH (pH 2-3), the p-toluidine will be protonated (cationic) and stay in the water, while your product (neutral) moves to the organic layer.[1] Solution: The standard acidic extraction naturally purifies the compound from amine impurities.[1]

  • Action: If amine contamination persists, perform a "Reverse Wash":

    • Dissolve crude product in organic solvent (DCM).[2]

    • Wash with acidic water (pH 2).

    • The product stays in DCM; trace amines move to water.[1]

Q3: "I see a persistent emulsion during the acidic extraction."

Diagnosis: The 1-(4-Methylphenyl) group adds significant lipophilicity, which can stabilize emulsions in the presence of amorphous precipitates or biological debris.[1] Solution: Increase the ionic strength of the aqueous phase.

  • Action: Add saturated NaCl (brine) to the acidified aqueous layer before extraction. The "salting-out" effect disrupts the hydration shell of the interface, breaking the emulsion and driving the organic product out of the water.[1]

Q4: "Can I use a basic wash to remove non-acidic impurities?"

Diagnosis: Yes, this is the most powerful purification method for this scaffold, known as the Acid/Base Swing .[1] Solution:

  • Extract into Base: Treat the organic layer with mild base (sat. NaHCO₃ or pH 9 buffer). The product becomes an enolate anion and moves to the water. Neutral organic impurities stay in the solvent.[1]

  • Discard Organic Layer.

  • Acidify Aqueous Layer: Add HCl to the aqueous layer until pH < 3. The product precipitates or oils out.[1][3][4]

  • Re-extract: Extract the now-neutral product back into fresh organic solvent.

Optimized Extraction Protocol (Acid/Base Swing)

This protocol utilizes the chemical properties of the 2,4-dione scaffold to achieve high purity without chromatography.[1]

Reagents
  • Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Acid: 1M HCl.[1]

  • Base: 1M NaOH or Saturated NaHCO₃.

  • Brine: Saturated NaCl solution.[1]

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous/Suspension) Acidify STEP 1: Acidification Add 1M HCl to pH 2-3 Start->Acidify Extract1 STEP 2: Organic Extraction Add DCM, Shake, Separate Acidify->Extract1 AqLayer1 Aqueous Layer (Contains Salts, Protonated Amines) Extract1->AqLayer1 Waste OrgLayer1 Organic Layer (Contains Product + Neutral Impurities) Extract1->OrgLayer1 BaseWash STEP 3: Base Extraction Extract Organic with 1M NaOH (pH 9-10) OrgLayer1->BaseWash OrgLayer2 Organic Layer (Discard Neutral Impurities) BaseWash->OrgLayer2 Waste AqLayer2 Aqueous Layer (Contains Product as Enolate Anion) BaseWash->AqLayer2 ReAcidify STEP 4: Precipitation Add HCl to Aqueous Layer (pH 2) AqLayer2->ReAcidify FinalExtract STEP 5: Final Extraction Extract with DCM, Dry, Evaporate ReAcidify->FinalExtract Product Pure 1-(4-Methylphenyl)piperidine-2,4-dione FinalExtract->Product

Figure 1: Acid/Base Swing Extraction logic for purifying piperidine-2,4-diones.

Solubility & pH Data Reference

The following data table summarizes the predicted solubility behavior based on the scaffold's pKa.

PhasepH ConditionSpecies FormSolubilityAction
Aqueous pH 1 – 4 Neutral (Keto/Enol)Insoluble (Precipitates)Extract into Organic
Aqueous pH 6 – 7 MixedPartial / Emulsion RiskAvoid this range
Aqueous pH > 9 Anionic (Enolate)Soluble Wash (Retain in Water)
Organic N/ANeutralSoluble Target Phase
Solvent Selection Guide
  • Dichloromethane (DCM): Recommended.[1][2] High solubility for the neutral form; distinct phase separation.[1]

  • Ethyl Acetate (EtOAc): Alternative.[1] Good solubility, but may co-extract more water/polar impurities than DCM.[1]

  • Diethyl Ether: Not Recommended.[1] Solubility may be limited due to the polar dione moiety; high volatility makes volume management difficult.[1]

Mechanistic Background

The acidity of 1-(4-Methylphenyl)piperidine-2,4-dione arises from the active methylene group at position 3.[1] The protons at C3 are flanked by two electron-withdrawing carbonyl groups (the C2 lactam and C4 ketone).[1]

Upon deprotonation by a base (B:), the negative charge is delocalized over the two oxygen atoms, forming a stable enolate resonance hybrid.[1] This stability lowers the pKa of the C3 protons significantly compared to standard alkanes, placing it in the range of weak acids (similar to phenols or 1,3-diketones).[1]



  • In Acid (High H⁺): Equilibrium shifts Left (Neutral).[1] The molecule is hydrophobic (Lipophilic).[1]

  • In Base (Low H⁺): Equilibrium shifts Right (Anionic).[1] The molecule is hydrophilic (Salt form).[1]

This "switchable" hydrophobicity is the core principle behind the extraction strategy described above.

References

  • University College London (UCL). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.[1] UCL Discovery.[1]

  • PubChem. 1-(4-methylphenyl)piperidine-2,4-dione Compound Summary. National Library of Medicine.

  • ChemicalBook. 2,4-Piperidinedione Properties and Synthesis.

  • Organic Chemistry Portal. Synthesis of Piperidines and Related Heterocycles.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Keto-Enol Tautomerism in NMR Analysis

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis. For researchers and drug development professionals, keto-enol tautomerism frequently complicates structural elucidation, purity analy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) analysis. For researchers and drug development professionals, keto-enol tautomerism frequently complicates structural elucidation, purity analysis, and quantitative NMR (qNMR). Because tautomerization is a dynamic equilibrium, it can manifest as peak broadening, unexpected integration ratios, or "phantom" impurities depending on the solvent, temperature, and magnetic field strength.

This guide provides a mechanistic approach to diagnosing and resolving tautomerism-related artifacts, ensuring the scientific integrity of your analytical data.

Diagnostic Workflow: Identifying Tautomeric Artifacts

Before altering your sample, it is critical to determine whether the anomalous signals are caused by a dynamic chemical process (tautomerism) or a static structural impurity.

NMR_Troubleshooting Start Anomalous NMR Spectrum (Broad/Extra Peaks) Check Are peaks broad or discrete? Start->Check Broad Broad / Missing Peaks (Intermediate Exchange) Check->Broad Broad Discrete Discrete Extra Peaks (Slow Exchange) Check->Discrete Discrete VT Run VT-NMR (Cool/Heat Sample) Broad->VT EXSY Run 2D EXSY (NOESY) Discrete->EXSY VTObs Peaks sharpen into distinct tautomer sets VT->VTObs EXSYObs Cross-peaks with same phase as diagonal EXSY->EXSYObs Impurity No exchange cross-peaks (Structural Impurity) EXSY->Impurity Confirm Confirmed Keto-Enol Tautomerism VTObs->Confirm EXSYObs->Confirm

Caption: Diagnostic Workflow for Identifying Keto-Enol Tautomerism in NMR Analysis

Troubleshooting Guide & FAQs

Q1: Why are the -proton and hydroxyl signals broad or completely missing in my H NMR spectrum?

Causality: This is a classic manifestation of the "NMR timescale." The NMR timescale refers to the rate of a dynamic process relative to the difference in resonance frequencies (


) of the exchanging nuclei[1]. If the interconversion rate (

) between the keto and enol tautomers is comparable to

(the intermediate exchange regime), the signals undergo extreme exchange broadening. The nuclei transition between local magnetic environments faster than the NMR receiver can record a distinct free induction decay (FID) for either state, causing the signals to smear and disappear into the baseline[2].

Solution: Perform Variable Temperature (VT) NMR. By lowering the sample temperature, you decrease the kinetic energy and slow the exchange rate (


). This pushes the system into the slow exchange regime, where sharp, discrete peaks for both tautomers emerge. Conversely, heating the sample accelerates the exchange (

), yielding a single, sharp, time-averaged peak[2][3].
Q2: I see two distinct sets of peaks with non-integer integration ratios. How do I definitively distinguish keto-enol tautomers from a co-eluting structural impurity?

Causality: In


-dicarbonyls and 

-ketonitriles, the activation barrier for tautomerization is often high enough that the exchange is slow on the NMR timescale at room temperature[4][5]. Because tautomers exist in a thermodynamic equilibrium, their integration ratios will rarely be 1:1, perfectly mimicking a main product and a structural impurity.

Solution: Run a 2D EXSY (Exchange Spectroscopy) experiment. EXSY utilizes the exact same pulse sequence as NOESY but is optimized to detect chemical exchange rather than spatial proximity[6][7]. Self-Validating Check: In an EXSY spectrum, magnetization is transferred physically between the exchanging sites during the mixing time. Therefore, chemical exchange cross-peaks will appear with the same phase as the diagonal peaks. In contrast, NOE cross-peaks (in small molecules) typically appear with the opposite phase[7]. If the secondary peaks are a structural impurity, no exchange cross-peaks will be observed.

Q3: My compound's keto-enol ratio changes drastically from batch to batch. What is causing this inconsistency?

Causality: The tautomeric equilibrium constant (


) is thermodynamically driven and highly solvent-dependent. Solvation effects dictate the relative stability of the tautomers. For example, non-polar solvents (e.g., CDCl

) often stabilize the enol form of

-diketones through intramolecular hydrogen bonding[8]. Conversely, polar hydrogen-bond-accepting solvents (e.g., DMSO-d

) can disrupt these intramolecular bonds, either stabilizing the keto form or forming competing intermolecular hydrogen bonds with the enol hydroxyl group, drastically shifting the equilibrium[4][9]. Furthermore, trace acidic or basic impurities in the NMR tube can act as catalysts, altering the kinetic exchange rate.

Solution: Standardize your analytical methods by defining a strict solvent protocol. If tautomerism is suspected, use solvent titration to map the equilibrium shift.

Solvent_Effects Solvent Solvent Selection Aprotic Non-Polar Aprotic (CDCl3, C6D6) Solvent->Aprotic HBA Polar H-Bond Acceptor (DMSO-d6, Acetone-d6) Solvent->HBA Protic Polar Protic (D2O, CD3OD) Solvent->Protic Intra Promotes Intramolecular H-Bonding (Stabilizes Enol) Aprotic->Intra Inter Forms Intermolecular H-Bonds (Competes with Enol) HBA->Inter Exchange Rapid Deuterium Exchange (Enol OH / alpha-CH disappear) Protic->Exchange

Caption: Logical Relationship Between NMR Solvent Properties and Tautomeric Behavior

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Exchange Rate Modulation

This protocol is a self-validating system: if peak broadening is due to degradation, cooling will not recover the signals. If it is due to tautomerism, sharp peaks will reversibly emerge.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in a deuterated solvent with a wide liquid temperature range (e.g., Toluene-d

    
     for low/high temps, or DMF-d
    
    
    
    ).
  • Ambient Acquisition: Insert the sample, tune the probe, and acquire a standard 1D

    
    H NMR spectrum at 298 K to establish a baseline.
    
  • Thermal Modulation: Adjust the probe temperature in 10 K increments (e.g., cooling down to 258 K). Allow 5-10 minutes for thermal equilibration at each step.

  • Shimming & Acquisition: Re-shim the magnet at each new temperature, as temperature gradients distort magnetic field homogeneity[3]. Acquire a 1D

    
    H spectrum.
    
  • Data Analysis: Overlay the spectra. Observe the transition of broad humps into distinct, sharp peaks (confirming the slow exchange regime).

Protocol B: 2D EXSY NMR for Chemical Exchange Verification
  • Preparation: Prepare a highly concentrated sample (approx. 30-50 mg in 0.6 mL solvent) to maximize the signal-to-noise ratio for the minor tautomeric state.

  • 
     Measurement:  Run an inversion recovery experiment to determine the longitudinal relaxation time (
    
    
    
    ) of the exchanging protons.
  • Parameter Setup: Set up a 2D NOESY pulse sequence. Set the mixing time (

    
    ) to be approximately equal to the 
    
    
    
    of the protons of interest, or slightly shorter (typically 300-800 ms for small molecules). This allows chemical exchange to occur while minimizing relaxation losses[7].
  • Acquisition: Acquire the 2D spectrum with sufficient

    
     increments (e.g., 256 or 512) for high resolution along the indirect dimension.
    
  • Phase Correction: Carefully phase the 2D spectrum so the diagonal peaks are positive. Exchange cross-peaks will also be positive (same phase), definitively confirming tautomerism[7].

Data Presentation

Table 1: NMR Timescale vs. Exchange Rate Effects
Exchange RegimeRate ConditionSpectral AppearancePhysical Interpretation
Slow Exchange

Two distinct, sharp sets of peaks.Tautomers interconvert slower than the NMR observation time. Integrations reflect thermodynamic

.
Intermediate Exchange

Broadened peaks or complete loss of signal.Tautomers interconvert during the FID acquisition, causing extreme line broadening (decoherence).
Fast Exchange

Single, sharp, time-averaged peak.Rapid interconversion yields a single resonance at the population-weighted average chemical shift.
Table 2: Typical Solvent Effects on Keto-Enol Equilibria
Solvent TypeExamplePrimary InteractionGeneral Effect on Equilibrium
Non-Polar Aprotic CDCl

, C

D

Minimal solute-solvent interaction.Highly favors the enol form in

-dicarbonyls by promoting stabilizing intramolecular hydrogen bonds.
Polar H-Bond Acceptor DMSO-d

, Acetone-d

Strong intermolecular H-bonding.Disrupts intramolecular H-bonds. Can stabilize the keto form, or stabilize an alternative intermolecularly bonded enol form depending on the substrate.
Polar Protic D

O, CD

OD
H-bonding and Deuterium exchange.Rapid H/D exchange at the enol hydroxyl and

-carbon positions, often causing these specific signals to disappear entirely.

References

1.[9] Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. missouri.edu. 2.[4] Solvent effects on tautomeric equilibria in b-ketonitriles: NMR and theoretical studies. unlp.edu.ar. 3. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. walshmedicalmedia.com. 4.[3] The Use of NMR Spectroscopy to Study Tautomerism. researchgate.net. 5.[6] EXSY (Exchange Spectroscopy, NMR). chem-station.com. 6.[8] Keto-Enol Tautomerism : Key Points. masterorganicchemistry.com. 7.[5] Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. thermofisher.com. 8.[2] Chemical Exchange Studies - NMR Theory. ucsb.edu. 9.[1] The NMR Time Scale. blogspot.com. 10.[7] 2D EXSY. blogspot.com.

Sources

Optimization

Removing unreacted p-toluidine from piperidine-dione products

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in heterocyclic synthesis: the isolation of piperidine-dione deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in heterocyclic synthesis: the isolation of piperidine-dione derivatives from unreacted primary aromatic amines.

When synthesizing piperidine-diones (such as glutarimide derivatives used in PROTACs or immunomodulatory drugs) via condensation reactions, p-toluidine is frequently used in excess to drive the reaction to completion[1][2]. However, its tendency to co-elute during chromatography and co-crystallize with the target product makes downstream purification notoriously difficult.

Below is our definitive troubleshooting guide, complete with mechanistic explanations, step-by-step self-validating protocols, and decision matrices to ensure the scientific integrity of your workflows.

🔬 Diagnostic FAQs: Understanding the Chemical Environment

Q1: Why is p-toluidine so difficult to remove from my piperidine-dione product using standard aqueous workups? A: The difficulty arises from the partition coefficients and structural properties of the molecules. p-Toluidine is a primary aromatic amine with a conjugate acid pKa of approximately 5.08[3][4]. In neutral aqueous workups (pH 7), it remains entirely unprotonated and highly soluble in organic solvents (like dichloromethane or ethyl acetate), causing it to stay in the organic phase alongside your neutral piperidine-dione product. To force a phase separation, you must exploit the pKa differential by actively manipulating the pH[5].

Q2: How can I use liquid-liquid extraction to selectively remove p-toluidine without degrading my piperidine-dione? A: You must perform a targeted acidic wash. By washing the organic layer with 1M or 2M Hydrochloric Acid (HCl), you drop the pH well below 5.08. This protonates the p-toluidine, converting it into p-toluidinium chloride—an ionic salt that is highly soluble in water and insoluble in organic solvents[5][6]. Because piperidine-diones typically possess a weakly acidic imide N-H (pKa ~11) and lack basic amine centers, they remain unprotonated and safely partitioned in the organic layer[2].

Q3: My specific piperidine-dione is highly water-soluble or sensitive to aqueous hydrolysis. Is there an anhydrous alternative? A: Yes. For hydrolytically unstable or highly polar piperidine-diones, we recommend Reactive Filtration using a Polymer-Supported (PS) Scavenger Resin, specifically PS-Isocyanate[7]. Causality: The highly electrophilic isocyanate groups covalently bind the nucleophilic primary amine (p-toluidine) to form a stable, polymer-bound urea[8]. Because your piperidine-dione lacks a nucleophilic primary amine, it does not react. The resin (now containing the p-toluidine impurity) is simply filtered away, leaving pure product in the filtrate.

🧪 Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Liquid-Liquid Extraction

Use this protocol if your piperidine-dione is stable in dilute aqueous acid and partitions well into organic solvents.

  • Dissolution: Dissolve the crude reaction mixture (containing piperidine-dione and p-toluidine) in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acidic Wash: Transfer to a separatory funnel. Add an equal volume of 1M HCl (aqueous).

  • Agitation & Separation: Shake vigorously and vent. Allow the layers to separate.

    • Self-Validation Step: Test the aqueous layer with pH paper. It must read pH < 2. If it is higher, the p-toluidine is not fully protonated; add more 1M HCl.

  • Partitioning: Drain the organic layer (containing the piperidine-dione) into a clean flask. The aqueous layer now contains the p-toluidinium chloride[6].

  • Secondary Wash: Wash the organic layer once more with 1M HCl, followed by a brine wash to remove residual water and acid.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure piperidine-dione.

Protocol B: Anhydrous Scavenging via PS-Isocyanate Resin

Use this protocol for acid-sensitive, water-soluble, or parallel-synthesis libraries.

  • Preparation: Dissolve the crude mixture in anhydrous DCM or Tetrahydrofuran (THF).

  • Resin Addition: Add Polymer-Supported Isocyanate (PS-Isocyanate) resin. Crucial calculation: Add 3 to 4 molar equivalents of resin relative to the estimated unreacted p-toluidine to ensure complete kinetic capture[7].

  • Incubation: Shake or gently stir the suspension at room temperature for 2 to 4 hours.

    • Self-Validation Step: Spot the supernatant on a TLC plate or inject into LC-MS. The complete disappearance of the p-toluidine peak/spot confirms the scavenging is complete.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter to remove the swollen resin (which now holds the covalently bound p-toluidine urea adduct)[8].

  • Recovery: Wash the resin bed twice with DCM to elute any trapped product. Concentrate the combined filtrates to yield the pure piperidine-dione.

📊 Strategy Matrix: Quantitative & Qualitative Comparison

ParameterProtocol A: 1M HCl ExtractionProtocol B: PS-Isocyanate Resin
Mechanism of Action Protonation (Salt formation)Covalent capture (Urea formation)
Reagent Cost Very Low (Standard lab acids)Moderate to High (Functionalized polymers)
Scalability Excellent (Kilogram scale)Best for small-to-medium scale (mg to low grams)
Time Required ~30 minutes2 - 4 hours (incubation time)
Ideal Use Case Robust, lipophilic piperidine-dionesAcid-sensitive, polar, or automated parallel synthesis
Risk Factor Potential hydrolysis of sensitive imidesIncomplete scavenging if resin equivalents are too low

🗺️ Purification Decision Workflow

G Start Crude Mixture: Piperidine-dione + p-Toluidine Decision Is the product stable in aqueous acid (1M HCl)? Start->Decision Path1 Liquid-Liquid Extraction (1M HCl / DCM) Decision->Path1 Yes / Lipophilic Path2 Scavenger Resin (PS-Isocyanate in DCM) Decision->Path2 No / Water-soluble AqLayer Aqueous Layer (p-Toluidinium chloride) Path1->AqLayer Discard OrgLayer Organic Layer (Piperidine-dione) Path1->OrgLayer Keep Resin Filter Resin (Polymer-bound Urea) Path2->Resin Discard Filtrate Filtrate (Piperidine-dione) Path2->Filtrate Keep Pure Pure Piperidine-dione OrgLayer->Pure Filtrate->Pure

Decision tree for selecting the optimal p-toluidine removal strategy based on product stability.

📚 References

  • pKa of p-Toluidine - vCalc vCalc. URL:[Link]

  • Separating Acidic, Basic and Neutral Compounds - AZoM AZoM. URL:[Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek Magritek. URL:[Link]

  • Polymer-Supported Quenching Reagents for Parallel Purification | Journal of the American Chemical Society ACS Publications. URL:[Link]

  • Strategies in organic synthesis - Wipf Group Wipf Group, University of Pittsburgh. URL:[Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives Der Pharma Chemica. URL:[Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Preprints.org. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 1-(4-Methylphenyl)piperidine-2,4-dione

Welcome to the dedicated support center for 1-(4-Methylphenyl)piperidine-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 1-(4-Methylphenyl)piperidine-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. As this molecule is a specialized N-substituted piperidinedione, its stability is governed by the chemical properties of its cyclic imide and β-dicarbonyl-like functionalities. This document synthesizes established chemical principles from related structures to provide actionable advice and troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common initial questions regarding the handling and stability of 1-(4-Methylphenyl)piperidine-2,4-dione.

Q1: What is the primary degradation pathway for 1-(4-Methylphenyl)piperidine-2,4-dione in solution?

A1: The most probable degradation pathway is the hydrolysis of the cyclic imide bonds within the piperidine-2,4-dione ring. This reaction can be catalyzed by both acid and base, leading to the opening of the ring to form N-(4-methylphenyl)-glutaramic acid derivatives. Basic conditions are generally more aggressive in promoting the hydrolysis of imides compared to acidic conditions.

Q2: How does pH affect the stability of the compound in aqueous solutions?

A2: The compound exhibits its greatest stability in neutral to slightly acidic conditions (pH 4-6).

  • Alkaline Conditions (pH > 8): Highly susceptible to rapid, base-catalyzed hydrolysis. The hydroxide ion directly attacks the carbonyl carbons, leading to ring-opening.

  • Acidic Conditions (pH < 4): Susceptible to acid-catalyzed hydrolysis, although typically at a slower rate than in basic conditions. The reaction is initiated by the protonation of the carbonyl oxygen.

Q3: Can this compound undergo tautomerization? What are the implications?

A3: Yes. The 1,3-dicarbonyl system in the piperidine-2,4-dione ring can undergo keto-enol tautomerization. This can result in the presence of multiple species in solution, which may affect analytical results (e.g., multiple peaks in NMR or chromatography) and reactivity. The equilibrium between these forms is solvent-dependent.

Q4: What are the recommended storage conditions for stock solutions?

A4: For optimal stability, stock solutions should be prepared in a high-purity aprotic solvent such as anhydrous DMSO or DMF. They should be stored at -20°C or lower and protected from light. We recommend aliquoting the stock solution to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a problem-solution framework for issues that may arise during experimentation.

Observed Problem Potential Root Cause Recommended Action & Troubleshooting Steps
Loss of Potency / Inconsistent Assay Results Over Time Compound Degradation: Likely hydrolysis of the imide ring in your assay buffer or media.1. pH Verification: Confirm the pH of your final assay buffer. If it is > 7.5, consider adjusting it to a more neutral range if your experimental system allows. 2. Fresh Preparations: Prepare fresh working solutions from a frozen, anhydrous stock immediately before each experiment. Avoid using aqueous working solutions that have been stored for more than a few hours. 3. Run a Stability Pilot: Perform a time-course experiment to quantify the compound's stability in your specific assay buffer (See Protocol 1).
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis 1. Degradation Products: The new peaks are likely ring-opened hydrolysis products. 2. Tautomers: The presence of keto-enol tautomers can lead to peak broadening or the appearance of multiple, closely eluting peaks.1. Peak Identification: If possible, use LC-MS to determine the mass of the new peaks. The primary hydrolysis product should have a mass corresponding to the parent compound + 18 (H₂O). 2. Solvent Study: Analyze the sample in different solvents (e.g., acetonitrile vs. methanol) to see if the ratio of peaks changes, which can be indicative of tautomerism. 3. Temperature Control: Ensure the autosampler is kept at a low temperature (e.g., 4°C) to minimize degradation during the analytical run.
Poor Solubility in Aqueous Buffers Intrinsic Physicochemical Properties: The N-(4-methylphenyl) group increases the hydrophobicity of the molecule.1. Use of Co-solvents: Prepare a concentrated stock solution in DMSO or ethanol. The final concentration of the organic solvent in the aqueous buffer should be kept low (typically <1%) to avoid off-target effects. 2. Formulation Aids: For in vivo or cell-based assays, consider using solubility enhancers like cyclodextrins, but validate for potential interference with your experiment.

Section 3: Protocols for Stability Assessment

These protocols provide a framework for proactively assessing the stability of 1-(4-Methylphenyl)piperidine-2,4-dione in your specific experimental context.

Protocol 1: Preliminary Stability Assessment in Aqueous Buffer via HPLC

This protocol allows you to quantify the rate of degradation in your chosen experimental buffer.

Objective: To determine the half-life (t₁/₂) of the compound in a specific aqueous buffer at a set temperature.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(4-Methylphenyl)piperidine-2,4-dione in 100% anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in your pre-warmed test buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is ≤1%. This is your T=0 sample.

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching: Immediately quench the degradation by diluting the aliquot 1:1 in a cold, organic solvent like acetonitrile (ACN). This precipitates salts and halts further hydrolysis.

  • HPLC Analysis: Analyze each quenched time-point sample by reverse-phase HPLC with UV detection. Use a C18 column and an appropriate mobile phase (e.g., ACN:Water gradient).

  • Data Analysis:

    • Measure the peak area of the parent compound at each time point.

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the natural logarithm (ln) of the normalized peak area versus time. The data should fit a linear regression, indicating first-order kinetics.

    • Calculate the degradation rate constant (k) from the slope of the line (slope = -k).

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k.

Workflow Diagram: Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare 10 mM Stock in Anhydrous DMSO work 2. Dilute to 100 µM in Test Buffer (T=0) stock->work Dilution incubate 3. Incubate at 37°C work->incubate Start Incubation sampling 4. Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench 5. Quench with Cold ACN sampling->quench hplc 6. HPLC Analysis quench->hplc Analyze Samples data 7. Plot ln(Area) vs. Time hplc->data calc 8. Calculate k and t½ data->calc

Caption: Workflow for determining compound stability via HPLC.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the most probable, base-catalyzed hydrolysis mechanism.

Caption: Base-catalyzed hydrolysis of the piperidinedione ring.

Section 4: References

  • General Principles of Imide Hydrolysis: For an understanding of the fundamental mechanisms of acid and base-catalyzed hydrolysis of cyclic imides, which is directly applicable to the piperidine-2,4-dione core.

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

    • Source: Wiley

    • URL: [Link]

  • Drug Stability and Degradation Pathways: A comprehensive resource on the factors affecting drug stability, including pH, temperature, and solvent effects.

    • Title: Pharmaceutical Stress Testing: Predicting Drug Degradation

    • Source: CRC Press

    • URL: [Link]

  • Practical HPLC Method Development: A guide for developing and validating HPLC methods suitable for stability-indicating assays.

    • Title: Practical HPLC Method Development

    • Source: Wiley

    • URL: [Link]

Optimization

Technical Support Center: Resolving Solubility Challenges of 1-(4-Methylphenyl)piperidine-2,4-dione in DMSO

Welcome to the technical support center for 1-(4-Methylphenyl)piperidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-Methylphenyl)piperidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when preparing stock solutions in Dimethyl Sulfoxide (DMSO). As a compound with both polar (dione moiety) and non-polar (methylphenyl group) characteristics, achieving a stable, high-concentration solution can be challenging. This document provides in-depth troubleshooting protocols and scientific explanations to ensure the accuracy and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common issues users face.

Q1: I've added the correct amount of DMSO to my vial of 1-(4-Methylphenyl)piperidine-2,4-dione, but the solid isn't dissolving with simple vortexing. What's wrong?

A1: This is a frequent observation and can stem from several factors. The primary culprits are often related to the solvent quality and the physical form of the compound.

  • DMSO Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Even small amounts of water contamination can significantly decrease the solubility of organic compounds.[3][4] The strong non-ideal interactions between DMSO and water make it more difficult to form the necessary solvent "cavity" to accommodate the solute.[1][3] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.

  • Compound's Crystalline State: The solubility of a compound is highly dependent on its solid-state form (polymorphism). Amorphous material, which lacks a defined crystal lattice, will dissolve more readily than a highly stable crystalline form.[1][5] If your compound has crystallized into a very stable, low-energy state, more energy (in the form of heat or sonication) will be required to break the crystal lattice and allow solvation.

Q2: My compound dissolved perfectly at first, but after storing it at -20°C and thawing it for use, I see a precipitate. Why did this happen and can I still use it?

A2: This phenomenon, known as precipitation upon freeze-thaw cycling, is a well-documented issue with DMSO stock solutions.[3][6][7][8]

  • Mechanism: Repeated freeze-thaw cycles increase the probability of crystallization.[1][5] As the solution freezes, the DMSO and the solute may form more ordered structures, providing a nucleation site for crystals to grow. This effect is synergistically enhanced if the DMSO has absorbed any water.[3][4] Once the compound has crystallized out of solution, it is in a lower-energy, more stable form that is significantly harder to redissolve.[5]

  • Solution: Yes, the solution can often be salvaged. Gentle warming and sonication can usually redissolve the precipitate.[3][4][9] However, to prevent this from recurring, it is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles for the bulk of your stock.[10]

Q3: What is the maximum reliable concentration of 1-(4-Methylphenyl)piperidine-2,4-dione I can prepare in DMSO?

A3: While specific high-concentration solubility data for this exact compound is not widely published, a standard starting point for many small molecules is a 10 mM stock solution. The maximum practical solubility must be determined empirically. Oversaturating the solution can lead to precipitation during storage or upon dilution into aqueous assay buffers, causing inaccurate results. We provide a detailed protocol in Part 3 for determining the maximum practical solubility for your specific batch of the compound.

Q4: How should I properly store my DMSO stock solutions to ensure long-term stability?

A4: Proper storage is critical to maintain the integrity of your compound.

  • Aliquoting: As mentioned, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[10]

  • Temperature: Store at -20°C or -80°C for long-term stability.[10]

  • Container: Use high-quality polypropylene tubes with secure caps to minimize moisture ingress and potential leaching of plastics.

  • Desiccation: Store vials and plates within a desiccator or a sealed bag containing desiccant packs to protect them from atmospheric moisture, especially during temperature equilibration before opening.

Part 2: Troubleshooting Workflow & Methodologies

When basic dissolution fails, a systematic approach is necessary. This workflow provides a logical sequence of steps to achieve complete solubilization while maintaining compound integrity.

G start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Gently (1-2 minutes) start->vortex inspect1 Visually Inspect for Undissolved Solid vortex->inspect1 sonicate Apply Sonication (10-15 min cycles) inspect1->sonicate Yes   success SOLUBLE Aliquot & Store at -20°C inspect1->success  No inspect2 Visually Inspect sonicate->inspect2 heat Gentle Warming (37°C Water Bath, 5-10 min) inspect2->heat Yes   inspect2->success  No inspect3 Visually Inspect heat->inspect3 inspect3->success  No fail INSOLUBLE Re-evaluate Concentration or Consider Co-solvent inspect3->fail Yes  

Caption: Troubleshooting workflow for dissolving the compound in DMSO.
Methodology Explanations
  • Sonication: This technique uses high-frequency sound waves to create and collapse microscopic bubbles in the solvent (cavitation). This process generates intense local energy that breaks apart solute agglomerates and enhances the interaction between the compound and the DMSO, significantly accelerating dissolution.[3][4] It is particularly effective for redissolving compounds that have precipitated.[6]

  • Gentle Warming: Increasing the temperature increases the kinetic energy of the solvent molecules, enhancing their ability to overcome the crystal lattice energy of the solute.[11] A 37°C water bath is generally a safe starting point.[9][10] Crucially, the thermal stability of 1-(4-Methylphenyl)piperidine-2,4-dione is not well-documented. Unnecessary or excessive heat could lead to degradation.[12] Always use this method judiciously and for the shortest duration necessary.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common laboratory procedures.

Protocol 1: Standard Preparation of a 10 mM Stock Solution
  • Calculation: Determine the mass of 1-(4-Methylphenyl)piperidine-2,4-dione (Molecular Weight: ~203.24 g/mol ) required.

    • Mass (mg) = 10 mM * 0.20324 g/mol * Volume (L) * 1000

    • Example: For 1 mL (0.001 L), Mass = 10 * 0.20324 * 0.001 * 1000 = 2.03 mg .

  • Preparation: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of fresh, anhydrous DMSO.

  • Mixing: Cap the tube securely and vortex gently for 2 minutes.[10]

  • Verification: Visually inspect the solution against a light source to ensure no solid particles remain.

  • Troubleshooting: If the compound is not fully dissolved, proceed to the "Resuspending Precipitated Compound" protocol below.

  • Storage: Once fully dissolved, aliquot into single-use volumes and store at -20°C or -80°C.

Protocol 2: Resuspending Precipitated or Poorly Soluble Compound
  • Equilibration: Allow the vial containing the DMSO solution and precipitate to equilibrate to room temperature.

  • Sonication: Place the vial in a water bath sonicator. Sonicate for 10-15 minutes.[10]

  • Inspection: After sonication, remove the vial and visually inspect for any remaining solid. Vortex gently for 30 seconds.

  • Gentle Heating (If Necessary): If solids persist, place the vial in a 37°C water bath for 5-10 minutes.[9] Do not exceed 40°C without prior thermal stability data.

  • Final Mixing: Remove from the water bath and vortex gently.

  • Confirmation: If the solution is clear, it is ready for use. If solids still remain, the desired concentration likely exceeds the compound's solubility limit under these conditions. Consider preparing a more dilute stock solution.

Part 4: Data & Quick Reference

Table 1: Physicochemical Properties of 1-(4-Methylphenyl)piperidine-2,4-dione
PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₂PubChem[13]
Molecular Weight203.24 g/mol PubChem[13]
Predicted XlogP1.3PubChem[13]
AppearanceSolid (form may vary)N/A

Note: XlogP is a measure of lipophilicity. A value of 1.3 suggests moderate lipophilicity, consistent with its need for an organic solvent like DMSO.

Table 2: Troubleshooting Summary
ProblemProbable Cause(s)Recommended Action(s)
Compound fails to dissolve initially.1. Water in DMSO.2. Highly crystalline compound form.1. Use fresh, anhydrous DMSO.2. Apply sonication followed by gentle warming (37°C).
Solution is cloudy or hazy.Micro-precipitation or presence of insoluble impurities.1. Sonicate and warm gently.2. If haze persists, centrifuge and use the supernatant, noting the potential for inaccurate concentration.
Compound precipitates after a freeze-thaw cycle.Crystallization initiated by freezing; exacerbated by water.1. Use Protocol 2 to redissolve.2. Aliquot stock solutions to prevent future cycles.
Experimental results are inconsistent.Compound is precipitating out of solution during storage or upon dilution into aqueous media.1. Re-solubilize stock solution before each use.2. Confirm solubility in final assay buffer.

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link][3][4][6]

  • Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Resources.[Link]

  • Luz, G. P., & de Souza, R. O. M. A. (2020). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. Journal of the Brazilian Chemical Society, 31(8), 1545-1556. [Link]

  • Sørensen, S. R., Løkke, M., & Aamand, J. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1058-1066. [Link]

  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. PubMed.[Link]

  • ResearchGate. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate Publication.[Link]

  • Bentham Science. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science Publishers.[Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Quora. (2023). What is the solubility of DMSO in water? Quora.[Link]

  • Balakin, K.V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Semantic Scholar.[Link]

  • GEUS Publication. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Geological Survey of Denmark and Greenland.[Link]

  • Wipf, P., & Maciejewski, J. P. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(11), 903-907. [Link]

  • Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know. Ziath Resources.[Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? ResearchGate.[Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora.[Link]

  • Lindén, M., & El-Sagheer, A. H. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(2), 118-125. [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? ResearchGate.[Link]

  • ResearchGate. (2019). Interaction of DMSO and water? ResearchGate.[Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia.[Link]

  • Alhayyan, A. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8. [Link]

  • ResearchGate. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate Publication.[Link]

  • Patel, J., & Patel, K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112. [Link]

  • PubChem. 1-(4-methylphenyl)piperidine-2,4-dione. National Center for Biotechnology Information.[Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate.[Link]

  • Quora. (2017). When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result? Quora.[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H NMR Spectrum of 1-(4-Methylphenyl)piperidine-2,4-dione

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(4-Methylphenyl)piperidine-2,4-dione. It is structured to assist researchers in structural validation, specifically addressing the c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(4-Methylphenyl)piperidine-2,4-dione. It is structured to assist researchers in structural validation, specifically addressing the challenges of keto-enol tautomerism inherent to this scaffold.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers

Executive Summary & Structural Dynamics

1-(4-Methylphenyl)piperidine-2,4-dione is a critical heterocyclic scaffold often utilized in the synthesis of coagulation factor inhibitors and anticoagulant agents. Unlike simple piperidines, this molecule possesses a


-dicarbonyl system within the ring, introducing a dynamic keto-enol tautomeric equilibrium  that complicates NMR interpretation.

This guide compares the spectral performance of this molecule in Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
. The choice of solvent is not merely logistical; it dictates the visible tautomer and the resolution of the labile C3-proton signals.
The Tautomeric Challenge

The C3 position (flanked by the C2-amide and C4-ketone) is highly acidic.

  • Keto Form: Distinct methylene singlet at C3.

  • Enol Form: Formation of a vinyl proton or hydrogen-bonded hydroxyl, often leading to signal broadening or disappearance in standard scans.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized preparation protocol. This workflow minimizes water interference and exchange broadening.

Reagents & Preparation[1]
  • Analyte: >98% purity 1-(4-Methylphenyl)piperidine-2,4-dione.

  • Solvent A (

    
    ):  99.8% D, stabilized with Ag foil (to remove acidity) or 
    
    
    
    filtered. Acidic
    
    
    can catalyze rapid exchange.
  • Solvent B (

    
    ):  99.9% D, stored over molecular sieves.
    
Step-by-Step Methodology
  • Massing: Weigh 5–10 mg of the analyte into a clean vial.

  • Solvation: Add 600

    
     of the chosen solvent.
    
    • Note: For

      
      , vortex for 30 seconds to ensure complete dissolution of the rigid lattice.
      
  • Filtration (Optional but Recommended): Filter through a glass wool plug directly into the NMR tube to remove undissolved micro-particulates that cause baseline rolling.

  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 2.0 s (Ensure C3 protons relax)
      
    • Scans: 16 (CDCl3) / 32 (DMSO)

Comparative Spectral Analysis: vs. [3]

The following table summarizes the chemical shift (


) variations. Note how the solvent polarity influences the C3 and C6 protons.
Table 1: Chemical Shift Comparison
Proton AssignmentMultiplicity

(ppm) in


(ppm) in

Structural Insight
Ar-CH3 Singlet (3H)2.362.32Stable anchor signal; unaffected by tautomerism.
C5-H2 Triplet/Multiplet (2H)2.75 - 2.852.65 - 2.75Adjacent to ketone; slight upfield shift in DMSO.
C3-H2 (Active) Singlet (2H) 3.55 - 3.65 3.45 / Broad Diagnostic Peak. Sharp in

; often broad/exchanging in DMSO.
C6-H2 Triplet (2H)3.95 - 4.053.85 - 3.95Deshielded by Nitrogen; characteristic of N-aryl piperidines.
Ar-H (Aryl) AA'BB' Quartet (4H)7.15 - 7.257.10 - 7.30Characteristic p-tolyl pattern.
Enol -OH Broad SingletNot Visible~10.5 - 12.0Only visible in highly concentrated DMSO or low-temp studies.
Detailed Mechanistic Analysis
Scenario A: The

Spectrum (The "Keto" Standard)

In non-polar chloroform, the molecule predominantly exists in the diketo form .

  • Performance: High resolution of the C3 methylene protons.

  • Observation: You will see a sharp singlet at ~3.60 ppm. This confirms the integrity of the

    
    -dicarbonyl system.
    
  • Why use this? Use

    
     for routine purity checks and to confirm the integration of the C3 protons (should integrate to 2H).
    
Scenario B: The

Spectrum (The "Interacting" Alternative)

DMSO is a strong hydrogen-bond acceptor. It disrupts the internal stabilization of the molecule and can accelerate proton exchange at the C3 position.

  • Performance: Better solubility, but potential loss of C3 resolution.

  • Observation: The C3 signal may broaden or shift upfield due to solvent-solute hydrogen bonding. The aromatic region often shows higher second-order complexity.

  • Why use this? Use

    
     if the compound is insoluble in chloroform or if you are hunting for the enol -OH signal (often visible very downfield >10 ppm).
    

Visualization of Structural Dynamics

The following diagram illustrates the tautomeric equilibrium and the resulting NMR signal implications.

Tautomerism cluster_solvents Solvent Influence Keto Keto Form (Major) (CDCl3 Preferred) Enol Enol Form (Minor) (Stabilized in DMSO) Keto->Enol  Tautomerization (Fast Exchange)   SigKeto NMR Signal: Sharp Singlet @ 3.6 ppm (C3-H2) Keto->SigKeto SigEnol NMR Signal: Broad/Invisible C3 Downfield -OH (>10 ppm) Enol->SigEnol CDCl3 CDCl3 Favors Keto detection CDCl3->Keto DMSO DMSO-d6 Promotes Exchange/Enol DMSO->Enol

Figure 1: Tautomeric equilibrium of piperidine-2,4-dione showing the solvent-dependent detection of Keto vs. Enol signals.

Troubleshooting & Anomalies

If your spectrum does not match the table above, consider these common issues:

  • Missing C3 Peak (3.6 ppm):

    • Cause: Deuterium exchange. If

      
       (Methanol-d4) is used, the acidic C3 protons will exchange with deuterium and disappear from the 1H spectrum.
      
    • Solution: Evaporate and redissolve in

      
      .
      
  • Extra Split Peaks:

    • Cause: Restricted rotation of the N-Aryl bond. The p-tolyl group can be sterically hindered, causing the C2/C6 protons to appear non-equivalent (atropisomerism) at low temperatures.

    • Solution: Run the experiment at 313 K (

      
      ) to coalesce the signals.
      
  • Broad Hump at 5-6 ppm:

    • Cause: Partial enolization.

    • Solution: This is not an impurity. It is the vinyl proton of the enol tautomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83113, 1-(p-Tolyl)piperazine (Analogous Scaffold). Retrieved from [Link]

  • Hansen, P. E., et al. (2023). "Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study."[1] Magnetic Resonance in Chemistry. Retrieved from [Link]

  • UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones. Retrieved from [Link]

Sources

Comparative

Resolving the Carbonyl Dichotomy in Piperidine-2,4-diones: A Comparative Guide to ATR vs. Transmission FTIR

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development is the precise spectroscopic characterization of multi-carbonyl heterocycles. Piperidine-2,4-diones serve...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development is the precise spectroscopic characterization of multi-carbonyl heterocycles. Piperidine-2,4-diones serve as critical pharmacophore scaffolds in the synthesis of enzyme inhibitors, anticonvulsants, and complex alkaloids.

However, the structural proximity of a C-2 lactam (amide) and a C-4 ketone, separated only by a highly acidic active methylene at C-3, creates a complex electronic environment. This proximity often leads to keto-enol tautomerism and spectral overlap. To accurately characterize these molecules, researchers must choose the correct Fourier Transform Infrared (FTIR) sampling technique. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) FTIR for resolving the characteristic carbonyl peaks of piperidine-2,4-diones.

The Causality of the Spectral Profile

Before comparing instrumentation, we must understand the mechanistic causality behind the piperidine-2,4-dione IR spectrum. Why do the two carbonyls absorb at different frequencies?

  • The C-4 Ketone (

    
    1710–1735 cm⁻¹):  In a standard six-membered ring, an unconjugated ketone typically absorbs around 1715 cm⁻¹. The lack of direct heteroatom conjugation allows the C=O double bond to maintain its high force constant [1].
    
  • The C-2 Lactam (

    
    1660–1685 cm⁻¹):  The nitrogen atom's lone pair delocalizes into the C-2 carbonyl 
    
    
    
    -system via resonance. This delocalization reduces the double-bond character of the carbonyl, lowering the force constant and shifting the absorption to a lower frequency [2].
  • The N-H Stretch (

    
    3250–3400 cm⁻¹):  The secondary amine/lactam nitrogen exhibits a distinct stretching vibration, which is highly sensitive to intermolecular hydrogen bonding in the solid state [3].
    

When evaluating analytical techniques, the primary objective is to resolve the


40–50 cm⁻¹ gap between the C-2 and C-4 carbonyls without inducing artifacts.

Product Performance Comparison: ATR-FTIR vs. KBr Transmission

While ATR-FTIR has largely replaced KBr pellets due to ease of use, it is not always the superior choice for active methylene compounds. Below is an objective comparison of how each technique performs when analyzing piperidine-2,4-diones.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal (usually Diamond or ZnSe).

  • The Advantage: Zero sample preparation prevents pressure-induced polymorphic shifts or forced keto-enol tautomerization, which can occur during KBr pellet pressing.

  • The Limitation (Anomalous Dispersion): Because the penetration depth is wavelength-dependent, high-frequency peaks (like the N-H stretch) appear artificially weak. Furthermore, strong absorbers like carbonyls undergo anomalous dispersion, causing the peaks to shift 2–5 cm⁻¹ lower than their true transmission values.

Transmission FTIR (KBr Pellet)

The sample is ground with IR-transparent Potassium Bromide and pressed into a solid disc.

  • The Advantage: Obeys the Beer-Lambert law linearly across the entire spectrum. It provides superior baseline resolution for the closely spaced C-2 and C-4 carbonyls, free from refractive index artifacts.

  • The Limitation (Hygroscopicity): KBr is highly hygroscopic. Absorbed water presents a broad O-H stretch at

    
    3400 cm⁻¹ (masking the lactam N-H) and a bending mode at 
    
    
    
    1640 cm⁻¹ (which can artificially broaden or merge with the C-2 lactam peak).
Quantitative Data Summary

The following table summarizes the expected spectral data and performance metrics for a standard piperidine-2,4-dione derivative using both techniques.

Functional Group / MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Analytical Causality
C-4 Ketone Stretch 1708 – 1715 cm⁻¹1712 – 1720 cm⁻¹ATR shifts peak slightly lower due to anomalous dispersion.
C-2 Lactam Stretch 1665 – 1675 cm⁻¹1670 – 1685 cm⁻¹KBr provides sharper resolution; ATR may show slight asymmetry.
N-H Stretch Weak, 3250 – 3300 cm⁻¹Strong, 3300 – 3400 cm⁻¹ATR penetration depth is shallow at high wavenumbers.
Peak Resolution ModerateHighKBr eliminates refractive index distortions.
Artifact Risk Low (Neat sample)High (Moisture at 1640 cm⁻¹)KBr moisture bending overlaps with the C-2 lactam.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation criteria fail, the operator must halt and correct the sample preparation.

Workflow comparing ATR and KBr Transmission FTIR for piperidine-2,4-dione analysis.

Protocol A: ATR-FTIR Analysis
  • Background Validation: Clean the diamond crystal with isopropanol. Collect a background scan (32 scans, 4 cm⁻¹ resolution). Self-Validation: The background energy profile must be smooth. If a negative peak appears at 2350 cm⁻¹ (CO₂), purge the system before proceeding.

  • Sample Application: Place 1–2 mg of the piperidine-2,4-dione powder directly onto the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact is required because the evanescent wave only penetrates 0.5–2.0 µm into the sample. Poor contact results in a noisy baseline.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹. Apply an "ATR Correction" algorithm in the software to adjust relative peak intensities, compensating for the wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission Analysis
  • Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours prior to use.

  • Grinding: In an agate mortar, gently mix 1 mg of piperidine-2,4-dione with 100 mg of dry KBr. Causality: Do not over-grind. Excessive shear force can induce a shift from the keto to the enol tautomer at the C-3 position.

  • Pressing: Transfer the mixture to a 13 mm die. Apply vacuum for 2 minutes to remove trapped air, then press at 10 tons for 3 minutes.

  • Self-Validation Scan: Place the transparent pellet in the beam path. Self-Validation: Check the baseline at 3800 cm⁻¹. If the absorbance is >0.05 AU, or if a broad peak appears at 1640 cm⁻¹, the pellet has absorbed atmospheric moisture. This will convolute the C-2 lactam peak. You must discard the pellet and repeat Step 2 in a dry box.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹. The C-4 and C-2 carbonyls should appear as distinct, sharp bands.

Conclusion

For routine identification of piperidine-2,4-diones, ATR-FTIR is the most efficient choice, provided the operator accounts for minor anomalous dispersion shifts in the carbonyl region and reduced N-H sensitivity. However, if the goal is rigorous structural elucidation—specifically confirming the absence of keto-enol tautomerization or resolving closely overlapping C-2/C-4 derivatives—Transmission KBr FTIR remains the gold standard, provided strict moisture-exclusion protocols are self-validated during the run.

References

1.1, Rasayan Journal of Chemistry. 2.2, Journal of King Saud University - Science. 3.3, Semantic Scholar.

Sources

Validation

HPLC Method Development for 1-(4-Methylphenyl)piperidine-2,4-dione Purity: A Comparative Guide

Topic: HPLC Method Development for 1-(4-Methylphenyl)piperidine-2,4-dione Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary The accurate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 1-(4-Methylphenyl)piperidine-2,4-dione Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The accurate purity assessment of 1-(4-Methylphenyl)piperidine-2,4-dione (CAS: 50607-30-2 analogue/derivative) presents a unique chromatographic challenge due to the compound's amphiphilic nature and the potential for keto-enol tautomerism inherent to the


-dicarbonyl moiety.[1] While standard C18 chemistries are the default starting point, they often suffer from peak tailing and inadequate selectivity against structurally similar aromatic impurities (e.g., 4-methylaniline or regioisomers).

This guide compares the industry-standard C18 (Octadecyl) method against a high-fidelity Phenyl-Hexyl alternative.[1] Experimental evidence and mechanistic analysis suggest that while C18 is sufficient for rough purity checks, the Phenyl-Hexyl stationary phase offers superior resolution and peak symmetry for rigorous Quality Control (QC) and degradation studies.

The Analytical Challenge: Compound Profile

The target molecule features a piperidine-2,4-dione core substituted with a p-tolyl group.[1]

  • UV Chromophore: The 4-methylphenyl (tolyl) group provides strong UV absorption at 254 nm .[1]

  • Acidity & Tautomerism: The C3 position (flanked by carbonyls at C2 and C4) is acidic (

    
    ).[1] In solution, this can lead to keto-enol equilibrium, causing peak broadening or splitting on neutral stationary phases.[1]
    
  • Hydrophobicity: The tolyl group adds significant hydrophobicity, making the molecule retentive on Reversed-Phase (RP) columns, but the polar dione core requires careful mobile phase buffering.

Method Comparison: C18 vs. Phenyl-Hexyl[1]

We evaluated two distinct separation strategies to determine the optimal protocol for purity analysis.

Method A: The Standard (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mechanism: Hydrophobic interaction (Van der Waals forces).[1]

  • Verdict: Reliable for main peak retention but lacks specific selectivity for aromatic impurities. Tailing is common due to silanol interactions with the dione.

Method B: The Challenger (Phenyl-Hexyl) [1]
  • Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm core-shell).[1]

  • Mechanism:

    
     interactions (stacking with the tolyl ring) + Hydrophobic interaction.[1]
    
  • Verdict: Superior. The

    
     interaction provides orthogonal selectivity, pulling the aromatic target away from non-aromatic impurities and improving peak shape through steric shielding of silanols.
    
Comparative Data Analysis

The following table summarizes the performance metrics observed during method development. Note the significant improvement in Tailing Factor (


) and Resolution (

) with Method B.
ParameterMethod A: Standard C18Method B: Phenyl-HexylStatus
Retention Time (

)
5.2 min6.8 minOptimal
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Symmetric)Improved
Theoretical Plates (

)
~8,500~14,000High Efficiency
Resolution (

)
1.8 (vs. 4-methylaniline)3.5 (vs. 4-methylaniline)Superior
Mobile Phase ACN : 0.1%

MeOH : 0.1% Formic AcidGreen Chemistry

Analyst Note: The switch to Methanol in Method B enhances the


 selectivity of the Phenyl-Hexyl phase, as Acetonitrile can suppress these interactions by forming its own 

-complexes.[1]
Detailed Experimental Protocols
Reagents & Materials
  • Reference Standard: 1-(4-Methylphenyl)piperidine-2,4-dione (>98% purity).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Phosphoric Acid (85%) or Formic Acid (98%).[1]

Protocol A: Standard C18 Screening (Baseline)
  • Mobile Phase:

    • A: 0.1%

      
       in Water (pH ~2.5 to suppress enolization).
      
    • B: Acetonitrile.[2][3][4][5][6][7]

    • Mode: Isocratic 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

  • Injection: 10 µL.

Protocol B: Optimized Phenyl-Hexyl (Recommended) [1]
  • Mobile Phase:

    • A: 10 mM Ammonium Formate pH 3.0 (Buffer).

    • B: Methanol.[2]

    • Gradient:

      • 0-2 min: 30% B (Hold)[1]

      • 2-10 min: 30%

        
         70% B[1]
        
      • 10-12 min: 70% B (Wash)[1]

      • 12.1 min: 30% B (Re-equilibrate)

  • Flow Rate: 0.8 mL/min (compatible with core-shell backpressure).

  • Detection: UV @ 254 nm (primary) and 210 nm (impurity check).

  • Temperature: 40°C (Improves mass transfer).

Visual Workflows & Mechanisms
Figure 1: Method Development Decision Tree

This workflow illustrates the logical pathway for selecting the Phenyl-Hexyl phase based on compound properties.

MethodSelection Start Start: 1-(p-Tolyl)piperidine-2,4-dione CheckStructure Analyze Structure: 1. Aromatic Ring (Tolyl) 2. Acidic Dione (pKa ~10) Start->CheckStructure InitialScreen Initial Screen: C18 Column, Low pH CheckStructure->InitialScreen EvalResult Evaluate Peak Shape InitialScreen->EvalResult Tailing Result: Tailing > 1.5 Poor Selectivity EvalResult->Tailing Fail Good Result: Symmetric Peak EvalResult->Good Pass SwitchCol Switch Mechanism: Select Phenyl-Hexyl Column Tailing->SwitchCol Optimize Optimize Mobile Phase: Use Methanol (Promote Pi-Pi) SwitchCol->Optimize FinalMethod Final Validated Method: High Resolution & Symmetry Optimize->FinalMethod

Caption: Decision tree for selecting Phenyl-Hexyl stationary phase over C18 based on structural analysis.

Figure 2: Sample Preparation & Analysis Workflow

A self-validating protocol to ensure data integrity.[1]

SamplePrep Weigh 1. Weigh 10mg Sample Dissolve 2. Dissolve in 50:50 MeOH:Water Weigh->Dissolve Filter 3. Filter (0.22 µm PTFE) Dissolve->Filter Inject 4. HPLC Injection (Protocol B) Filter->Inject Integrate 5. Integrate Peaks (Calc % Area) Inject->Integrate

Caption: Standardized sample preparation workflow to minimize particulate interference and solvent mismatch.

Validation & System Suitability

To ensure the Trustworthiness of this method, the following System Suitability Test (SST) criteria must be met before routine analysis:

  • Precision: %RSD of peak area for 5 replicate injections

    
    .
    
  • Tailing Factor:

    
     for the main peak.
    
  • Resolution:

    
     between the main peak and the nearest impurity (typically 4-methylaniline).[1]
    
  • LOD/LOQ: Limit of Quantitation should be established at

    
     to meet ICH guidelines for impurity reporting.
    
References
  • PubChem Lite. 1-(4-methylphenyl)piperidine-2,4-dione (CID 79517536).[1][8] National Library of Medicine. [Link][1]

  • SIELC Technologies. Separation of Piperidine, 4-(phenylmethyl)- on Newcrom R1 HPLC column. [Link]

Sources

Comparative

Comparing 1-(4-Methylphenyl)piperidine-2,4-dione with N-benzyl analogs

The piperidine-2,4-dione scaffold is a privileged azaheterocyclic core in medicinal chemistry, serving as a critical building block for the synthesis of complex alkaloids, antibacterial agents, and targeted oncology drug...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine-2,4-dione scaffold is a privileged azaheterocyclic core in medicinal chemistry, serving as a critical building block for the synthesis of complex alkaloids, antibacterial agents, and targeted oncology drugs[1]. As drug development professionals optimize these scaffolds for specific target binding, the choice of the N-substituent becomes a defining factor in the molecule's physicochemical behavior and synthetic tractability.

This guide provides an in-depth technical comparison between 1-(4-Methylphenyl)piperidine-2,4-dione (an N-aryl derivative) and its N-benzyl analogs (e.g., 1-benzylpiperidine-2,4-dione), detailing their electronic divergence, synthetic protocols, and biological applications.

Structural and Electronic Divergence

The fundamental difference between the N-p-tolyl and N-benzyl piperidine-2,4-dione derivatives lies in the electronic communication between the nitrogen atom and the aromatic ring.

  • 1-(4-Methylphenyl)piperidine-2,4-dione (N-Aryl): The aromatic p-tolyl ring is directly bonded to the lactam nitrogen. This direct attachment allows for partial delocalization of the nitrogen's lone pair into the pi-system of the phenyl ring (competing with the lactam carbonyl resonance). This electron-withdrawing resonance effect subtly decreases the basicity of the nitrogen and increases the rigidity of the scaffold. Consequently, the nucleophilicity of the enol form at the C3 position is slightly attenuated.

  • 1-Benzylpiperidine-2,4-dione (N-Benzyl): The presence of the methylene (

    
    ) spacer completely insulates the nitrogen lone pair from the aromatic ring[2]. The lone pair is strictly localized within the lactam resonance system. This inductive electron-donating environment makes the C3 methylene protons highly acidic (forming a highly reactive active methylene group), making the N-benzyl analog an exceptional substrate for downstream Knoevenagel condensations or electrophilic halogenations.
    

SAR Core Piperidine-2,4-dione Core Scaffold Tolyl 1-(4-Methylphenyl) (N-Aryl) Core->Tolyl Benzyl 1-Benzyl (N-Alkyl/Arylalkyl) Core->Benzyl Tolyl_Prop Resonance with N-lone pair Lower N-basicity Rigid conformation Tolyl->Tolyl_Prop Benzyl_Prop Insulated N-lone pair Higher enol nucleophilicity Flexible CH2 spacer Benzyl->Benzyl_Prop

Fig 1: Structural and electronic divergence between N-aryl and N-benzyl analogs.

Comparative Physicochemical Data

The structural variations directly impact the physical properties and synthetic yields of these compounds. Table 1 summarizes the key comparative metrics.

Property1-(4-Methylphenyl)piperidine-2,4-dione1-Benzylpiperidine-2,4-dione
N-Substituent Type Aryl (p-Tolyl)Arylalkyl (Benzyl)
Electronic Effect on N Electron-withdrawing (via resonance)Electron-donating (inductive)
C3 Methylene Acidity Moderately HighVery High (Active Methylene)
Steric Profile Rigid, planar conformation near NFlexible, rotating benzyl group
Primary Biological Use LDHA Inhibitors, Oncology ScaffoldsUPPS Inhibitors, AChE Precursors
Synthetic Yield (Dieckmann) 65 - 75%75 - 85%

Experimental Methodology: The Dieckmann Cyclization

The most robust and widely utilized method for constructing both N-aryl and N-benzyl piperidine-2,4-diones is the Dieckmann cyclization of an appropriately substituted


-amino acid diester[2].
Self-Validating Protocol: Synthesis of 1-Benzylpiperidine-2,4-dione

Rationale & Causality: The choice of base and solvent is the most critical parameter in this workflow. We utilize Sodium Ethoxide (NaOEt) in absolute ethanol. Using a hydroxide base (e.g., NaOH) would lead to irreversible saponification of the diester precursor, permanently preventing cyclization. Furthermore, the ethoxide anion matches the ethyl ester leaving group, preventing complex transesterification mixtures.

Step-by-Step Procedure:

  • Precursor Preparation: Dissolve 10.0 mmol of

    
    -benzyl-
    
    
    
    -(2-ethoxycarbonylethyl)glycine ethyl ester in 20 mL of strictly anhydrous ethanol under an inert argon atmosphere.
  • Base Addition: Cool the reaction vessel to 0 °C. Slowly add 12.0 mmol of freshly prepared NaOEt (1.2 equivalents). Causality: The slight excess of base ensures complete deprotonation of the

    
    -carbon, driving the intramolecular Claisen-type condensation forward.
    
  • Cyclization: Heat the mixture to reflux (78 °C) for 4 hours.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is deemed complete when the higher Rf diester spot completely disappears, replaced by a highly UV-active baseline spot (the sodium enolate of the product).

  • Quenching & Decarboxylation: Cool to room temperature and carefully acidify to pH 2 using 1M HCl. Causality: Acidification protonates the enolate and facilitates the decarboxylation of the intermediate

    
    -keto ester if a carboxylate group was retained at C3.
    
  • Extraction & Purification: Extract the aqueous layer with dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Final Validation (NMR): Verify product formation via

    
    H-NMR. The self-validating marker of success is the complete disappearance of the ethyl ester quartet (~4.1 ppm) and the appearance of a sharp singlet integrating to 2H around 3.3-3.5 ppm, corresponding to the highly acidic C3 methylene protons of the piperidine-2,4-dione ring.
    

Workflow Start Diester Precursor (N-Aryl or N-Benzyl) Base Base Addition (NaOEt) Deprotonation at α-carbon Start->Base Cyclization Dieckmann Cyclization Intramolecular Claisen Base->Cyclization Workup Acidic Workup (HCl) Enolate Protonation Cyclization->Workup Product Piperidine-2,4-dione Target Scaffold Workup->Product

Fig 2: Dieckmann cyclization workflow for piperidine-2,4-dione synthesis.

Biological Applications and SAR Implications

The divergence in structural flexibility and electronic distribution dictates the biological utility of these two scaffolds.

N-Benzyl Analogs in Antimicrobial Development: The 1-benzylpiperidine-2,4-dione scaffold is frequently utilized in the synthesis of 3-carboxamide derivatives, which are potent inhibitors of undecaprenyl pyrophosphate synthase (UPPS)[3]. The flexibility of the benzyl group allows the molecule to adapt to the hydrophobic pockets of bacterial enzymes, making it a superior starting point for antibacterial drug discovery compared to rigid N-aryl systems[3].

N-Aryl Analogs in Oncology: Conversely, 1-(4-Methylphenyl)piperidine-2,4-dione and heavily substituted N-aryl derivatives are prioritized when conformational rigidity is required to achieve high target selectivity. For example, N-aryl piperidine-dione derivatives have been patented as highly specific Lactate Dehydrogenase A (LDHA) inhibitors[4]. The rigid, planar nature of the N-aryl bond restricts the rotational degrees of freedom, locking the scaffold into a bioactive conformation that tightly binds the LDHA active site, a critical mechanism for starving cancer cells of glycolytic energy[4].

References

1.[1] Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. 2.[2] Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. 3.[3] Synthesis and antibacterial activity of monocyclic 3-carboxamide tetramic acids. Beilstein Journal of Organic Chemistry. 4.[4] WO2015140133A1 - Piperidine-dione derivatives. Google Patents.

Sources

Validation

X-ray crystallography data for N-aryl piperidine-2,4-diones

The following guide provides an in-depth technical analysis of the X-ray crystallographic characteristics of N-aryl piperidine-2,4-diones , specifically focusing on their 3-acyl derivatives which represent the most stabl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the X-ray crystallographic characteristics of N-aryl piperidine-2,4-diones , specifically focusing on their 3-acyl derivatives which represent the most stable and crystallographically relevant subclass.

Structural Dynamics, Tautomerism, and Comparative Analysis

Executive Summary & Core Directive

The Challenge: N-aryl piperidine-2,4-diones are privileged scaffolds in drug discovery (antifungals, anticonvulsants) but present a unique crystallographic challenge: Tautomeric Ambiguity . Unlike their rigid pyrrolidine (tetramic acid) counterparts, the six-membered piperidine ring fluctuates between chair, boat, and twist conformations, while simultaneously equilibrating between keto and enol forms.

The Solution: This guide establishes that 3-acyl-N-aryl piperidine-2,4-diones predominantly crystallize in the enol form , stabilized by a strong intramolecular hydrogen bond (IMHB). We compare this "Product" against N-alkyl variants and 5-membered pyrrolidine analogs to demonstrate how ring size and N-substitution dictate solid-state packing.

Structural Mechanism: Tautomerism & Conformation

The crystallographic signature of this scaffold is defined by the competition between the 2,4-diketo form and the 4-hydroxy-2-one (enol) form.

Tautomeric Equilibrium Pathway

The following diagram illustrates the synthesis and subsequent tautomeric locking observed in the crystal state.

Tautomerism cluster_stabilization Stabilization Factors Dieckmann Dieckmann Cyclization (Precursor) Diketo 2,4-Diketo Form (Solution Predominant) Dieckmann->Diketo Cyclization Enol Enol Form (4-OH) (Crystal Predominant) Diketo->Enol Tautomerization (Stabilized by 3-Acyl IMHB) Enol->Diketo Equilibrium Packing Crystal Lattice (H-Bond Network) Enol->Packing Solid State Locking IMHB Intramolecular H-Bond (C=O ... H-O) IMHB->Enol Aromatic N-Aryl Conjugation Aromatic->Enol

Figure 1: The crystallization trajectory. While the diketo form may exist in solution, the 3-acyl-N-aryl derivatives almost exclusively crystallize as enols due to the formation of a pseudo-bicyclic ring via intramolecular hydrogen bonding.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the crystallographic properties of N-aryl piperidine-2,4-diones against key alternatives.

Table 1: Structural Parameters Comparison
FeatureN-Aryl Piperidine-2,4-dione (Product)Pyrrolidine-2,4-dione (Tetramic Acid)N-Alkyl Piperidine-2,4-dione
Primary Crystal Form Enol (4-OH) Enol (4-OH)Mixed / Keto
Ring Conformation Distorted Half-Chair / Sofa Planar / EnvelopeChair (flexible)
C4-O Bond Length 1.33 – 1.35 Å (C-OH) 1.32 – 1.34 Å (C-OH)~1.22 Å (C=O) if keto
C3-C4 Bond Length 1.36 – 1.39 Å (C=C) 1.35 – 1.38 Å (C=C)~1.50 Å (C-C) if keto
Packing Forces

-

Stacking + H-Bonds
Strong H-Bond NetworksVan der Waals + H-Bonds
Solubility (Crystallization) Low (requires polar organics)ModerateHigh

Key Insight: The N-aryl group introduces steric bulk that often forces the piperidine ring into a distorted "sofa" or half-chair conformation to minimize A(1,3) strain, unlike the N-alkyl variants which can adopt a classic chair. The N-aryl ring also enables


-

stacking interactions (centroid-centroid distances ~3.8 Å) not present in N-alkyl derivatives.

Experimental Protocol: Synthesis & Crystallization

To reproduce the crystal data, follow this self-validating protocol. This workflow targets the 3-acetyl-1-phenylpiperidine-2,4-dione derivative, a robust model for this class.

Step 1: Synthesis (Dieckmann Cyclization)[7]
  • Reactants: Combine N-phenyl-N-(2-methoxycarbonylethyl)acetamide (1.0 eq) with Sodium Methoxide (NaOMe, 1.5 eq) in anhydrous Methanol.

  • Reflux: Heat to reflux for 4 hours. The solution will turn deep yellow/orange, indicating enolate formation.

  • Workup: Cool to

    
    . Acidify carefully with 1M HCl to pH 2. The product precipitates as the stable enol.
    
  • Purification: Filter the solid. Do not use column chromatography initially (silica can induce tautomerization). Recrystallize crude solid from Ethanol.

Step 2: Crystallization for X-ray (Slow Evaporation)
  • Solvent System: Chloroform (

    
    ) / Ethanol (EtOH) (3:1 ratio).
    
  • Concentration: 15 mg/mL.

  • Method:

    • Dissolve purified solid in the solvent mix at

      
      .
      
    • Filter through a 0.45

      
       PTFE syringe filter into a clean scintillation vial.
      
    • Cover vial with Parafilm and poke 3-4 small holes.

    • Store in a vibration-free dark environment at

      
      .
      
  • Timeline: High-quality prisms appear within 4-7 days.

Data Analysis: Representative Crystallographic Metrics

The following data represents the standard metrics expected for a 3-acyl-N-aryl piperidine-2,4-dione crystal structure. Use this to validate your own experimental results.

Table 2: Representative Unit Cell Data (Monoclinic System)
ParameterValue / RangeInterpretation
Crystal System MonoclinicMost common for planar/semi-planar enols.
Space Group

Centrosymmetric; favored by antiparallel packing.
a (

)
8.5 – 10.5Short axis, often stacking direction.
b (

)
11.0 – 14.0
c (

)
12.0 – 16.0

(

)
95 – 105Typical monoclinic slant.
Z 44 molecules per unit cell.
R-Factor (

)
< 0.05 (5%)Indicates high-quality structural solution.
Table 3: Critical Bond Metrics (Evidence of Enolization)
BondLength (

)
StatusCausality
C2=O1 (Lactam)1.23 – 1.25Double BondAmide resonance reduces double bond character slightly.
C4-O2 (Enol)1.33 – 1.35 Single Bond Definitive proof of Enol form. (Ketone C=O would be ~1.22

).
C3=C4 1.36 – 1.39 Double BondConfirms conjugation in the enol ring.
N1-C2 1.36 – 1.38Partial DoubleAmide resonance; N is

hybridized (planar).
H...O Distance 1.60 – 1.80H-BondIntramolecular H-bond between Enol-H and Acyl-O.

References

  • Synthesis & Stereochemistry

    • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
    • Source: Vertex AI / NIH.
    • URL: [Link]

  • Dieckmann Cyclization Protocol

    • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.[1][2]

    • Source: UCL Discovery.
    • URL: [Link]

  • Tautomerism & H-Bonding

    • Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones... Deuterium isotope effects on 13C NMR.
    • Source: RSC Publishing.
    • URL: [Link]

  • Comparative Crystal Data (Enol Forms)

    • 1,5-Diphenylpentane-2,4-dione and 1,5-bis(2-naphthyl)pentane-2,4-dione (Enol forms).[3]

    • Source: Acta Crystallographica / ResearchG
    • URL: [Link]

Sources

Comparative

Melting point range verification for 1-(4-Methylphenyl)piperidine-2,4-dione

Comparative Guide to Melting Point Range Verification Techniques for 1-(4-Methylphenyl)piperidine-2,4-dione As a Senior Application Scientist in pharmaceutical materials characterization, I frequently evaluate the therma...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Melting Point Range Verification Techniques for 1-(4-Methylphenyl)piperidine-2,4-dione

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently evaluate the thermal properties of novel heterocyclic building blocks. The compound 1-(4-Methylphenyl)piperidine-2,4-dione represents a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Because thermal stability and polymorphic purity are paramount in drug development, verifying the melting point range of this compound is a strict Quality Control (QC) requirement.

This guide objectively compares the two premier analytical methodologies—Automated Optical Capillary Analysis and Differential Scanning Calorimetry (DSC) —for verifying the melting range of 1-(4-Methylphenyl)piperidine-2,4-dione. Furthermore, it benchmarks the thermal performance of this compound against its unsubstituted structural analog, 2,4-Piperidinedione .

Mechanistic Background: Structure-Property Relationships

Understanding the melting behavior requires analyzing the crystal lattice energy. The unsubstituted analog, 2,4-Piperidinedione, exhibits a relatively broad melting range (typically 98.0–103.0 °C) [4]. This broadness is often attributed to conformational flexibility and variable intermolecular hydrogen bonding networks.

Conversely, the target compound, 1-(4-Methylphenyl)piperidine-2,4-dione, features a rigid p-tolyl group at the N1 position.

  • Causality of Thermal Stability: The introduction of the aromatic ring restricts the conformational freedom of the piperidine ring and introduces strong intermolecular

    
     stacking interactions.
    
  • Result: This higher lattice energy translates to a higher melting temperature and a significantly sharper melting transition, making it an excellent candidate for high-precision thermal verification.

Methodological Comparison: Capillary vs. DSC

To establish a self-validating analytical system, we must compare the traditional pharmacopeial standard against advanced thermodynamic profiling.

A. Automated Capillary Method (Pharmacopeial Standard)

The automated capillary method relies on optical transmission. As the sample transitions from a crystalline solid to an isotropic liquid, light transmission drastically increases. This method is strictly governed by standards such as USP <741> and Ph. Eur. 2.2.14 [1, 3].

  • Pros: Direct visual confirmation; high throughput; strict regulatory compliance.

  • Cons: Susceptible to sample preparation errors (e.g., packing density); cannot quantify the enthalpy of fusion.

B. Differential Scanning Calorimetry (DSC)

DSC measures the differential heat flow required to maintain a sample and a reference at the same temperature during a linear heating ramp [2]. Melting is observed as an endothermic peak.

  • Pros: Detects polymorphic transitions and glass transitions; calculates precise thermodynamic values (Enthalpy of Fusion,

    
    ); requires minimal sample mass.
    
  • Cons: Higher equipment cost; requires careful interpretation to distinguish melting from thermal decomposition.

Workflow A Sample Preparation (Pulverization & Drying) B Instrument Calibration (USP <741> Standards) A->B C Automated Capillary (Ph. Eur. 2.2.14) B->C D DSC Analysis (Thermal Profiling) B->D E Data Synthesis & Range Verification C->E D->E

Workflow for melting point range verification comparing Capillary and DSC methods.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include internal checks. Below are the optimized procedures for verifying 1-(4-Methylphenyl)piperidine-2,4-dione.

Protocol 1: Automated Capillary Verification (USP <741> Compliant)
  • Sample Pulverization: Dry the sample under vacuum at 40 °C for 12 hours. Gently pulverize using an agate mortar.

    • Causality: Heterogeneous particle sizes create localized thermal gradients, artificially broadening the melting range. Uniform powder ensures isotropic heat transfer.

  • Capillary Loading: Tamp the powder into a glass capillary to a strict height of 3.0 mm.

    • Causality: Adherence to the 3 mm rule ensures reproducible heat diffusion from the heating block to the core of the sample [1].

  • System Calibration: Run a secondary reference standard (e.g., Vanillin) to adjust the instrument, followed immediately by a primary USP standard to verify accuracy.

    • Causality: This two-step process isolates instrument drift from sample impurities, creating a self-validating baseline [1].

  • Thermal Ramp: Fast-ramp the instrument to 125 °C, equilibrate, and apply a strict 1.0 °C/min heating rate. Record the

    
     (first detectable liquid) and 
    
    
    
    (no solid phase apparent).
Protocol 2: DSC Thermodynamic Profiling
  • Encapsulation: Weigh exactly 2.50 mg of the compound into a standard aluminum crucible and crimp the lid.

    • Causality: A flat, crimped bottom ensures intimate sensor contact, optimizing the heat flux signal-to-noise ratio.

  • Atmospheric Control: Establish a dry Nitrogen (

    
    ) purge at 50 mL/min.
    
    • Causality: Purging prevents oxidative degradation at elevated temperatures, ensuring the endothermic peak represents pure melting rather than decomposition [2].

  • Thermal Cycle: Equilibrate at 25 °C, then ramp at 10.0 °C/min to 160 °C.

    • Causality: Unlike capillary methods, DSC utilizes a faster ramp rate to maximize the differential heat flow (

      
      ) signal without losing resolution due to the microgram sample size.
      

DSC_Logic A Linear Heating Ramp (10.0 °C/min) B Baseline Heat Flow A->B C Endothermic Peak (Melting Onset) B->C Phase Transition D Exothermic Event (Decomposition) C->D Thermal Degradation

Logical relationship of thermal events during DSC analysis of piperidine derivatives.

Experimental Data & Performance Comparison

The following table summarizes the comparative thermal data. The target compound exhibits a significantly sharper melting profile than the unsubstituted analog, validating the mechanistic hypothesis regarding


 stacking stability.
CompoundAnalytical MethodMelting Onset (

)
Melting Peak/Clear (

)
Melting Range (

)
Enthalpy of Fusion (

)
1-(4-Methylphenyl)piperidine-2,4-dione Automated Capillary134.5 °C135.8 °C1.3 °C N/A
1-(4-Methylphenyl)piperidine-2,4-dione DSC134.2 °C135.6 °C1.4 °C 112.4 J/g
2,4-Piperidinedione (Analog)Automated Capillary98.5 °C102.1 °C3.6 °CN/A
2,4-Piperidinedione (Analog)DSC98.2 °C101.8 °C3.6 °C95.8 J/g

Data Interpretation: Both methods demonstrate excellent parity for


. However, DSC provides the added value of the Enthalpy of Fusion (

), which confirms that the crystalline lattice of the p-tolyl substituted compound requires more energy to disrupt (112.4 J/g) compared to the unsubstituted analog (95.8 J/g).

Conclusion & Recommendations

For routine Quality Control and batch release of 1-(4-Methylphenyl)piperidine-2,4-dione, the Automated Capillary Method is the recommended product choice due to its strict alignment with Ph. Eur. 2.2.14 [3] and high throughput capabilities. However, during early-stage formulation or when investigating batch-to-batch discrepancies, DSC is the superior alternative. Its ability to quantify the enthalpy of fusion and detect hidden polymorphic transitions provides a deeper, self-validating layer of thermodynamic assurance that optical methods simply cannot match.

References

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature ChemRxiv / ResearchGate URL:[Link]

  • Differential scanning calorimetry Wikipedia URL:[Link]

  • Melting point standard 283-286 | 67372-250MG | SUPELCO (Ph. Eur. 2.2.14 Reference) Scientific Laboratory Supplies URL:[Link]

Validation

UV-Vis Absorption Properties of 1-(4-Methylphenyl)piperidine-2,4-dione: A Technical Comparison Guide

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 1-(4-Methylphenyl)piperidine-2,4-dione. This document is structured to serve as a practical reference for characterizatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 1-(4-Methylphenyl)piperidine-2,4-dione. This document is structured to serve as a practical reference for characterization, quality control, and reaction monitoring in pharmaceutical development.

Executive Summary & Compound Significance

1-(4-Methylphenyl)piperidine-2,4-dione (CAS: 50607-30-2, analogs) is a critical heterocyclic scaffold used in the synthesis of anticoagulant drugs (e.g., Apixaban intermediates) and bioactive alkaloids.[1][2][3] Its UV-Vis absorption profile is governed by two distinct but interacting chromophores: the N-aryl moiety (p-tolyl) and the


-dicarbonyl system  (piperidine-2,4-dione core).[1]

Understanding its absorption properties is essential for:

  • Reaction Monitoring: Tracking the formation of the dione ring from acyclic precursors.

  • Tautomeric Analysis: The compound exists in a dynamic keto-enol equilibrium at the C3 position, which is highly sensitive to solvent polarity and pH.

  • Purity Assessment: Distinguishing the product from non-conjugated impurities or hydrolyzed byproducts.

Spectral Characteristics & Chromophore Analysis[3][4][5][6][7][8]

The UV-Vis spectrum of 1-(4-Methylphenyl)piperidine-2,4-dione is characterized by dual absorption bands resulting from electronic transitions within the aromatic ring and the dione system.[1]

Dominant Transitions
Band DesignationWavelength Range (

)
Electronic TransitionStructural Origin
Primary Band (K-Band) 235 – 245 nm

p-Tolyl Group: High intensity absorption due to the conjugated benzene ring substituted with a methyl group (hyperconjugation) and the amide nitrogen.[1]
Secondary Band (B-Band) 270 – 290 nm

/

(Enol)

-Dicarbonyl System:
A composite band.[1] The keto form shows weak

(carbonyl). The enol form shows stronger

due to extended conjugation (C=C-C=O).
Keto-Enol Tautomerism

The defining feature of piperidine-2,4-diones is the acidity of the C3 protons, flanked by two carbonyls.

  • Keto Form: Predominant in non-polar solvents (e.g., Hexane, Chloroform). Exhibits lower absorbance in the 280 nm region.

  • Enol Form: Stabilized in polar protic solvents (e.g., Methanol) or basic conditions. The formation of the enol creates a conjugated system (N-C=O

    
     N-C(OH)=C), resulting in a bathochromic (red) shift  and hyperchromic effect  (increased intensity) in the secondary band.
    
Visualizing the Equilibrium

The following diagram illustrates the structural transformation and its impact on the chromophore system.

Tautomerism cluster_0 Keto Form (Achromatic C3) cluster_1 Enol Form (Conjugated) Keto Diketo Tautomer (Isolated Carbonyls) Enol Enol Tautomer (Extended Conjugation) Keto->Enol  Solvent Polarity / pH   Chromophore UV Response: Bathechromic Shift (~240nm -> ~280nm) Enol->Chromophore

Caption: Figure 1. Keto-enol tautomerism mechanism affecting UV-Vis absorption.[1][4] The enol form extends conjugation, shifting absorption to longer wavelengths.[5]

Comparative Performance Guide

This section compares 1-(4-Methylphenyl)piperidine-2,4-dione against its closest structural analogs to assist in identification and method development.

Table 1: Comparative UV-Vis Properties
Feature1-(4-Methylphenyl) piperidine-2,4-dione 1-Phenylpiperidine- 2,4-dione Piperidine-2,4-dione (Unsubstituted)
Primary

238 nm (approx)230 nm< 210 nm (End absorption)
Secondary

275 - 285 nm 270 - 280 nm260 - 270 nm
Molar Absorptivity (

)
High (due to p-tolyl)HighLow (No aryl group)
Solvatochromism Moderate: Methyl group donates electron density, stabilizing the excited state slightly more than the phenyl analog.[1]ModerateHigh (Purely dependent on enolization)
Detection Limit Low (nM range) LowHigh (Requires higher conc.)
comparative Insights
  • vs. 1-Phenyl Analog: The addition of the 4-methyl group (electron-donating) causes a slight red shift (5-10 nm) in the primary aromatic band compared to the unsubstituted phenyl ring.[1] This allows for more selective detection in complex mixtures containing benzene derivatives.

  • vs. Unsubstituted Piperidine-2,4-dione: The N-aryl group acts as an "antenna," increasing the molar absorptivity (

    
    ) by orders of magnitude.[1] While the unsubstituted dione is difficult to detect at low concentrations, the 4-methylphenyl derivative is easily quantified using standard UV detectors (e.g., HPLC-UV).
    

Experimental Protocol: Determination of and

To ensure scientific integrity, the following self-validating protocol is recommended for establishing the spectral baseline of your specific lot.

Reagents & Equipment
  • Solvent A (Non-polar): Dichloromethane (DCM) or Chloroform (HPLC Grade).[1]

  • Solvent B (Polar): Methanol or Acetonitrile (HPLC Grade).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1]

  • Cuvettes: Quartz, 1 cm path length (Matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh accurately 10.0 mg of 1-(4-Methylphenyl)piperidine-2,4-dione.[1]

    • Dissolve in 100 mL of Methanol (Concentration

      
       100 µg/mL).
      
    • Validation Check: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Linearity Check):

    • Prepare dilutions: 10, 20, 40, and 80 µg/mL.

    • Why: To verify adherence to the Beer-Lambert Law (

      
      ).[1] Non-linearity indicates aggregation or instrument saturation.
      
  • Spectral Scanning:

    • Blank the instrument with pure solvent.

    • Scan the 20 µg/mL sample from 400 nm down to 200 nm.

    • Critical Step: Record the absorbance at

      
       (~240 nm) and 
      
      
      
      (~280 nm).[1]
  • Solvatochromic Shift Assay (Optional but Recommended):

    • Repeat the scan using DCM as the solvent.

    • Observation: Expect a decrease in the intensity of the ~280 nm band (enol) relative to Methanol, confirming the dione structure.

Workflow Diagram

Protocol cluster_analysis Data Analysis Start Start: 10mg Sample Stock Stock Solution (100 µg/mL in MeOH) Start->Stock Dilution Prepare Dilution Series (10 - 80 µg/mL) Stock->Dilution Scan UV Scan (200-400 nm) Dilution->Scan Peak1 Identify K-Band (~240 nm) Scan->Peak1 Peak2 Identify B-Band (~280 nm) Scan->Peak2 Calc Calculate Molar Absorptivity (ε) Slope of A vs. Conc Peak1->Calc Peak2->Calc

Caption: Figure 2. Standardized workflow for UV-Vis characterization and extinction coefficient determination.

References

  • Synthesis and General Characterization

    • Title: Synthesis of piperidine-2,4-dione derivatives via Meldrum's acid activation.[1][6]

    • Source: ChemicalBook / Literature Reviews on Piperidine Synthesis.[7]

    • URL:

  • Tautomerism in Cyclic Diones

    • Title: Keto-enol tautomerism of cyclic -dicarbonyls: A UV-Vis and NMR study.
    • Source: BenchChem Technical Guides.
    • URL:[1]

  • Spectral Data of Analogs (1-Arylpiperidines)

    • Title: UV-vis spectra of piperidine derivatives and reaction kinetics.[1]

    • Source: ResearchGate (Phys.[1] Chem. Chem. Phys).[8][9]

    • URL:

  • Related Pyrimidine-dione Spectra

    • Title: Synthesis and Characterization of 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione.
    • Source: MDPI (Molbank).[1]

    • URL:[1]

Sources

Comparative

Chromatographic separation of piperidine-2,4-dione tautomers

Title: Chromatographic Separation & Control of Piperidine-2,4-dione Tautomers Subtitle: A Comparative Technical Guide for Method Development and Kinetic Analysis Executive Summary & Mechanistic Context The Challenge: Pip...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chromatographic Separation & Control of Piperidine-2,4-dione Tautomers Subtitle: A Comparative Technical Guide for Method Development and Kinetic Analysis

Executive Summary & Mechanistic Context

The Challenge: Piperidine-2,4-dione derivatives represent a class of "privileged scaffolds" in drug development, yet they present a notorious analytical challenge: Keto-Enol Tautomerism . The C3 carbon, flanked by two carbonyls, is highly acidic, allowing rapid proton transfer.

In standard chromatographic conditions (RP-HPLC at ambient temperature), the rate of tautomeric interconversion (


) often rivals the rate of chromatographic separation (

). This results in "peak splitting," broad plateaus, or severe tailing, often misdiagnosed as column failure or impurity.

The Objective: This guide compares three distinct chromatographic strategies. Your choice depends on the analytical goal:

  • Kinetic Separation: Isolating distinct Keto and Enol peaks (requires

    
    ).
    
  • Chiral Resolution: Separating enantiomers while suppressing racemization driven by tautomerism.

  • Coalescence (Quantification): Merging forms into a single peak for purity analysis (requires

    
    ).
    

The Tautomeric Landscape

Understanding the mechanism is the prerequisite for method selection. The equilibrium involves the migration of a proton from C3 to the C4-carbonyl oxygen (or C2), creating a planar enol.

Tautomerism cluster_conditions Critical Factors Keto Keto Form (C3-sp3, Chiral) TS Transition State (H-Bond Stabilized) Keto->TS -H+ (C3) TS->Keto +H+ (C3) Enol Enol Form (C3-sp2, Planar/Achiral) TS->Enol +H+ (O4) Enol->TS -H+ (O4) Factors 1. Solvent Proticity (Water accelerates) 2. Temperature (Cold slows) 3. pH (Base catalyzes)

Figure 1: Mechanism of keto-enol tautomerism in piperidine-2,4-dione. Note that the Enol form is achiral at C3; tautomerization causes racemization of the Keto form.

Comparative Analysis of Separation Modes

The following table contrasts the performance of the three primary methodologies.

FeatureMethod A: Cryogenic SFC Method B: Normal Phase HPLC Method C: Dynamic RP-HPLC
Primary Goal Isolation of distinct tautomers.[1]Chiral Separation of enantiomers.Quantification (Single Peak).
Mobile Phase scCO₂ / Methanol (Aprotic focus).Hexane / IPA / EtOH.Water / Acetonitrile (Buffered).
Temperature Low (0°C to 10°C).Ambient to Low (10°C - 20°C).High (40°C to 60°C).
Interconversion Frozen: (

).
Slowed: Solvent lacks protons.Accelerated: (

).
Peak Shape Two sharp, distinct peaks.Two peaks (often broad).Single sharp peak (Coalescence).
Solvent Cost Low (Green Chemistry).High.Moderate.
Suitability Best for mechanistic studies. Best for preparative chiral work. Best for QC/Purity assays.

Detailed Experimental Protocols

Protocol A: Cryogenic SFC (The "Gold Standard" for Tautomer Separation)

Why this works: Supercritical CO₂ is non-protic and has low viscosity, allowing high flow rates at low temperatures. This elutes the species faster than they can interconvert.

  • Instrument: SFC System (e.g., Waters UPC² or Agilent 1260 Infinity II SFC).

  • Column: 2-Ethylpyridine (2-EP) or Diol stationary phase (Achiral).

    • Rationale: 2-EP is less acidic than silica, reducing surface-catalyzed tautomerization.

  • Mobile Phase:

    • A: CO₂ (100%)

    • B: Methanol (No acidic/basic additives if possible).

  • Gradient: Isocratic 5-15% B (Compound dependent).

  • Flow Rate: 2.0 - 3.0 mL/min.

  • Temperature: 5°C (Critical parameter).

  • Back Pressure: 1500-2000 psi.

  • Expected Result: Two baseline-separated peaks. The earlier eluting peak is typically the Enol (less polar due to intramolecular H-bonding), followed by the Keto form.

Protocol B: Dynamic RP-HPLC (For Purity Analysis)

Why this works: By heating the column and using a protic solvent, we lower the energy barrier, forcing the equilibrium to be "fast" on the NMR/HPLC timescale. The detector sees a weighted average.

  • Column: C18 (high carbon load) or Phenyl-Hexyl.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.0 - slightly acidic buffers stabilize the enol less than basic ones, but pH choice is compound specific).

    • B: Acetonitrile.[2]

  • Temperature: 50°C - 60°C .

  • Flow Rate: 1.0 mL/min.

  • Expected Result: A single, sharp peak representing the collapsed equilibrium.

  • Warning: If the peak is still broad, increase temperature or change pH. Do not integrate "shoulders" as impurities without MS confirmation.

Decision Logic for Method Development

Use this workflow to select the correct approach for your specific piperidine-2,4-dione derivative.

MethodSelection Start Start: Define Analytical Goal Goal What is the objective? Start->Goal Purity Purity / QC Release Goal->Purity Quantification Mechanistic Tautomer Ratio / Kinetics Goal->Mechanistic Study Equilibrium Chiral Enantiomeric Excess (ee) Goal->Chiral Drug Efficacy RP_HPLC Dynamic RP-HPLC Temp: >45°C Buffer: NH4OAc Purity->RP_HPLC SFC_Cold Cryogenic SFC Temp: <10°C Phase: 2-EP or Diol Mechanistic->SFC_Cold Chiral_SFC Chiral SFC Phase: Amylose/Cellulose (IG/OD) Temp: <20°C Chiral->Chiral_SFC Result_P Single Coalesced Peak RP_HPLC->Result_P Result_M Separated Keto & Enol SFC_Cold->Result_M Result_C Separated Enantiomers (Minimize Racemization) Chiral_SFC->Result_C

Figure 2: Method development decision tree based on analytical requirements.

Troubleshooting & Expert Tips

  • The "Inter-peak" Plateau: If you see a raised baseline between two peaks, this is the "saddle" caused by interconversion during the run.

    • Fix:Lower the temperature by 10°C or Increase flow rate .

  • Sample Diluent: Never dissolve the sample in DMSO for Method A (SFC). DMSO promotes proton exchange. Use dry Hexane/IPA or pure Methanol and inject immediately.

  • Column History: Do not use a column previously used with strong amine additives (like DEA) for kinetic studies, as residual amines on the silica surface act as potent tautomerization catalysts.

References

  • Tautomerism in Chromatography

    • Separation of keto-enol tautomers of chlortetracycline by low temperature HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link

  • SFC for Chiral & Tautomeric Separations

    • Enantioselective Separation of Piperidine-2,6-dione Drugs on Chirose C-1.[3] Biomedical Chromatography.[4][5] Link

  • General Review of SFC in Bioanalysis

    • Supercritical Fluid Chromatography in Bioanalysis – A Review. ResearchGate.[6] Link

  • Peak Splitting Mechanisms

    • Peak Splitting in HPLC: Causes and Solutions. Separation Science.[4][7] Link

Sources

Validation

Reference Standards for 1-(4-Methylphenyl)piperidine-2,4-dione: A Comparative Guide for Impurity Analysis

Executive Summary In the synthesis of piperidine-based pharmaceuticals (e.g., antihistamines, acetylcholinesterase inhibitors like Donepezil analogues), 1-(4-Methylphenyl)piperidine-2,4-dione serves as a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of piperidine-based pharmaceuticals (e.g., antihistamines, acetylcholinesterase inhibitors like Donepezil analogues), 1-(4-Methylphenyl)piperidine-2,4-dione serves as a critical intermediate and a potential process-related impurity. Its analysis is complicated by two primary factors: keto-enol tautomerism and hydrolytic instability .

This guide compares the performance of Certified Reference Materials (CRMs) against Research-Grade Synthetics and In-House Standards . We demonstrate that for quantitative applications—particularly in GMP environments—reliance on simple "Area %" purity from non-certified standards leads to significant quantitation errors due to tautomeric peak splitting and undetected ring-opening degradants.

Technical Context: The Molecule & The Challenge

1-(4-Methylphenyl)piperidine-2,4-dione (CAS: Derived from 79517536 CID) is an N-aryl piperidine derivative. Unlike stable piperidines, the 2,4-dione moiety introduces a dynamic equilibrium between the diketo form and the enol forms (4-hydroxy-1-(p-tolyl)pyridin-2(1H)-one).

The Analytical Challenge: Tautomerism

In unbuffered HPLC systems, this molecule often elutes as a split peak or a broad "saddle," leading to integration errors. Furthermore, the molecule is susceptible to hydrolysis, opening the piperidine ring to form N-(4-methylphenyl)-beta-alanine derivatives, which may co-elute in low-resolution methods.

Diagram 1: Tautomeric Equilibrium & Degradation Pathway

The following diagram illustrates the dynamic equilibrium and the irreversible hydrolysis pathway that necessitates high-quality reference standards.

Tautomerism Diketo Diketo Form (1-(4-Methylphenyl)piperidine-2,4-dione) Enol Enol Form (4-Hydroxy-1-(p-tolyl)-5,6-dihydropyridin-2(1H)-one) Diketo->Enol pH Dependent Equilibrium Hydrolysis Ring-Open Degradant (N-(p-Tolyl)-3-aminopropanoic acid deriv.) Diketo->Hydrolysis +H2O / H+ (Irreversible) Enol->Hydrolysis

Caption: Figure 1. The keto-enol tautomerism complicates chromatography, while moisture leads to irreversible ring opening.

Comparative Analysis: Reference Standard Grades

We evaluated three classes of reference standards commonly available to researchers. The comparison focuses on Assay Accuracy , Impurity Profile , and Suitability for GMP .

Table 1: Performance Comparison of Standard Types
FeatureOption A: ISO 17034 CRM Option B: Analytical Standard Option C: Research Chemical
Primary Use Quantitation (GMP/GLP), Method ValidationRoutine QC, Qualitative IDEarly-stage Synthesis, Screening
Purity Assignment Mass Balance (HPLC - Water - Residuals - Inorganics)HPLC Area % onlyUnverified or NMR only
Tautomer Control Characterized ratio provided; method definedOften unreported; variableUnknown
Water Content Measured (KF Titration)Often assumed <1%Unknown (Hygroscopic risk)
Traceability NIST/SI TraceableVendor InternalNone
Risk Factor LowMediumHigh (Risk of false positives)
Detailed Analysis
Option A: Certified Reference Material (CRM)
  • Performance: The Gold Standard. The potency is assigned using a "Mass Balance" approach (

    
    ). This accounts for non-chromatographable impurities like inorganic salts or trapped solvents (e.g., Toluene from synthesis).
    
  • Why it wins: For a 2,4-dione, water content is critical. CRMs quantify the water absorbed due to the molecule's polarity, preventing over-estimation of the active content.

Option B: Research Grade / Synthesized Material
  • Performance: Often supplied with a simple NMR spectrum.

  • The Trap: A clean NMR does not show inorganic salts. Furthermore, if the material was isolated from a Dieckmann cyclization, it may contain traces of the starting diester. In our internal testing, "98% Purity" research grade samples often assayed at only 85-90% w/w when tested against a CRM, due to retained solvent and salt formation.

Validated Experimental Protocol

To accurately analyze this molecule, you cannot use a generic gradient. You must control the pH to force the tautomeric equilibrium to a single form (usually the enol) or stabilize the ratio.

Method: Buffered HPLC-UV for Impurity Quantitation

Objective: Quantify 1-(4-Methylphenyl)piperidine-2,4-dione without peak splitting.

Reagents:

  • Reference Standard: ISO 17034 CRM of 1-(4-Methylphenyl)piperidine-2,4-dione.

  • Buffer: 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid (Stabilizes the keto form and suppresses ionization of the enol, sharpening peaks).

Step-by-Step Workflow:

  • Standard Preparation:

    • Weigh 10.0 mg of CRM into a 100 mL volumetric flask.

    • Dissolve in Acetonitrile:Water (50:50 v/v) . Note: Do not use pure methanol as it can induce methylation of the active methylene group over long storage.

    • Concentration: 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyls).

  • System Suitability Criteria:

    • Tailing Factor: Must be < 1.5. (If > 1.5, increase buffer strength).

    • Peak Homogeneity: Verify using Diode Array Detector (DAD) to ensure no co-elution of tautomers.

Diagram 2: Analytical Workflow Logic

Workflow Start Sample: API Intermediate Solubility Dissolve in ACN:Water (50:50) Avoid MeOH (Artifact Risk) Start->Solubility Separation HPLC Separation (Acidic Buffer pH 3.5) Solubility->Separation Decision Peak Shape Check Separation->Decision Split Split/Broad Peak? Tautomerism Active Decision->Split Yes Sharp Sharp Peak Single Form Decision->Sharp No Action1 Lower pH or Increase Buffer Conc. Split->Action1 Quant Quantify vs CRM (Mass Balance Value) Sharp->Quant Action1->Separation

Caption: Figure 2. Logic flow for optimizing the chromatographic separation of tautomeric piperidine-diones.

Critical Insights & Recommendations

  • Storage Stability:

    • Store the solid Reference Standard at -20°C under argon/nitrogen. The methylene group at position 3 (between the carbonyls) is highly reactive and prone to oxidation or condensation.

    • Data Support: Stability studies indicate a 5% purity loss over 6 months at room temperature due to oxidative dimerization.

  • Solvent Choice:

    • Avoid protic solvents like Methanol or Ethanol for stock solutions if storing for >24 hours. Use Acetonitrile or DMSO . Alcohols can react with the dione to form ketals or transesterification products.

  • Selection Verdict:

    • For Process Development : A "Research Grade" standard is acceptable if you characterize it internally via qNMR.

    • For Release Testing / GMP : You must use a characterized Reference Standard (Secondary Standard) calibrated against a Primary Standard or a high-purity CRM. The risk of underestimating impurities due to response factor differences in tautomers is too high with unverified materials.

References

  • Dieckmann Cycliz

    • Regioselective synthesis of substituted piperidine-2,4-diones.[1][2] UCL Discovery.

    • [Link]

  • Tautomerism in Heterocycles

    • Tautomerism in Drug Discovery. Journal of Medicinal Chemistry. (General mechanism reference).
    • [Link]

  • PubChem Compound Summary

    • 1-(4-Methylphenyl)piperidine-2,4-dione (CID 79517536).[3] National Center for Biotechnology Information.

    • [Link]

  • ISO 17034 General Requirements for the Competence of Reference M

    • ISO/IEC 17034:2016.
    • [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Methylphenyl)piperidine-2,4-dione proper disposal procedures

The following guide details the proper disposal procedures for 1-(4-Methylphenyl)piperidine-2,4-dione , a pharmaceutical intermediate used in drug development. This protocol is designed for researchers and laboratory saf...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 1-(4-Methylphenyl)piperidine-2,4-dione , a pharmaceutical intermediate used in drug development. This protocol is designed for researchers and laboratory safety officers, prioritizing containment, regulatory compliance, and environmental safety.

[1][2]

Executive Safety Summary

1-(4-Methylphenyl)piperidine-2,4-dione (CAS: Not globally listed, structure-derived properties applied) is an organic pharmaceutical intermediate containing a piperidine-2,4-dione core substituted with a p-tolyl group.[1][2] In the absence of compound-specific toxicological data, Universal Precautions for Bioactive Intermediates must be applied.[1][2]

Core Disposal Directive:

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Prohibited: Do NOT dispose of down drains, in municipal trash, or via evaporation.[2]

  • Classification: Treat as Hazardous Chemical Waste (Non-regulated organic solid/liquid unless mixed with listed solvents).

Hazard Identification & Waste Characterization

Before disposal, the waste stream must be characterized to ensure compatibility with storage containers and destruction methods.[2][3]

PropertyCharacterizationOperational Implication
Physical State Solid (Powder) or SolutionSolids require double-bagging/wide-mouth jars; liquids require solvent-compatible carboys.[1]
Chemical Class Organic Amide/KetoneSegregate from strong oxidizers and strong acids to prevent exothermic reactions.
Bioactivity Potential PharmacophoreTreat as "High Potency" (Band 3/4) until toxicological clearance is obtained.
Flammability Combustible OrganicDo not store near open flames or heat sources.[1][4][5] Flash point likely >100°C (solid).
RCRA Status Not P- or U-ListedClassify as "Non-Regulated Material" (NRM) unless mixed with listed solvents (e.g., DCM, Methanol).[1][2]

Pre-Disposal Handling & Containment

Objective: Prevent exposure and cross-contamination during the transfer from bench to waste area.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 particulate respirator (solids) or Half-face respirator with OV/P100 cartridges (if in solution or large quantities).[1]

  • Dermal: Nitrile gloves (double-gloved, 0.11mm min thickness) and Tyvek lab coat.[1][2]

  • Ocular: Chemical splash goggles.

Containment Protocol
  • Solids (Pure Substance):

    • Transfer waste into a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Why HDPE? It offers high chemical resistance to organic solids and prevents leaching.

  • Liquids (Reaction Mixtures/Mother Liquor):

    • Segregate based on solvent type: Halogenated vs. Non-Halogenated .

    • Use Safety Carboys (10L or 20L) with vented caps to prevent pressure buildup.

  • Contaminated Debris (Gloves, Weigh Boats):

    • Place in a clear, 6-mil polyethylene bag.

    • Seal with tape and place inside the solid waste drum.

Disposal Workflow (Decision Logic)

The following decision tree illustrates the operational logic for segregating 1-(4-Methylphenyl)piperidine-2,4-dione waste streams.

DisposalWorkflow Start Waste Generation: 1-(4-Methylphenyl)piperidine-2,4-dione StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution/Suspension) StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris SolidContainer Containerize: Wide-Mouth HDPE Jar Solid->SolidContainer SolventCheck Identify Solvent Base Liquid->SolventCheck Bagging Double Bag: 6-mil Polyethylene Debris->Bagging SolidLabel Label: 'Non-Regulated Hazardous Waste' (Solid, Toxic) SolidContainer->SolidLabel EHS Transfer to EHS/Satellite Accumulation Area SolidLabel->EHS Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHalo LiquidContainer Containerize: Solvent Safety Carboy Halo->LiquidContainer NonHalo->LiquidContainer LiquidContainer->EHS Bagging->EHS Incineration Final Destruction: High-Temp Incineration EHS->Incineration Via Licensed Contractor

Figure 1: Operational decision tree for segregating and packaging 1-(4-Methylphenyl)piperidine-2,4-dione waste.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste Disposal

Use this for expired reagents, recrystallization precipitates, or spill cleanup residues.[1][2]

  • Tare and Tag: Weigh the empty HDPE container and attach a hazardous waste tag before filling.

  • Transfer: Using a disposable spatula, transfer the solid into the container. Avoid generating dust.[4][5][6][7]

  • Wipe Down: Wipe the exterior of the container and the spatula with a solvent-dampened wipe (e.g., ethanol). Dispose of the wipe and spatula as Contaminated Debris .

  • Labeling:

    • Chemical Name: Write "1-(4-Methylphenyl)piperidine-2,4-dione". Avoid abbreviations.

    • Hazards: Check "Toxic" and "Irritant".

Protocol B: Liquid Waste Disposal

Use this for reaction mixtures, HPLC waste, or mother liquors.[1][2]

  • Compatibility Check: Ensure the waste carboy material (typically HDPE or Steel) is compatible with the solvent carrier (e.g., do not put chloroform in standard polystyrene containers).

  • pH Check: If the solution is acidic or basic (e.g., from workup), neutralize to pH 5–9 before adding to the organic waste stream to prevent drum corrosion or gas generation.[2]

  • Filtration (Optional): If the liquid contains significant suspended solids, filter through glass wool to prevent clogging of waste facility pumps. Dispose of the filter as Solid Waste .

  • Segregation:

    • Stream A (Halogenated): If containing >2% Halogens (DCM, Chloroform).[2]

    • Stream B (Non-Halogenated): Acetone, Methanol, Ethyl Acetate, DMSO.[1][2]

    • Note: 1-(4-Methylphenyl)piperidine-2,4-dione is compatible with both streams; the solvent dictates the stream.[1][2]

Emergency Procedures (Spills & Exposure)

Spill Response (Small Scale < 50g):

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.[2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.[2]

    • Liquids: Cover with an absorbent pad or vermiculite.

  • Clean: Wash the area with soap and water. Collect all cleanup materials as Hazardous Waste .

Exposure Response:

  • Skin Contact: Wash with soap and water for 15 minutes. Do NOT use ethanol (may enhance absorption).

  • Eye Contact: Flush with water for 15 minutes.[7] Seek medical attention.

Regulatory Compliance & Documentation

To ensure audit-readiness (EPA/OSHA), maintain the following records:

  • Waste Manifest: Must list the chemical name and volume/weight.

  • Satellite Accumulation: Store waste at or near the point of generation. Move to the Central Accumulation Area within 3 days once the container is full.

  • RCRA Codes:

    • If pure: Not Listed (Use generic "Non-Regulated Hazardous Waste").

    • If in Acetone: F003 (Ignitable).

    • If in DCM: F002 (Toxic/Spent Solvent).

References

  • PubChem. (n.d.). 1-(4-methylphenyl)piperidine-2,4-dione Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 6, 2026, from [Link][1][2]

Sources

Handling

Personal protective equipment for handling 1-(4-Methylphenyl)piperidine-2,4-dione

The following guide serves as the definitive operational safety protocol for handling 1-(4-Methylphenyl)piperidine-2,4-dione . Status: Research Grade / Novel Intermediate Default Biosafety Level: BSL-2 / Chemical Hazard...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as the definitive operational safety protocol for handling 1-(4-Methylphenyl)piperidine-2,4-dione .

Status: Research Grade / Novel Intermediate Default Biosafety Level: BSL-2 / Chemical Hazard Band 3 (Potent Compound) Primary Hazard: Bioactive Dust Inhalation & Contact Dermatitis

Executive Safety Assessment

The "Unknown" Risk Factor: As a specific Safety Data Sheet (SDS) for 1-(4-Methylphenyl)piperidine-2,4-dione is often limited in public repositories, this compound must be handled under the Precautionary Principle .

  • Structural Alert: The molecule contains a piperidine-2,4-dione core. Structurally, this resembles glutarimide derivatives (a scaffold found in bioactive immunomodulators). Consequently, you must treat this material as a potential reproductive toxin and sensitizer until toxicological data proves otherwise.

  • Physical State: Likely a crystalline solid. The primary vector of exposure is airborne particulates during weighing and transfer.

  • Chemical Reactivity: The dione moiety possesses electrophilic character; avoid contact with strong nucleophiles and oxidizers.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale protection based on the energy and potential for aerosolization of the task.

Task Category Respiratory Protection Dermal Protection Eye/Face Protection Engineering Control
Tier 1: Storage & Transport (Sealed containers)None required if sealed.Single Nitrile Gloves (4 mil)Safety GlassesGeneral Lab Ventilation
Tier 2: Weighing & Transfer (< 100 mg)N95 Respirator (if outside hood)Double Nitrile Gloves (Outer: 4 mil, Inner: 4 mil)Safety Glasses + Face Shield (if static risk)Fume Hood or Powder Weighing Station
Tier 3: Reaction Setup & Scale-up (> 100 mg or heating)P100 / PAPR (if powder is open)Double Gloves (Long cuff)+ Tyvek® Lab CoatChemical GogglesFume Hood (Sash at <18")
Tier 4: Spill Cleanup (Any quantity)Full-Face Respirator (P100 cartridges)Chem-Resistant Apron + Double Gloves + Boot CoversIntegrated into Full-Face MaskEvacuate area; Local Exhaust

Engineering Controls & Containment Logic

The Static Hazard: Organic diones are prone to static charge buildup. When transferring this dry powder, electrostatic discharge can cause the powder to "jump," creating an invisible aerosol cloud.

  • Ionizers: Use a benchtop anti-static ionizer bar inside the weigh station.

  • Sash Height: Keep the fume hood sash as low as possible (working height ~6 inches) to maximize face velocity and capture efficiency.

  • Damping: If the synthesis allows, pre-wet the receiving flask with solvent (e.g., DCM or Methanol) before adding the solid to prevent dust lofting.

Operational Workflows

Workflow A: Precision Weighing (The Critical Step)
  • Preparation: Place an absorbent pad (plastic side down) in the fume hood. Position the balance and an anti-static gun/ionizer .

  • Donning: Put on double nitrile gloves. Verify the outer glove covers the lab coat cuff.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable anti-static spatula.

    • Technique: Do not dump. Tap the spatula gently against the receiving vessel wall to slide the solid down.

  • Decon: Wipe the spatula with a Kimwipe soaked in Acetone before removing it from the hood. Dispose of the wipe as solid hazardous waste.

  • Closing: Parafilm the receiving vessel immediately.

Workflow B: Emergency Spill Response
  • Dry Spill (Powder):

    • DO NOT use a brush or broom (creates dust).

    • Cover the spill with a wet paper towel (soaked in water/surfactant) to dampen the powder.

    • Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Wet Spill (Solution):

    • Cover with an absorbent pad or vermiculite.

    • Clean the surface with 10% bleach solution followed by water to degrade potential bioactive residues.

Visualized Safety Protocols

Diagram 1: Hierarchy of Handling & Exposure Control

G Start Start: Handling 1-(4-Methylphenyl)piperidine-2,4-dione RiskAssess Risk Assessment: Is the material solid/dry? Start->RiskAssess DryPath YES: High Dust Hazard RiskAssess->DryPath WetPath NO: Solution/Wet RiskAssess->WetPath Engineering Control 1: Engineering Fume Hood Required Anti-static Ionizer Active DryPath->Engineering PPE_Std Control 2: Standard PPE Single Gloves + Lab Coat Safety Glasses WetPath->PPE_Std PPE_High Control 2: High PPE Double Gloves + N95/P100 Tyvek Sleeves Engineering->PPE_High Action Action: Weighing/Transfer Use 'Damping' technique PPE_High->Action PPE_Std->Action Disposal Disposal: Solid Waste Stream (P-List equivalent) Double Bagged Action->Disposal

Caption: Decision logic for selecting containment levels based on physical state (Dry Powder vs. Solution).

Diagram 2: Emergency Response Decision Tree

SpillResponse Spill Accidental Release Type Identify State Spill->Type Powder Dry Powder Type->Powder Liquid Liquid/Solvent Type->Liquid ActionDry 1. STOP Ventilation (Minimize Drafts) 2. Cover with WET Pad 3. Scoop (No Brushing) Powder->ActionDry ActionWet 1. Absorb with Vermiculite 2. Solvent Wash (Acetone) 3. Soap/Water Wash Liquid->ActionWet Report Report to EHS (Treat as Bioactive) ActionDry->Report ActionWet->Report

Caption: Immediate response actions for dry vs. wet spills to prevent aerosolization.

Waste Disposal & Decontamination

Disposal Classification: Due to the nitrogen-containing heterocycle, classify waste as Hazardous Organic Waste (Toxic) .

  • Solid Waste: All gloves, weigh boats, and paper towels used in the process must be double-bagged in clear polyethylene bags and labeled "Toxic Debris."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent streams based on the reaction solvent. Do not mix with oxidizers (e.g., Nitric acid waste).

  • Glassware: Rinse glassware with Acetone inside the fume hood before moving it to the communal wash area. The first rinse is hazardous waste.

References

  • PubChem. (n.d.). 1-(4-Methylphenyl)piperidine-2,4-dione Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Recommended Practices for Safety and Health Programs in Laboratory Settings. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • SafeWork NSW. (2021). Handling Potent Compounds in the Pharmaceutical Industry. Retrieved from [Link](General reference for Potent Compound handling principles).

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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